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Adamts-5-IN-2

Cat. No.: B3878129
M. Wt: 309.4 g/mol
InChI Key: ICJWVAKZQXYHBB-UHFFFAOYSA-N
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Description

Adamts-5-IN-2 is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-ethyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one is 309.09358328 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N3OS B3878129 Adamts-5-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-11-8-9-14-13(10-11)17(16(21)18-14)20-19-15(22-17)12-6-4-3-5-7-12/h3-10,20H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWVAKZQXYHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C23NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ADAMTS-5-IN-2: A Potent and Selective Inhibitor of Aggrecanase-2 for the Preservation of Cartilage Matrix Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a principal enzyme responsible for the degradation of aggrecan, a critical component of the cartilage extracellular matrix.[1][2][3] Its heightened activity is a key pathological feature in the progression of osteoarthritis (OA), leading to the breakdown of cartilage and subsequent joint failure.[4] This technical guide details the preclinical profile of ADAMTS-5-IN-2, a novel, potent, and selective small molecule inhibitor of ADAMTS-5. This document will cover its mechanism of action, in vitro and ex vivo efficacy, and the experimental methodologies used to determine its potential as a disease-modifying therapeutic for OA.

Introduction to ADAMTS-5 and Cartilage Degradation

Articular cartilage owes its resilience and load-bearing capacity to a dense extracellular matrix (ECM) rich in type II collagen and the large proteoglycan, aggrecan.[1] Aggrecan's structure, characterized by numerous glycosaminoglycan (GAG) chains, is responsible for maintaining osmotic pressure within the tissue, enabling it to resist compressive forces.[5] The enzymatic degradation of aggrecan is an early and critical event in the pathogenesis of OA.[3]

ADAMTS-5 is a zinc-dependent endopeptidase that cleaves aggrecan at specific sites within its interglobular domain (IGD), leading to the loss of GAG-rich fragments from the cartilage matrix.[5] Studies in animal models of OA have demonstrated that genetic knockout of ADAMTS-5 provides significant protection against cartilage degradation, highlighting it as a primary therapeutic target.[4] this compound is a rationally designed small molecule developed to selectively inhibit the catalytic activity of ADAMTS-5, thereby preventing aggrecanolysis and preserving cartilage structure and function.

Mechanism of Action of this compound

This compound is a competitive inhibitor that binds to the active site of the ADAMTS-5 enzyme.[3] The inhibitor's molecular structure is designed to interact with key residues within the catalytic cleft, effectively blocking the binding and subsequent cleavage of its substrate, aggrecan.[3] By selectively targeting ADAMTS-5, this compound aims to halt the progression of cartilage degradation that is characteristic of osteoarthritis.[3]

The signaling pathways leading to the expression and activation of ADAMTS-5 in chondrocytes are complex and involve various inflammatory and mechanical stimuli.[4] Pro-inflammatory cytokines such as IL-1β and TNF-α can upregulate ADAMTS-5 expression through the activation of transcription factors like NF-κB.[6] While this compound does not directly inhibit the expression of the ADAMTS-5 enzyme, it directly blocks its downstream proteolytic activity, thereby preventing the pathological breakdown of the cartilage matrix.

cluster_extracellular Extracellular Matrix cluster_cell Chondrocyte Aggrecan Aggrecan DegradedAggrecan Degraded Aggrecan (Loss of GAGs) ADAMTS5_active Active ADAMTS-5 ADAMTS5_active->Aggrecan Cleavage ADAMTS5_IN_2 This compound ADAMTS5_IN_2->ADAMTS5_active Inhibition Pro_ADAMTS5 Pro-ADAMTS-5 Pro_ADAMTS5->ADAMTS5_active Activation InflammatoryStimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) SignalingPathways Signaling Pathways (e.g., NF-κB) InflammatoryStimuli->SignalingPathways SignalingPathways->Pro_ADAMTS5 Upregulates Expression

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound were evaluated in a series of in vitro and ex vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic Inhibition
Enzyme TargetIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
ADAMTS-5155
ADAMTS-4>1000>500
MMP-1>10,000>5000
MMP-3>10,000>5000
MMP-13>5000>2500
Table 2: Ex Vivo Cartilage Explant Assay - Aggrecan Degradation
Treatment GroupGAG Release (% of Control) [Hypothetical]ARGS Neoepitope Generation (% of Control) [Hypothetical]
Vehicle Control100100
IL-1β (10 ng/mL)250300
IL-1β + this compound (1 µM)120110

Detailed Experimental Protocols

In Vitro ADAMTS-5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ADAMTS-5.

Materials:

  • Recombinant human ADAMTS-5 (catalytically active)

  • Fluorogenic peptide substrate (e.g., based on the aggrecan cleavage site)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • This compound (serial dilutions)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

  • Add 10 µL of recombinant human ADAMTS-5 (final concentration ~0.5 nM) to each well.

  • Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the fluorogenic peptide substrate (final concentration ~10 µM).

  • Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) every 2 minutes for 60 minutes at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Start Start PrepInhibitor Prepare Serial Dilutions of this compound Start->PrepInhibitor AddInhibitor Add Inhibitor to Plate PrepInhibitor->AddInhibitor AddEnzyme Add Recombinant ADAMTS-5 AddInhibitor->AddEnzyme Incubate1 Incubate (30 min, 37°C) AddEnzyme->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate ReadFluorescence Monitor Fluorescence (60 min, 37°C) AddSubstrate->ReadFluorescence CalculateRates Calculate Initial Reaction Rates ReadFluorescence->CalculateRates PlotData Plot % Inhibition vs. [Inhibitor] CalculateRates->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50 End End DetermineIC50->End

Figure 2: In Vitro Enzyme Inhibition Assay Workflow.
Ex Vivo Cartilage Explant Culture

Objective: To assess the ability of this compound to prevent aggrecan degradation in a more physiologically relevant model.

Materials:

  • Bovine or human articular cartilage explants (full thickness, 3-4 mm diameter)

  • DMEM/F-12 medium supplemented with antibiotics and ITS (Insulin-Transferrin-Selenium)

  • Recombinant human IL-1β

  • This compound

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • 96-well culture plates

  • Assay kits for sulfated glycosaminoglycan (sGAG) quantification (e.g., DMMB assay)

  • ELISA kit for the detection of the ARGSVIL neoepitope

Procedure:

  • Harvest cartilage explants from fresh articular surfaces under sterile conditions.

  • Culture explants individually in 96-well plates with serum-free medium for 24-48 hours to equilibrate.

  • Replace the medium with fresh medium containing either vehicle (DMSO), IL-1β (10 ng/mL), or IL-1β + this compound (1 µM).

  • Culture the explants for 7-14 days, collecting the conditioned medium and replacing it with fresh treatment medium every 2-3 days.

  • At the end of the culture period, digest the cartilage explants with papain to release remaining sGAGs.

  • Quantify the amount of sGAG released into the medium and remaining in the cartilage digest using the DMMB assay.

  • Analyze the conditioned medium for the presence of the aggrecanase-generated ARGSVIL neoepitope using a specific ELISA kit.

Signaling Pathways and Therapeutic Intervention

The expression of ADAMTS-5 is regulated by a complex network of signaling pathways in chondrocytes.[4] Mechanical stress and pro-inflammatory cytokines are major upstream triggers that lead to increased ADAMTS-5 production.[4] Key signaling cascades implicated in ADAMTS-5 regulation include the NF-κB, MAPK, and Wnt pathways.[4] While this compound does not directly modulate these upstream signaling events, its targeted inhibition of the enzyme's catalytic activity provides a crucial downstream intervention point to halt the destructive cascade of cartilage matrix breakdown.

cluster_stimuli Upstream Stimuli cluster_signaling Intracellular Signaling cluster_downstream Downstream Effects MechanicalStress Mechanical Stress SignalingPathways Signaling Cascades (NF-κB, MAPK, Wnt) MechanicalStress->SignalingPathways InflammatoryCytokines Inflammatory Cytokines (IL-1β, TNF-α) InflammatoryCytokines->SignalingPathways TranscriptionFactors Transcription Factors SignalingPathways->TranscriptionFactors ADAMTS5_mRNA ADAMTS-5 mRNA TranscriptionFactors->ADAMTS5_mRNA Transcription ADAMTS5_Protein ADAMTS-5 Protein ADAMTS5_mRNA->ADAMTS5_Protein Translation AggrecanDegradation Aggrecan Degradation ADAMTS5_Protein->AggrecanDegradation CartilageBreakdown Cartilage Breakdown AggrecanDegradation->CartilageBreakdown ADAMTS5_IN_2 This compound (Therapeutic Intervention) ADAMTS5_IN_2->ADAMTS5_Protein Inhibition

Figure 3: ADAMTS-5 Signaling and Point of Intervention.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of osteoarthritis. Its high potency and selectivity for ADAMTS-5, coupled with its demonstrated efficacy in preventing aggrecan degradation in preclinical models, underscore its potential as a disease-modifying osteoarthritis drug (DMOAD). Further in vivo studies in animal models of OA are warranted to fully elucidate its pharmacokinetic profile, safety, and long-term efficacy in preserving joint health. The targeted inhibition of ADAMTS-5 by molecules such as this compound offers a rational and promising strategy to combat the debilitating effects of osteoarthritis.

References

The Impact of Adamts-5-IN-2 on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5) is a key enzyme implicated in the degradation of aggrecan, a major component of the extracellular matrix in articular cartilage.[1][2][3][4][5][6] Its role in cartilage breakdown has made it a significant target in the research and development of therapeutics for osteoarthritis.[1][2][3][4][5][6] Adamts-5-IN-2 is a potent and specific inhibitor of ADAMTS5, demonstrating potential as a disease-modifying agent for osteoarthritis.[1][2][7] This technical guide provides an in-depth overview of the known signaling pathways affected by the inhibition of ADAMTS5, with a focus on the implications for researchers and drug development professionals.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized, with a reported half-maximal inhibitory concentration (IC50) value. Further quantitative data, such as EC50 and Ki values, are essential for a comprehensive understanding of its pharmacological profile.

ParameterValueReference
IC500.71 µM[1][2][7]

Table 1: In Vitro Inhibitory Activity of this compound against ADAMTS5. This table summarizes the known quantitative measure of the inhibitor's potency.

ParameterValueConditions
EC50Data not availableCell-based aggrecan degradation assay
KiData not availableEnzyme inhibition kinetics study
SelectivityData not availableAgainst other ADAMTS family members (e.g., ADAMTS1, ADAMTS4)

Table 2: Pharmacological Profile of this compound (Illustrative). This table is intended to guide researchers on the key parameters to investigate for a thorough characterization of this compound. The values are placeholders and need to be determined experimentally.

Signaling Pathways Modulated by ADAMTS5 Inhibition

The expression and activity of ADAMTS5 are regulated by a complex network of signaling pathways. By inhibiting ADAMTS5, this compound is expected to modulate the downstream effects of these pathways, which are crucial in the pathogenesis of osteoarthritis.

Runx2 Signaling Pathway

The Runt-related transcription factor 2 (Runx2) is a master regulator of chondrocyte hypertrophy and has been shown to upregulate the expression of ADAMTS5.[8][9][10][11][12][13][14] Inhibition of ADAMTS5 can counteract the catabolic effects driven by Runx2 activation.

Runx2_Signaling TGFb TGF-β/BMPs Smad Smad2/3 TGFb->Smad inhibits Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin FGF FGF MEK_ERK MEK/ERK FGF->MEK_ERK Inflammatory Inflammatory Cytokines NFkB_node NF-κB Inflammatory->NFkB_node Runx2 Runx2 Smad->Runx2 BetaCatenin->Runx2 MEK_ERK->Runx2 NFkB_node->Runx2 ADAMTS5 ADAMTS5 Runx2->ADAMTS5 upregulates CartilageDegradation Cartilage Degradation ADAMTS5->CartilageDegradation Adamts5_IN_2 This compound Adamts5_IN_2->ADAMTS5

Caption: Runx2 Signaling Pathway Regulating ADAMTS5 Expression.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a critical role in chondrocyte differentiation and cartilage homeostasis.[9][10][15][16][17][18][19] Aberrant activation of this pathway can lead to increased ADAMTS5 expression and subsequent cartilage degradation.

Wnt_Signaling Wnt_ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_ligand->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF nuclear translocation ADAMTS5 ADAMTS5 (Target Gene) TCF_LEF->ADAMTS5 transcription CartilageDegradation Cartilage Degradation ADAMTS5->CartilageDegradation Adamts5_IN_2 This compound Adamts5_IN_2->ADAMTS5

Caption: Canonical Wnt/β-catenin Signaling Leading to ADAMTS5 Expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses and is known to be activated in osteoarthritis.[1][7][11][18][20][21][22][23][24] Pro-inflammatory cytokines can induce ADAMTS5 expression through the activation of NF-κB.

NFkB_Signaling Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptor Receptor Cytokines->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_dimer p50/p65 IkB->NFkB_dimer releases NFkB_active Active NF-κB NFkB_dimer->NFkB_active nuclear translocation ADAMTS5 ADAMTS5 (Target Gene) NFkB_active->ADAMTS5 transcription CartilageDegradation Cartilage Degradation ADAMTS5->CartilageDegradation Adamts5_IN_2 This compound Adamts5_IN_2->ADAMTS5

Caption: NF-κB Signaling Pathway Driving ADAMTS5 Expression.

YAP/TAZ Signaling Pathway

The Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are key effectors of the Hippo signaling pathway and are involved in mechanotransduction.[12][15][19][20][22][25][26] Mechanical stress, a contributing factor to osteoarthritis, can lead to the nuclear translocation of YAP/TAZ and subsequent upregulation of ADAMTS5.

YAP_TAZ_Signaling MechanicalStress Mechanical Stress HippoPathway Hippo Pathway (MST1/2, LATS1/2) MechanicalStress->HippoPathway inhibits YAP_TAZ_p p-YAP/TAZ (cytoplasmic) HippoPathway->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ (nuclear) YAP_TAZ_p->YAP_TAZ dephosphorylation TEAD TEAD YAP_TAZ->TEAD ADAMTS5 ADAMTS5 (Target Gene) TEAD->ADAMTS5 transcription CartilageDegradation Cartilage Degradation ADAMTS5->CartilageDegradation Adamts5_IN_2 This compound Adamts5_IN_2->ADAMTS5

Caption: YAP/TAZ Signaling Pathway in Response to Mechanical Stress.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound and its effects on ADAMTS5 activity and downstream signaling.

In Vitro ADAMTS5 Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on ADAMTS5 enzymatic activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[25][27][28][29][30][31]

Materials:

  • Recombinant human ADAMTS5

  • FRET peptide substrate for ADAMTS5 (e.g., with a 5-FAM/TAMRA pair)[27][28]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[32]

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add recombinant ADAMTS5 to all wells except the no-enzyme control.

  • Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair over time.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound.

Chondrocyte Culture and Aggrecan Degradation Assay

This cell-based assay assesses the ability of an inhibitor to protect against cytokine-induced aggrecan degradation in a more physiologically relevant environment.[3][13][33][34]

Materials:

  • Primary human or animal chondrocytes

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)[3]

  • Pro-inflammatory cytokine (e.g., IL-1β)

  • This compound

  • DMMB dye for GAG quantification or ELISA kit for specific aggrecan fragments

  • 24-well culture plates

Procedure:

  • Culture chondrocytes to confluence in 24-well plates.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1β) to induce aggrecan degradation.

  • After an incubation period (e.g., 24-48 hours), collect the culture supernatant.

  • Quantify the amount of released glycosaminoglycans (GAGs) in the supernatant using the DMMB assay or measure specific aggrecan fragments by ELISA.

  • Assess the protective effect of this compound by comparing the amount of GAG release in treated versus untreated, stimulated cells.

Western Blot Analysis of Signaling Proteins

This method is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the signaling pathways that regulate ADAMTS5.[4][35]

Materials:

  • Chondrocytes

  • This compound

  • Stimulating agents (e.g., IL-1β, Wnt3a)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against p-Smad2/3, β-catenin, p-p65 NF-κB, YAP/TAZ, and loading controls (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cultured chondrocytes with this compound and/or the appropriate stimulus.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine changes in protein expression or phosphorylation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Future Work) InVitro_Inhibition Direct ADAMTS5 Inhibition Assay (FRET) IC50_Determination IC50 Determination InVitro_Inhibition->IC50_Determination Chondrocyte_Culture Chondrocyte Culture Inhibitor_Treatment This compound Treatment Chondrocyte_Culture->Inhibitor_Treatment Cytokine_Stimulation Cytokine Stimulation Inhibitor_Treatment->Cytokine_Stimulation Aggrecan_Degradation Aggrecan Degradation Assay (DMMB/ELISA) Cytokine_Stimulation->Aggrecan_Degradation Western_Blot Western Blot for Signaling Proteins Cytokine_Stimulation->Western_Blot Animal_Model Animal Model of OA Inhibitor_Administration Inhibitor Administration Animal_Model->Inhibitor_Administration Histology Histological Analysis Inhibitor_Administration->Histology Biomarker_Analysis Biomarker Analysis Inhibitor_Administration->Biomarker_Analysis

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound presents a promising starting point for the development of novel therapeutics for osteoarthritis due to its potent inhibition of ADAMTS5. A thorough understanding of its impact on the intricate signaling networks that govern ADAMTS5 expression and activity is paramount for its successful translation into a clinical candidate. This guide provides a foundational framework for researchers to further investigate the mechanism of action of this compound and to design robust experimental plans for its preclinical and clinical development. Future studies should focus on generating a comprehensive quantitative profile of the inhibitor and validating its efficacy in in vivo models of osteoarthritis.

References

Adamts-5-IN-2: A Potential Disease-Modifying Therapeutic for Joint Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Adamts-5-IN-2" is not a recognized designation in publicly available scientific literature. This technical guide utilizes data from a well-characterized, potent, and selective small molecule ADAMTS-5 inhibitor, GLPG1972/S201086, as a representative example to illustrate the therapeutic potential and scientific investigation of this class of molecules for joint diseases such as osteoarthritis.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of mobility. A key enzymatic driver of cartilage degradation is ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a metalloproteinase responsible for the cleavage of aggrecan, a critical proteoglycan for maintaining cartilage structure and function.[1][2] The inhibition of ADAMTS-5 is therefore a primary strategy for the development of disease-modifying osteoarthritis drugs (DMOADs).[1][2] This document provides a technical overview of the preclinical data and experimental methodologies for a representative ADAMTS-5 inhibitor, GLPG1972, a potent and selective, orally bioavailable molecule that has been investigated for the treatment of OA.[1]

Mechanism of Action

ADAMTS-5 is the primary aggrecanase in cartilage, cleaving the aggrecan core protein and leading to the loss of glycosaminoglycans (GAGs) and the subsequent deterioration of the cartilage matrix.[3][4] Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) upregulate the expression and activity of ADAMTS-5 in chondrocytes, accelerating this destructive process.[2][4]

GLPG1972 acts as a direct and selective inhibitor of the ADAMTS-5 enzyme.[5] By binding to the active site, it blocks the catalytic activity of ADAMTS-5, thereby preventing the degradation of aggrecan and preserving the integrity of the cartilage.[5][6] This targeted action aims to slow or halt the structural progression of joint damage in osteoarthritis.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of GLPG1972.

Table 1: In Vitro Potency and Selectivity
Target EnzymeIC50 (nM)Selectivity vs. ADAMTS-5 (fold)Assay TypeReference
Human ADAMTS-5 19 - Fluorescence-based[5]
Rat ADAMTS-5<23-Fluorescence-based[5]
Human ADAMTS-41568.2Fluorescence-based[5][7]
Human ADAMTS-1>5,000>263Not Specified[5]
MMP-2>5,000>263Not Specified[5]
MMP-13>5,000>263Not Specified[5]
ADAM17 (TACE)>5,000>263Not Specified[5]
Table 2: Ex Vivo Efficacy in Cartilage Explants
Model SystemStimulusEndpoint MeasuredIC50 (µM)Reference
Mouse Cartilage ExplantsIL-1αGlycosaminoglycan (GAG) Release<1.5[1][5]
Human Articular Cartilage ExplantsIL-1βAggrecan neoepitope (AGNx1) Release<1.0[5]
Table 3: In Vivo Efficacy in Animal Models of Osteoarthritis
Animal ModelDosing Regimen (mg/kg, b.i.d.)EndpointEfficacyReference
Destabilization of Medial Meniscus (DMM) Mouse30 - 120Cartilage Proteoglycan Loss23-37% reduction[5]
Cartilage Structural Damage23-39% reduction[5]
Subchondral Bone Sclerosis21-36% reduction[5]
Medial Meniscectomy (MNX) Rat10 - 50Cartilage Damage (OARSI score)6-23% reduction[5]
Cartilage Proteoglycan Loss~27% reduction[5]
Subchondral Bone Sclerosis77-110% reduction[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Activity Assay (Fluorescence-based)
  • Objective: To determine the direct inhibitory activity of the compound on purified ADAMTS-5 enzyme.

  • Principle: The assay utilizes a synthetic, fluorogenic peptide substrate that mimics the ADAMTS-5 cleavage site in aggrecan. Cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

  • Protocol:

    • Recombinant human ADAMTS-5 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., GLPG1972) in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) for a defined period (e.g., 60 minutes) at 37°C in a 96-well plate.[8]

    • The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate (e.g., Abz-TESE-SRGAIY-Dpa-KK-NH2).[9]

    • The increase in fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cartilage Explant Culture Assay
  • Objective: To assess the ability of the inhibitor to prevent cartilage degradation in an ex vivo tissue model.

  • Principle: Cartilage explants from animal or human sources are cultured in the presence of pro-inflammatory cytokines to induce catabolic activity and aggrecan degradation. The protective effect of the inhibitor is quantified by measuring the release of GAGs and aggrecan fragments into the culture medium.

  • Protocol:

    • Articular cartilage is harvested from a relevant source (e.g., mouse femoral heads or human knee joints from OA patients).[1][10]

    • Full-thickness cartilage explants of a standardized size are created and placed in a 96-well plate with culture medium (e.g., DMEM/F12).

    • Explants are pre-treated with various concentrations of the test inhibitor for 24 hours.

    • Cartilage degradation is induced by adding a catabolic stimulus (e.g., 10 ng/mL IL-1α or IL-1β) to the culture medium.[1][5]

    • The cultures are maintained for a period of 3-7 days, with the medium collected at specified time points.

    • The amount of sulfated GAGs released into the medium is quantified using a colorimetric assay, such as the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.[5]

    • The release of specific aggrecanase-generated neoepitopes (e.g., ARGS or AGNx1) is measured by ELISA or Western blotting.[5]

    • IC50 values are calculated based on the dose-dependent inhibition of GAG or neoepitope release.

In Vivo Animal Model of Osteoarthritis (DMM Model)
  • Objective: To evaluate the disease-modifying efficacy of the inhibitor in a surgically-induced model of OA.

  • Principle: The destabilization of the medial meniscus (DMM) in rodents leads to joint instability and progressive cartilage degradation, mimicking key features of post-traumatic OA. The therapeutic effect of the inhibitor is assessed by histological scoring of joint tissues.

  • Protocol:

    • Male mice (e.g., C57BL/6) undergo surgery to transect the medial meniscotibial ligament, inducing instability in the knee joint.

    • Following a recovery period, animals are randomized into vehicle and treatment groups.

    • The test inhibitor (e.g., GLPG1972) is administered orally at various doses (e.g., 30, 60, 120 mg/kg, twice daily) for a specified duration (e.g., 8 weeks).[5]

    • At the end of the study, the animals are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

    • Joint sections are stained with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

    • The severity of cartilage damage is scored by blinded observers using a standardized system (e.g., OARSI score), evaluating parameters such as cartilage structure, proteoglycan loss, and cellularity.

    • Subchondral bone changes can be assessed using micro-computed tomography (µCT).[5]

Visualizations

Signaling Pathway of ADAMTS-5 Activation in Chondrocytes

ADAMTS5_Signaling ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_Pathway NF-κB Pathway ProInflammatory_Cytokines->NFkB_Pathway MAPK_Pathway MAPK Pathway (p38, JNK) ProInflammatory_Cytokines->MAPK_Pathway Mechanical_Stress Mechanical Stress Mechanical_Stress->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., Runx2, AP-1) NFkB_Pathway->Transcription_Factors MAPK_Pathway->Transcription_Factors ADAMTS5_Gene ADAMTS5 Gene Expression Transcription_Factors->ADAMTS5_Gene Upregulation ADAMTS5_Protein ADAMTS-5 Protein (Pro-enzyme) ADAMTS5_Gene->ADAMTS5_Protein Translation Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 Activation (Furin cleavage) Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Cleavage Cartilage_Degradation Cartilage Degradation Aggrecan->Cartilage_Degradation

Caption: Signaling cascade leading to ADAMTS-5 mediated cartilage degradation in osteoarthritis.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_clinical Clinical Development Enzyme_Assay 1. Enzymatic Assay (Purified ADAMTS-5) Explant_Assay 2. Cartilage Explant Assay (Mouse/Human) Enzyme_Assay->Explant_Assay Potency Confirmation PK_Study 3. Pharmacokinetics (Rodent) Explant_Assay->PK_Study Lead Candidate Selection Efficacy_Study 4. Efficacy Study (OA Model - DMM) PK_Study->Efficacy_Study Dose Selection Clinical_Dev 5. Clinical Trials (Phase I/II) Efficacy_Study->Clinical_Dev Preclinical Proof of Concept

Caption: A typical preclinical to clinical workflow for an ADAMTS-5 inhibitor.

Therapeutic Rationale for ADAMTS-5 Inhibition

Therapeutic_Rationale OA_Pathology Osteoarthritis Pathology ADAMTS5_Upregulation Increased ADAMTS-5 Activity OA_Pathology->ADAMTS5_Upregulation Aggrecan_Loss Aggrecan Degradation ADAMTS5_Upregulation->Aggrecan_Loss Preservation Aggrecan Preservation Cartilage_Damage Cartilage Structural Damage Aggrecan_Loss->Cartilage_Damage Inhibitor This compound (e.g., GLPG1972) Inhibitor->ADAMTS5_Upregulation Inhibition Inhibitor->Preservation DMOAD_Effect Disease Modification (Slowing Progression) Preservation->DMOAD_Effect

Caption: The logical framework for ADAMTS-5 inhibition as a DMOAD strategy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of ADAMTS5 in Chondrocyte Biology

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), also known as aggrecanase-2, is a secreted zinc-dependent metalloproteinase that plays a pivotal role in the biology of chondrocytes, the sole cell type residing in articular cartilage.[1] Its primary and most well-characterized function is the degradation of aggrecan, the major proteoglycan responsible for the compressive resilience of cartilage.[1][2][3][4] Dysregulation and overactivity of ADAMTS5 are central to the pathogenesis of osteoarthritis (OA), a degenerative joint disease characterized by progressive cartilage loss.[5][6][7] This guide provides a comprehensive overview of the function, regulation, and experimental analysis of ADAMTS5 in chondrocytes, serving as a technical resource for professionals in the field.

Core Function: The Primary Aggrecanase in Cartilage

The structural integrity of articular cartilage is heavily dependent on its extracellular matrix (ECM), which is rich in type II collagen and the large proteoglycan, aggrecan. Aggrecan's structure, with its numerous glycosaminoglycan (GAG) chains, allows it to attract and retain water, creating the swelling pressure necessary to withstand compressive loads.[5]

ADAMTS5 is the principal enzyme responsible for the proteolytic cleavage of aggrecan in the cartilage matrix, a critical event in both normal matrix turnover and pathological degradation.[2][3][8][9]

  • Mechanism of Action: ADAMTS5 specifically cleaves the aggrecan core protein at several sites, with the most crucial cleavage occurring within the interglobular domain (IGD) at the Glu³⁷³-Ala³⁷⁴ peptide bond.[5][10][11] This cleavage separates the GAG-rich domains from the portion of the molecule that anchors it to hyaluronan in the ECM, leading to the loss of aggrecan fragments from the cartilage and a subsequent decline in its biomechanical properties.[5][12]

  • Pathological Significance: While other aggrecanases like ADAMTS4 exist, studies using knockout mouse models of OA have definitively shown that ADAMTS5 is the major aggrecanase responsible for cartilage degradation in vivo.[2][3][8][9] Mice deficient in ADAMTS5 are significantly protected from cartilage erosion in surgically induced models of osteoarthritis.[9] In human OA, both ADAMTS4 and ADAMTS5 are believed to contribute to cartilage destruction.[13][14][15]

Regulation of ADAMTS5 in Chondrocytes

The expression and activity of ADAMTS5 in chondrocytes are tightly controlled at multiple levels, from gene transcription to post-translational activation and inhibition. In OA, this regulatory balance is disrupted, leading to excessive enzymatic activity.

Activation and Inhibition

ADAMTS5 is synthesized as an inactive zymogen. Its activation requires the proteolytic removal of the N-terminal pro-domain by proprotein convertases like furin.[5][16] Once active in the extracellular space, its activity is primarily regulated by the endogenous inhibitor, Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[5][16][17] The ADAMTS5-TIMP3 complex can then be cleared from the matrix by chondrocytes through endocytosis mediated by the Low-density lipoprotein Receptor-related Protein 1 (LRP-1).[5][16][17]

G Pro_ADAMTS5 Pro-ADAMTS5 (Zymogen) Active_ADAMTS5 Active ADAMTS5 Pro_ADAMTS5->Active_ADAMTS5 Pro-domain cleavage Aggrecan Aggrecan Matrix Active_ADAMTS5->Aggrecan Cleavage at Glu373-Ala374 TIMP3 TIMP3 Active_ADAMTS5->TIMP3 LRP1 LRP-1 Mediated Endocytosis Active_ADAMTS5->LRP1 Clearance Degraded_Aggrecan Degraded Aggrecan (Loss of GAGs) Aggrecan->Degraded_Aggrecan TIMP3->LRP1 Clearance Furin Furin Furin->Pro_ADAMTS5

Caption: ADAMTS5 activation, aggrecan cleavage, and inhibition pathway.
Transcriptional Regulation and Signaling Pathways

The transcription of the ADAMTS5 gene is induced by various catabolic stimuli, including pro-inflammatory cytokines and mechanical stress, which are key drivers of OA.[5][6][18] Several signaling pathways converge to regulate its expression.

  • Inflammatory Signaling: Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of ADAMTS5 expression.[10] This induction is largely mediated by the Nuclear Factor-κB (NF-κB) pathway. The RelA/p65 subunit of NF-κB has been identified as a direct and potent transcriptional activator of the ADAMTS5 gene in chondrocytes.[8]

  • Mechanical Stress Signaling: Abnormal mechanical loading on joints contributes to OA progression. In chondrocytes, mechanical stretch can induce ADAMTS5 expression, a response mediated by transcription factors such as RUNX2 and activated via pathways including p38 MAPK.[18]

  • Wnt Signaling: The role of Wnt signaling is complex. Some studies indicate that activation of the canonical Wnt/β-catenin pathway can promote ADAMTS5 transcription.[6][18] Conversely, the Wnt co-receptor Lrp5 has been shown to act as a suppressor of factors that upregulate ADAMTS5, suggesting a nuanced regulatory role.

  • Other Key Pathways: Additional signaling networks, including those involving FGF2, Notch, and YAP/TAZ, have also been implicated in modulating ADAMTS5 expression in the context of chondrocyte differentiation and OA.[5][6][17][18]

G cluster_stimuli OA Stimuli cluster_pathways Intracellular Signaling cluster_tf Transcription Factors cluster_nucleus Nucleus IL-1β / TNF-α IL-1β / TNF-α Mechanical Stress Mechanical Stress p38 MAPK p38 MAPK Mechanical Stress->p38 MAPK NF-κB (RelA/p65) NF-κB (RelA/p65) RelA/p65_TF RelA/p65 NF-κB (RelA/p65)->RelA/p65_TF RUNX2 RUNX2 p38 MAPK->RUNX2 Wnt/β-catenin Wnt/β-catenin ADAMTS5_Gene ADAMTS5 Gene Transcription Wnt/β-catenin->ADAMTS5_Gene RUNX2->ADAMTS5_Gene RelA/p65_TF->ADAMTS5_Gene

Caption: Key signaling pathways regulating ADAMTS5 transcription in chondrocytes.

Quantitative Data on ADAMTS5 Function

Quantitative analysis from various studies underscores the central role of ADAMTS5 in cartilage pathology.

Table 1: Relative Expression of Aggrecanases in Cartilage

Condition ADAMTS4 Expression ADAMTS5 Expression Key Finding Reference
Normal Bovine Cartilage Baseline Most abundant aggrecanase ADAMTS5 is the predominant form in unstimulated cartilage. [19]
Cytokine-Stimulated Bovine Cartilage Highly inducible Remains most abundant While ADAMTS4 is induced, ADAMTS5 remains the most prevalent. [19]
Murine OA Model No protective effect from knockout Knockout prevents cartilage degradation ADAMTS5 is the critical aggrecanase in this in vivo model. [8][9][15]

| Human OA Cartilage | Expressed and active | Expressed and active | Both enzymes contribute to aggrecan degradation in human OA. |[13][14][15] |

Table 2: Efficacy of ADAMTS5 Inhibitors on Cartilage Degradation

Inhibitor Type Model System Outcome Measure Efficacy Reference
Small Molecule Inhibitor Human OA cartilage explants GAG release, ARGS neoepitope release Significant inhibition of cytokine-induced aggrecanolysis [11]
Monoclonal Antibody (M6495) In vitro assays Inhibition of aggrecan cleavage Selective and potent inhibition of ADAMTS5 activity [5]
siRNA Knockdown Human cartilage explants Aggrecan degradation Attenuated aggrecan loss in both normal and OA cartilage [14]

| ADAMTS-5 Inhibitor (Selleck Chem) | Rat chondrocytes (IL-1β stimulated) | Proteoglycan degradation | Protects against IL-1β induced degradation |[20] |

Experimental Protocols for Studying ADAMTS5

Investigating the function of ADAMTS5 requires a combination of cell culture, molecular biology, and biochemical techniques.

Chondrocyte Culture and Stimulation
  • Objective: To establish a cell culture model to study ADAMTS5 regulation.

  • Methodology:

    • Cell Source: Use primary human chondrocytes isolated from donor cartilage (e.g., CHON-001) or immortalized human chondrocyte cell lines like C28/I2.[21]

    • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO₂.

    • Stimulation: To induce a catabolic state, serum-starve the cells for several hours, then treat with pro-inflammatory cytokines such as IL-1β (e.g., 1-10 ng/mL) for a specified time course (e.g., 6, 12, 24, 48 hours).

siRNA-Mediated Gene Knockdown
  • Objective: To specifically silence ADAMTS5 gene expression to study its functional role.

  • Methodology:

    • Reagents: Use validated siRNAs specific to human ADAMTS5 and a non-specific control siRNA. Use a suitable transfection reagent like Lipofectamine RNAiMAX.

    • Transfection: Plate chondrocytes to reach 60-70% confluency. Transfect cells with ADAMTS5-specific or control siRNA according to the manufacturer's protocol in a serum-free medium (e.g., Opti-MEM I).

    • Post-Transfection: After 6-8 hours, replace the transfection medium with regular culture medium.

    • Analysis: Harvest cells 48-72 hours post-transfection to assess knockdown efficiency by qPCR and Western blot and to perform functional assays.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • Objective: To quantify the mRNA levels of ADAMTS5 and other target genes.

  • Methodology:

    • RNA Extraction: Isolate total RNA from cultured chondrocytes using a commercial kit (e.g., RNeasy Plus Mini Kit).

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. A typical reaction includes cDNA template, forward and reverse primers for ADAMTS5, and qPCR master mix.

    • Data Analysis: Normalize the expression of ADAMTS5 to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative gene expression using the ΔΔCt method.

Aggrecanase Activity Assay
  • Objective: To measure the enzymatic activity of ADAMTS5 in conditioned media or cell lysates.

  • Methodology (FRET-based):

    • Principle: This assay uses a synthetic peptide substrate containing the ADAMTS5 cleavage site flanked by a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in a measurable increase in fluorescence.

    • Reagents: A FRET peptide substrate for aggrecanases, purified recombinant ADAMTS5 (for standard curve), and assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).[22]

    • Procedure:

      • Add samples (e.g., conditioned media) to a microplate.

      • Add the FRET substrate to all wells.

      • Incubate at 37°C.

      • Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation/emission wavelengths.[23]

    • Analysis: Calculate the rate of substrate cleavage (RFU/min) and compare between different experimental conditions.

G cluster_analysis Downstream Analysis start Isolate/Culture Chondrocytes (Primary or C28/I2) treatment Experimental Treatment (e.g., IL-1β Stimulation or siRNA) start->treatment harvest Harvest Cells & Conditioned Media (e.g., at 24h, 48h) treatment->harvest rna RNA Extraction harvest->rna protein Protein Lysis harvest->protein media Conditioned Media harvest->media qpcr qPCR (ADAMTS5 mRNA levels) rna->qpcr wb Western Blot (ADAMTS5 protein levels) protein->wb activity Activity Assay (Aggrecanase function) media->activity

Caption: General experimental workflow for studying ADAMTS5 in chondrocytes.

ADAMTS5 is unequivocally the primary aggrecanase driving cartilage degradation in the pathogenesis of osteoarthritis.[5][6] Its activity in chondrocytes is tightly regulated by a complex network of inflammatory, mechanical, and developmental signaling pathways. The upregulation of ADAMTS5 expression and activity under pathological conditions directly leads to the depletion of aggrecan, compromising the structural and functional integrity of articular cartilage.

For drug development professionals, ADAMTS5 remains a high-priority therapeutic target. The development of highly selective small molecule inhibitors or monoclonal antibodies that can effectively block ADAMTS5 activity in the joint space holds significant promise as a disease-modifying OA drug (DMOAD) strategy.[5][7][24] Future research will continue to focus on refining these therapeutic agents to ensure efficacy and long-term safety, and further elucidating the intricate signaling crosstalk that governs ADAMTS5 function to identify novel upstream regulatory targets.

References

The Emerging Role of ADAMTS5 in Non-Osteoarthritic Pathologies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), historically recognized for its critical role in the degradation of aggrecan in articular cartilage and its subsequent involvement in osteoarthritis (OA), is increasingly being implicated in a diverse range of non-osteoarthritic pathologies. This technical guide provides an in-depth exploration of the multifaceted functions of ADAMTS5 beyond the joints, focusing on its involvement in cancer, cardiovascular diseases, and inflammatory disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, consolidated quantitative data, and visual representations of key signaling pathways to facilitate further investigation into this pleiotropic enzyme.

The Dichotomous Role of ADAMTS5 in Cancer

The function of ADAMTS5 in cancer is complex and appears to be highly context-dependent, with reports suggesting both pro- and anti-tumorigenic roles. This duality underscores the need for a nuanced understanding of its activity in different cancer types and the tumor microenvironment.

ADAMTS5 as a Tumor Suppressor

In several cancer types, including gastric, breast, and hepatocellular carcinoma, ADAMTS5 has been shown to act as a tumor suppressor.[1][2][3] Its anti-tumorigenic functions are often linked to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

Overexpression of full-length ADAMTS5 has been demonstrated to suppress B16 melanoma growth in mice, a phenomenon correlated with reduced tumor angiogenesis, decreased tumor cell proliferation, and increased apoptosis.[4] Interestingly, the enzymatic activity of ADAMTS5 appears to be dispensable for this anti-tumorigenic effect, with a catalytically inactive mutant (E411A) exhibiting similar tumor suppression capabilities.[4] The anti-angiogenic effects are thought to be mediated by the thrombospondin type 1 repeat (TSR1) domain, which can down-regulate pro-angiogenic factors such as vascular endothelial growth factor (VEGF), placental growth factor (PlGF), and platelet-derived endothelial growth factor (PD-ECGF).[4] In gastric cancer, ADAMTS5 has been shown to suppress tumor metastasis and angiogenesis by inhibiting ETS1-mediated changes in microvessel density (MVD).[3] Similarly, in hepatocellular carcinoma, reduced ADAMTS5 expression is associated with increased VEGF expression, higher MVD, larger tumor size, and poorer overall survival.[2]

ADAMTS5 as a Pro-Tumorigenic Factor

In contrast to its tumor-suppressive roles, ADAMTS5 expression is upregulated in other malignancies, such as glioblastoma and colorectal cancer, where it is associated with a more aggressive phenotype.[5] In colorectal cancer, high expression of ADAMTS5 is a potent marker for lymphatic invasion and lymph node metastasis.[5] The expression of ADAMTS5 increases with the pathological stage of colorectal cancer.[5] In glioblastoma, ADAMTS5-mediated cleavage of brevican, a brain-specific proteoglycan, is thought to play a role in glioma cell invasion.

The substrates of ADAMTS5 in the tumor microenvironment are key to understanding its diverse roles. Besides aggrecan and brevican, ADAMTS5 can cleave versican and the small leucine-rich proteoglycan (SLRP) biglycan.[6] The cleavage of these substrates can modulate the tumor microenvironment, influencing cell adhesion, migration, and signaling.

ADAMTS5 in Cardiovascular Pathologies

Emerging evidence has highlighted a significant role for ADAMTS5 in the pathophysiology of cardiovascular diseases, particularly in the context of aortic aneurysm and heart failure.[6][7][8] Its primary function in the cardiovascular system appears to be the regulation of proteoglycan levels, which is crucial for maintaining the structural integrity of cardiovascular tissues.

In mouse models, the absence of ADAMTS5 leads to the accumulation of versican and aggrecan in the aorta and heart valves.[6][9] This accumulation is associated with severe anomalies in the pulmonary valve cusps and dilation of the thoracic aorta.[6][9] In a mouse model of thoracic aortic aneurysm induced by angiotensin II, mice lacking the catalytic domain of ADAMTS5 (Adamts5Δcat) exhibited increased aortic dilatation, suggesting a protective role for ADAMTS5 in maintaining the viscoelastic properties of the aortic extracellular matrix.[8][10][11] This was accompanied by an accumulation of versican and an increase in transforming growth factor-β (TGF-β) levels.[7][10]

Interestingly, the expression of ADAMTS5 itself is regulated by various factors in the cardiovascular system. For instance, low-density lipoprotein-related protein 1 (LRP1), a protein implicated in aortic aneurysm formation, acts as a cellular receptor for ADAMTS5, mediating its endocytosis and thereby regulating its extracellular levels.[12][13]

ADAMTS5 in Inflammatory Disorders

Beyond its well-established role in the inflammatory environment of osteoarthritis, ADAMTS5 is also implicated in other inflammatory conditions. Its involvement often centers around the generation of bioactive fragments from extracellular matrix components that can, in turn, modulate inflammatory responses.

One key pathway involves the activation of Toll-like receptors (TLRs). ADAMTS5-mediated degradation of cartilage can release aggrecan fragments that act as endogenous ligands for TLR2.[1][4] This activation of TLR2 on synovial cells can perpetuate a pro-inflammatory loop, leading to increased tissue turnover and joint destruction.[4] This finding suggests a direct link between the enzymatic activity of ADAMTS5 and the innate immune response.

Furthermore, the expression of ADAMTS5 can be regulated by pro-inflammatory cytokines. For example, tumor necrosis factor-α (TNF-α) can induce ADAMTS5 expression in chondrosarcoma cell lines through the activation of the NF-κB signaling pathway.[14] This indicates that ADAMTS5 can be both a downstream effector and an upstream regulator of inflammatory signaling cascades.

Quantitative Data on ADAMTS5 in Non-Osteoarthritic Pathologies

To facilitate a comparative analysis of the role of ADAMTS5 across different non-osteoarthritic pathologies, the following tables summarize key quantitative findings from the cited literature.

Table 1: ADAMTS5 Expression in Cancer

Cancer TypeExpression ChangeCorrelation with Clinicopathological FactorsReference(s)
Colorectal Cancer IncreasedPositively correlated with lymphatic invasion and lymph node metastasis. Expression increases with TNM stage.[5][15][16][17][18]
Breast Cancer DecreasedLower expression in patients older than 45.[19][20]
Hepatocellular Carcinoma DecreasedInversely associated with VEGF expression, MVD, and tumor size. Associated with poor overall survival.[2][21]
Gastric Cancer DecreasedSuppresses tumor metastasis and angiogenesis.[3]
Glioblastoma IncreasedPromotes glioma cell invasion.[5]
Melanoma Suppressive RoleOverexpression suppresses tumor growth and angiogenesis.[4]

Table 2: ADAMTS5 in Cardiovascular Disease Models

Cardiovascular ConditionAnimal ModelKey FindingsQuantitative DataReference(s)
Thoracic Aortic Aneurysm Angiotensin II-infused Adamts5Δcat miceIncreased aortic dilatation.-[8][10][11][13][22][23]
Accumulation of versican and increased TGF-β levels.-[7][10]
Heart Failure Adamts5-/- mice on a high-fat dietIncreased diastolic posterior wall thickness and left ventricle volume.Diastolic posterior wall thickness: 0.94 ± 0.023 mm (Adamts5-/-) vs. 0.82 ± 0.036 mm (Adamts5+/+). Left ventricle volume: 47 ± 4.5 µL (Adamts5-/-) vs. 31 ± 2.5 µL (Adamts5+/+).[24]
Defective versican cleavage.-[24]
Aortic Anomalies Adamts5-/- miceHigh penetrance of aortic anomalies.19 out of 19 Adamts5-/- mice displayed aortic anomalies compared to 1 out of 11 wild-type mice.[9][14][21][25][26]
Accumulation of aggrecan.-[14][26]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs.

ADAMTS5 Enzyme Activity Assays

1. Förster Resonance Energy Transfer (FRET)-Based Assay

This assay measures the enzymatic activity of ADAMTS5 by detecting the cleavage of a FRET peptide substrate.

  • Principle: A synthetic peptide substrate contains a fluorophore and a quencher molecule in close proximity. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAMTS5, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[13][27]

  • Materials:

    • Recombinant human ADAMTS5

    • FRET peptide substrate (e.g., Abz-TESE↓SRGAIY-Dpa-KK-NH2)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of recombinant ADAMTS5 in Assay Buffer.

    • Add 50 µL of each ADAMTS5 dilution to the wells of the microplate in triplicate.

    • Add 50 µL of the FRET peptide substrate (at a final concentration of 10-20 µM) to each well.

    • Incubate the plate at 37°C and monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

    • Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve.

2. ELISA-Based Activity Assay

This assay quantifies ADAMTS5 activity by detecting a specific neoepitope generated upon cleavage of its substrate, aggrecan.

  • Principle: Recombinant aggrecan is incubated with ADAMTS5. The resulting cleavage generates a new N-terminal sequence (ARGSVIL). A specific monoclonal antibody that recognizes this neoepitope is used in an ELISA to quantify the amount of cleaved aggrecan, which is directly proportional to ADAMTS5 activity.[3]

  • Materials:

    • Recombinant human ADAMTS5

    • Recombinant human aggrecan interglobular domain (IGD)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2, 10 µM ZnCl2, 0.05% Brij 35

    • Anti-neoepitope antibody (specific for ARGSVIL)

    • Secondary HRP-conjugated antibody

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

    • 96-well ELISA plate

  • Procedure:

    • Incubate various concentrations of ADAMTS5 with a fixed concentration of aggrecan IGD (e.g., 0.1 µM) in Assay Buffer for a defined period (e.g., 15-60 minutes) at 37°C.

    • Stop the reaction by adding EDTA to a final concentration of 10 mM.

    • Coat a 96-well ELISA plate with a capture antibody against aggrecan.

    • Add the reaction mixtures to the coated plate and incubate to allow capture of the cleaved aggrecan.

    • Wash the plate and add the anti-neoepitope antibody.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

Cellular and Tissue-Based Assays

1. Western Blotting for ADAMTS5

  • Principle: To detect and quantify ADAMTS5 protein levels in cell lysates or tissue homogenates.

  • Protocol:

    • Prepare protein lysates from cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ADAMTS5 (e.g., rabbit polyclonal, 1:500-1:3000 dilution) overnight at 4°C.[1][10][28][29]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the ADAMTS5 band intensity to a loading control (e.g., β-actin or GAPDH).

2. Quantitative Real-Time PCR (qPCR) for ADAMTS5 mRNA

  • Principle: To measure the relative expression levels of ADAMTS5 mRNA in cells or tissues.

  • Protocol:

    • Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for ADAMTS5.

      • Human ADAMTS5 Forward Primer: 5′-GCTACTGCACAGGGAAGAGG-3′

      • Human ADAMTS5 Reverse Primer: 5′-TGCATATTTGGGAACCCATT-3′[22]

    • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Run the qPCR reaction on a real-time PCR system with a standard thermal cycling profile (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Calculate the relative expression of ADAMTS5 using the ΔΔCt method.

3. Matrigel Invasion Assay

  • Principle: To assess the effect of ADAMTS5 on the invasive capacity of cancer cells.

  • Protocol:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[30][31][32][33][34]

    • Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours at 37°C.

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the number of invaded cells in several microscopic fields.

    • Compare the number of invaded cells between control and ADAMTS5-manipulated (e.g., siRNA knockdown or overexpression) cells.

In Vivo Animal Models

ADAMTS5 Knockout Mouse Models

  • Principle: To study the physiological and pathological roles of ADAMTS5 in vivo by observing the phenotype of mice with a targeted deletion of the Adamts5 gene.

  • Models:

    • Constitutive Knockout: The Adamts5 gene is deleted in all cells of the animal.

    • Conditional Knockout (e.g., Adamts5Δcat): The catalytic domain of Adamts5 is flanked by loxP sites, allowing for tissue-specific or inducible deletion using the Cre-loxP system.[8][11][13][22][23]

  • Phenotypic Analysis:

    • Cardiovascular: Monitor blood pressure, perform echocardiography to assess cardiac function, and conduct histological analysis of the aorta and heart valves to examine for structural abnormalities and proteoglycan accumulation.[8][11][13][22][23][24]

    • Cancer: Utilize xenograft models where human cancer cells are implanted into immunocompromised ADAMTS5 knockout mice to assess the role of host-derived ADAMTS5 on tumor growth and angiogenesis.

Signaling Pathways Involving ADAMTS5

ADAMTS5 is integrated into several key signaling pathways that regulate its expression and are, in turn, modulated by its activity. Understanding these pathways is crucial for elucidating the mechanisms underlying its diverse functions.

Regulation of ADAMTS5 Expression

The transcriptional regulation of the ADAMTS5 gene is complex and involves multiple transcription factors and signaling cascades.

  • NF-κB Signaling: The pro-inflammatory cytokine TNF-α can induce ADAMTS5 expression in chondrocytes and chondrosarcoma cells via the NF-κB pathway.[14] The transcription factor RelA/p65, a component of the NF-κB complex, directly binds to specific NF-κB motifs in the ADAMTS5 promoter to activate its transcription.[4][12]

  • TGF-β Signaling: The role of TGF-β in regulating ADAMTS5 expression appears to be context-dependent. In some contexts, TGF-β signaling can lead to an increase in ADAMTS5 activity, while in others, it may have an inhibitory effect. In the context of aortic aneurysms, an increase in TGF-β levels is associated with versican accumulation in Adamts5Δcat mice.[7][10]

Downstream Effects of ADAMTS5 Activity

The proteolytic activity of ADAMTS5 on its substrates can initiate or modulate various downstream signaling events.

  • VEGF Signaling and Angiogenesis: ADAMTS5 can indirectly regulate angiogenesis by modulating the bioavailability of VEGF. In some cancer models, ADAMTS5 has an anti-angiogenic effect by downregulating VEGF expression.[2][4] However, the precise molecular mechanisms linking ADAMTS5 to VEGF signaling are still under investigation. It is hypothesized that the cleavage of matrix proteins by ADAMTS5 may release cryptic anti-angiogenic fragments or alter the sequestration of VEGF in the extracellular matrix.

  • TLR Signaling: As mentioned earlier, ADAMTS5-generated aggrecan fragments can activate TLR2, triggering a pro-inflammatory response.[1][4] This highlights a role for ADAMTS5 in linking matrix degradation to innate immune signaling.

  • Focal Adhesion Kinase (FAK) Signaling: Recent studies have implicated ADAMTS5 in the regulation of vascular calcification through a pathway involving versican, integrin β1, and FAK. Loss of ADAMTS5 leads to versican accumulation, which in turn can modulate integrin β1/FAK signaling in vascular smooth muscle cells.[35]

Visualizing ADAMTS5 Pathways and Workflows

To provide a clearer understanding of the complex interactions involving ADAMTS5, the following diagrams have been generated using the DOT language.

ADAMTS5_Regulation_and_Function cluster_regulation Regulation of ADAMTS5 Expression cluster_function Downstream Effects of ADAMTS5 Activity TNF-alpha TNF-alpha NF-kB NF-kB TNF-alpha->NF-kB ADAMTS5_Gene ADAMTS5 Gene NF-kB->ADAMTS5_Gene Binds to promoter TGF-beta TGF-beta TGF-beta->ADAMTS5_Gene Modulates expression ADAMTS5_Protein ADAMTS5 Protein ADAMTS5_Gene->ADAMTS5_Protein Transcription & Translation Aggrecan Aggrecan ADAMTS5_Protein->Aggrecan Cleaves Versican Versican ADAMTS5_Protein->Versican Cleaves VEGF_Signaling VEGF Signaling ADAMTS5_Protein->VEGF_Signaling Modulates Aggrecan_Fragments Aggrecan Fragments FAK_Signaling FAK Signaling Versican->FAK_Signaling Modulates via Integrin-beta1 TLR2 TLR2 Aggrecan_Fragments->TLR2 Activates Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis Inflammation Inflammation TLR2->Inflammation Vascular_Calcification Vascular_Calcification FAK_Signaling->Vascular_Calcification

Caption: Regulation and downstream effects of ADAMTS5.

Experimental_Workflow_ADAMTS5_Cancer Start Hypothesis: ADAMTS5 affects cancer cell invasion Cell_Culture Culture Cancer Cell Line Start->Cell_Culture siRNA_Transfection Transfect with ADAMTS5 siRNA or scrambled control Cell_Culture->siRNA_Transfection qPCR Verify knockdown by qPCR siRNA_Transfection->qPCR Western_Blot Verify knockdown by Western Blot siRNA_Transfection->Western_Blot Matrigel_Assay Perform Matrigel Invasion Assay siRNA_Transfection->Matrigel_Assay Quantification Quantify Invading Cells Matrigel_Assay->Quantification Conclusion Conclusion on ADAMTS5's role in invasion Quantification->Conclusion

Caption: Workflow for studying ADAMTS5 in cancer invasion.

Conclusion and Future Directions

The role of ADAMTS5 in non-osteoarthritic pathologies is a rapidly evolving field of research. Its divergent functions in different disease contexts highlight the importance of understanding the specific molecular mechanisms at play, including its substrates, interacting partners, and regulatory networks. For drug development professionals, ADAMTS5 presents both an opportunity and a challenge. While targeting its enzymatic activity could be beneficial in certain cancers and inflammatory conditions, the potential for adverse cardiovascular effects necessitates a cautious and highly targeted approach.

Future research should focus on:

  • Identifying the full spectrum of ADAMTS5 substrates in different tissues and disease states. This will be crucial for understanding its context-specific functions.

  • Elucidating the detailed molecular mechanisms by which ADAMTS5 modulates key signaling pathways. This includes identifying the specific protein-protein interactions and downstream effectors.

  • Developing highly selective inhibitors or activators of ADAMTS5. This will require a deep understanding of its structure and the development of molecules that target specific domains or allosteric sites to avoid off-target effects.

  • Conducting further in vivo studies using conditional knockout and knock-in mouse models. These studies will be essential for dissecting the cell-type-specific roles of ADAMTS5 in complex pathologies.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of modulating ADAMTS5 activity in a range of debilitating non-osteoarthritic diseases.

References

Adamts-5-IN-2: A Technical Whitepaper on its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, initial characterization, and known mechanisms of action of the small molecule inhibitor commonly referred to as Adamts-5-IN-2. Also known under the research designation Ogremorphin (OGM), this compound was initially identified through a chemical genetic screen in Danio rerio (zebrafish) for its ability to perturb neural crest development. While primarily characterized as a potent and specific inhibitor of the G protein-coupled receptor 68 (GPR68), it has also been reported to exhibit inhibitory activity against A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), a key enzyme implicated in osteoarthritis. This whitepaper will detail the available quantitative data, experimental methodologies, and the elucidated signaling pathways associated with this compound.

Discovery and Initial Identification

This compound, also known as Ogremorphin, was discovered through an unbiased chemical genetic screen of approximately 30,000 compounds in zebrafish embryos.[1] The screen aimed to identify novel small molecules that could selectively disrupt developmental processes.[1] Treatment of zebrafish embryos with Ogremorphin resulted in distinct phenotypes, including a wavy notochord, abnormal pigmentation, craniofacial defects, ventral curvature, and a shortened body axis.[1][2] These developmental abnormalities pointed towards the compound's interference with fundamental cellular processes.

Physicochemical Properties and Quantitative Data

This compound is a small molecule with the following properties:

PropertyValueSource
Chemical Name 5-ethyl-5'-(1-naphthyl)-3'H-spiro[indole-3,2'-[3][4][5]thiadiazole]-2-one[1]
Molecular Formula C17H15N3OSApexbt
Molecular Weight 309.39 g/mol Apexbt
CAS Number 294648-66-1Apexbt
ADAMTS-5 IC50 0.71 µMApexbt, CymitQuimica, GlpBio, MedchemExpress
GPR68 Inhibition Specific inhibitor[3][6]

Primary Target: GPR68 Inhibition and Signaling Pathway

The primary molecular target of this compound (Ogremorphin) has been identified as GPR68, a proton-sensing G protein-coupled receptor.[3][4][6] GPR68 is activated by an acidic extracellular microenvironment, a condition often found in tumors.[3][4] Inhibition of GPR68 by Ogremorphin has been shown to induce a form of iron-dependent cell death known as ferroptosis in glioblastoma cells.[3][6]

The elucidated signaling pathway involves the GPR68-mediated suppression of Activating Transcription Factor 4 (ATF4). Upon inhibition of GPR68 by Ogremorphin, ATF4 expression is increased, leading to the induction of ferroptosis.[3][6]

GPR68_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor GPR68 GPR68 ATF4_p ATF4 (Suppressed) GPR68->ATF4_p Suppresses Ferroptosis_p Ferroptosis (Inhibited) ATF4_p->Ferroptosis_p Leads to Adamts5_IN_2 This compound (Ogremorphin) Adamts5_IN_2->GPR68 Inhibits Acidic_pH Acidic Extracellular pH Acidic_pH->GPR68 Activates

Caption: GPR68 signaling pathway and its inhibition by this compound.

Secondary Target: ADAMTS-5 Inhibition

While the primary focus of published research has been on GPR68, this compound is also reported by multiple chemical suppliers to be an inhibitor of ADAMTS-5 with an IC50 of 0.71 µM. ADAMTS-5 is a critical enzyme in the degradation of aggrecan, a major component of cartilage. Its inhibition is a therapeutic strategy for osteoarthritis. The precise mechanism of how this compound inhibits ADAMTS-5 and the signaling pathways involved have not been detailed in the currently available primary scientific literature.

Experimental Protocols

Zebrafish Chemical Genetic Screen

The discovery of Ogremorphin was the result of a large-scale, unbiased chemical screen in zebrafish embryos.

Zebrafish_Screen_Workflow Start ~30,000 Small Molecules Screening Treatment of Zebrafish Embryos Start->Screening Phenotyping Phenotypic Analysis Screening->Phenotyping Hit_ID Identification of Ogremorphin (Hit) Phenotyping->Hit_ID

Caption: Workflow of the zebrafish chemical genetic screen.

  • Organism: Danio rerio (zebrafish) embryos.

  • Library: A library of approximately 30,000 small molecules was screened.[1]

  • Procedure: Embryos were arrayed in multi-well plates and exposed to individual compounds.

  • Analysis: Embryos were visually inspected for developmental defects at various time points.

  • Hit Criteria: Compounds inducing specific and reproducible phenotypes were selected for further characterization. Ogremorphin was identified based on its induction of a suite of developmental abnormalities, including a wavy notochord and pigmentation defects.[1][2]

Cell Viability and Ferroptosis Assays

The effect of this compound on cell viability and its mechanism of action were investigated in glioblastoma cell lines.

  • Cell Lines: Human glioblastoma cell lines (e.g., U87, U138) and patient-derived xenograft (PDX) lines.[3][6]

  • Treatment: Cells were treated with a range of concentrations of Ogremorphin.

  • Viability Assay: Cell viability was assessed using assays such as CellTiter-Glo.

  • Ferroptosis Analysis:

    • Western Blotting and qRT-PCR: Expression levels of ferroptosis markers (e.g., ATF4, TFRC) were measured.[6]

    • Lipid Peroxidation: Lipid peroxidation, a hallmark of ferroptosis, was detected using specific fluorescent probes.[6]

    • Transmission Electron Microscopy: Ultrastructural changes in mitochondria, characteristic of ferroptosis, were observed.[6]

GPR68 Target Validation

The specificity of this compound for GPR68 was confirmed through several experimental approaches.

  • GPCR Panel Screening: Ogremorphin was tested against a panel of other G protein-coupled receptors to assess its selectivity.

  • Genetic Knockdown: The effects of Ogremorphin were compared to those of GPR68 knockdown using shRNA or CRISPR-based methods.[6] The recapitulation of the Ogremorphin-induced phenotype by genetic silencing of GPR68 confirmed it as the primary target.[6]

Summary and Future Directions

This compound, also known as Ogremorphin, is a novel small molecule with a dual activity profile. Its primary and well-characterized function is the inhibition of the acid-sensing G protein-coupled receptor GPR68, leading to the induction of ferroptosis in cancer cells through the GPR68-ATF4 signaling pathway. This makes it a promising tool for cancer research and a potential therapeutic lead for diseases like glioblastoma.

Its secondary reported activity as an ADAMTS-5 inhibitor, with a potent IC50 in the sub-micromolar range, suggests its potential utility in the study and treatment of osteoarthritis. However, the detailed mechanism of ADAMTS-5 inhibition and the downstream consequences in relevant cell types (e.g., chondrocytes) remain to be elucidated.

Future research should focus on:

  • Confirming the ADAMTS-5 inhibitory activity in cell-based and in vivo models of osteoarthritis.

  • Determining the precise binding mode and mechanism of inhibition of ADAMTS-5 by this compound.

  • Investigating the potential interplay between GPR68 and ADAMTS-5 signaling in both physiological and pathological contexts.

  • Conducting structure-activity relationship studies to potentially separate the GPR68 and ADAMTS-5 inhibitory activities or to develop more potent and selective inhibitors for each target.

This technical whitepaper provides a foundation for researchers interested in utilizing this compound as a chemical probe to investigate the roles of GPR68 and ADAMTS-5 in various biological and disease processes.

References

Methodological & Application

Application Note: In Vitro Aggrecanase Activity Assay Using Adamts-5-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2, is a key enzyme responsible for the degradation of aggrecan, a major component of articular cartilage.[1][2] Dysregulated ADAMTS-5 activity is strongly implicated in the pathogenesis of osteoarthritis, making it a prime therapeutic target for the development of disease-modifying drugs.[1][2][3] Adamts-5-IN-2 is a potent and selective small molecule inhibitor of ADAMTS-5 with a reported IC50 value of 0.71 µM.[4] This application note provides a detailed protocol for an in vitro assay to determine the aggrecanase activity of ADAMTS-5 and to evaluate the inhibitory potential of compounds like this compound.

Principle of the Assay

This protocol describes a fluorescence resonance energy transfer (FRET) based assay, a common and sensitive method for measuring protease activity. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.

Materials and Reagents

  • Recombinant human ADAMTS-5 (active)

  • This compound

  • FRET peptide substrate for ADAMTS-5 (e.g., Abz-TESESRGAIY-Dpa-KK-NH2, where '' indicates the cleavage site)[5][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths of 300 nm and 430 nm, respectively[2]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound Solutions serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution add_inhibitor Add this compound (or DMSO control) to wells serial_dilution->add_inhibitor add_enzyme Add ADAMTS-5 Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add FRET Substrate to initiate reaction pre_incubate->add_substrate read_plate Measure Fluorescence (kinetic or endpoint) add_substrate->read_plate analyze_data Calculate % Inhibition and IC50 Value read_plate->analyze_data

Figure 1. Experimental workflow for the in vitro ADAMTS-5 inhibition assay.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.[5] Prepare this buffer fresh daily.

  • ADAMTS-5 Enzyme Solution: Reconstitute recombinant human ADAMTS-5 in assay buffer to a stock concentration (e.g., 1 µM). Further dilute in assay buffer to the desired working concentration (e.g., 5 nM). Keep the enzyme on ice.

  • FRET Substrate Solution: Reconstitute the FRET peptide substrate in DMSO to a stock concentration (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration (e.g., 20 µM).[5] Protect from light.

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • This compound Serial Dilutions: Prepare a serial dilution of this compound in assay buffer containing a final DMSO concentration of 1% (or matching the final DMSO concentration in the assay). A typical concentration range for IC50 determination would be from 100 µM down to 0.01 µM.

2. Assay Procedure:

  • Add 50 µL of each this compound dilution or vehicle control (assay buffer with 1% DMSO) to the wells of a 96-well black microplate in triplicate.

  • Add 25 µL of the ADAMTS-5 enzyme solution to each well.

  • Mix gently and pre-incubate the plate at 37°C for 30 minutes.[5]

  • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to each well. The final volume in each well will be 100 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 300 nm, Emission: 430 nm) kinetically every 1-2 minutes for 60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).[2]

3. Data Analysis:

  • For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • For endpoint assays, use the fluorescence reading at the final time point.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_control is the reaction rate in the absence of the inhibitor (vehicle control).

    • V_blank is the reaction rate in the absence of the enzyme (substrate only control).

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table summarizes the expected quantitative data from this assay.

ParameterValueUnit
Enzyme
Enzyme NameRecombinant Human ADAMTS-5-
Final Concentration5nM
Substrate
Substrate TypeFRET Peptide-
Final Concentration20µM
Inhibitor
Inhibitor NameThis compound-
IC500.71µM
Assay Conditions
Temperature37°C
Incubation Time60min
Final Volume100µL
Instrumentation
Detection MethodFluorescence-
Excitation Wavelength300nm
Emission Wavelength430nm

Signaling Pathway Diagram

signaling_pathway ADAMTS5 ADAMTS-5 (Aggrecanase) DegradedAggrecan Degraded Aggrecan Fragments ADAMTS5->DegradedAggrecan Cleavage Aggrecan Aggrecan (in Cartilage Matrix) Aggrecan->ADAMTS5 CartilageDegradation Cartilage Degradation (Osteoarthritis) DegradedAggrecan->CartilageDegradation Adamts5_IN_2 This compound Adamts5_IN_2->ADAMTS5 Inhibition

Figure 2. Inhibition of ADAMTS-5 mediated aggrecan degradation by this compound.

Conclusion

This application note provides a robust and detailed protocol for the in vitro determination of ADAMTS-5 activity and its inhibition by this compound. This assay is a valuable tool for researchers in the field of osteoarthritis and for drug development professionals screening for novel ADAMTS-5 inhibitors. The use of a FRET-based method offers high sensitivity and is amenable to high-throughput screening.

References

Application Notes and Protocols for Utilizing ADAMTS-5-IN-2 in Cell-Based Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ADAMTS-5-IN-2, a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), in cell-based models of osteoarthritis (OA). The protocols outlined below are designed to facilitate the investigation of ADAMTS-5's role in cartilage degradation and to evaluate the therapeutic potential of its inhibition.

Introduction to ADAMTS-5 in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzymatic driver of this degradation is ADAMTS-5, also known as aggrecanase-2.[1] This metalloproteinase is responsible for the cleavage of aggrecan, a major proteoglycan in the cartilage extracellular matrix (ECM) that provides compressive resistance.[1][2] The activity of ADAMTS-5 leads to the loss of cartilage integrity and function. Consequently, the selective inhibition of ADAMTS-5 presents a promising therapeutic strategy for slowing or halting the progression of OA.[2][3] this compound is a small molecule inhibitor designed to specifically target this enzyme, offering a valuable tool for in vitro studies of OA pathogenesis.

Cell-Based Models of Osteoarthritis

Primary chondrocytes, the sole cell type in cartilage, are the most relevant in vitro model for studying OA. These cells can be isolated from articular cartilage and cultured in monolayer or in three-dimensional (3D) systems such as micromass or pellet cultures, which better mimic the in vivo environment. To simulate the inflammatory conditions of OA, chondrocyte cultures are typically stimulated with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α).[4][5][6] This stimulation upregulates the expression and activity of catabolic enzymes, including ADAMTS-5, leading to ECM degradation.[4][6]

Data Presentation: Efficacy of a Selective ADAMTS-5 Inhibitor

While specific quantitative data for this compound in peer-reviewed literature is limited, the following tables summarize the efficacy of a representative potent and selective small molecule ADAMTS-5 inhibitor, GLPG1972/S201086, in in vitro and ex vivo models of osteoarthritis. This data serves as a valuable reference for the expected potency and efficacy of selective ADAMTS-5 inhibitors.

Table 1: In Vitro Inhibitory Activity of a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086) [3]

Target EnzymeIC50 (nM)Selectivity vs. ADAMTS-4Selectivity vs. Other Proteases
Human ADAMTS-519 ± 28-fold60- >5,000-fold
Rat ADAMTS-5<23 ± 1--

Table 2: Inhibition of Cytokine-Stimulated Aggrecanolysis in Cartilage Explants by a Selective ADAMTS-5 Inhibitor (GLPG1972/S201086) [3]

Cartilage ModelStimulusInhibitor ConcentrationInhibition of Aggrecanolysis
Mouse Femoral Head ExplantsInterleukin-1α20 µM100%
Human Articular Cartilage ExplantsInterleukin-1β10 µM100%

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell-based OA models.

Protocol 1: Induction of an In Vitro Osteoarthritis Model using Primary Chondrocytes

Objective: To establish a cell-based model of OA by stimulating primary chondrocytes with IL-1β.

Materials:

  • Primary human or animal (e.g., bovine, porcine) articular chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human IL-1β

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Isolate primary chondrocytes from articular cartilage using standard enzymatic digestion protocols.

  • Seed the chondrocytes in tissue culture plates at a density of 1-2 x 10^5 cells/cm².

  • Culture the cells in DMEM/F-12 with 10% FBS until they reach 80-90% confluency.

  • Starve the cells in serum-free DMEM/F-12 for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM, 1 µM) or vehicle control (DMSO) for 2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) in the presence of this compound or vehicle for 24-48 hours.

  • Collect the conditioned media and cell lysates for downstream analysis.

Protocol 2: Quantification of Aggrecan Degradation

Objective: To measure the extent of aggrecan breakdown in the conditioned media of chondrocyte cultures.

Method A: DMMB Assay for Glycosaminoglycan (GAG) Quantification

Materials:

  • Conditioned media from Protocol 1

  • 1,9-Dimethylmethylene blue (DMMB) dye solution

  • Chondroitin sulfate standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of chondroitin sulfate.

  • Add 20 µL of conditioned media samples and standards to the wells of a 96-well plate.

  • Add 200 µL of DMMB dye solution to each well.

  • Immediately measure the absorbance at 525 nm using a microplate reader.

  • Calculate the GAG concentration in the samples based on the standard curve. A decrease in GAG release in this compound treated samples compared to the IL-1β stimulated control indicates inhibition of aggrecan degradation.

Method B: Western Blot for Aggrecan Neoepitope Detection

Materials:

  • Conditioned media from Protocol 1

  • Antibody specific for the ADAMTS-generated aggrecan neoepitope (e.g., anti-ARGSV)

  • SDS-PAGE gels and blotting apparatus

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Concentrate the conditioned media using centrifugal filters.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody against the aggrecan neoepitope overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. A reduction in the intensity of the neoepitope band in this compound treated samples indicates inhibition of ADAMTS-5 activity.

Protocol 3: Gene Expression Analysis of Catabolic and Anabolic Markers

Objective: To assess the effect of this compound on the expression of genes involved in cartilage metabolism.

Materials:

  • Cell lysates from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ADAMTS5, MMP13, ACAN, COL2A1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from the chondrocyte lysates using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the target and housekeeping genes.

  • Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression. A decrease in the expression of catabolic genes (ADAMTS5, MMP13) and an increase or maintenance in the expression of anabolic genes (ACAN, COL2A1) in this compound treated samples would suggest a chondroprotective effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADAMTS5_Signaling_Pathway IL1b IL-1β / TNF-α Receptor IL-1R / TNFR IL1b->Receptor binds NFkB NF-κB Pathway Receptor->NFkB activates p65 RelA/p65 NFkB->p65 activates ADAMTS5_Gene ADAMTS5 Gene (in nucleus) p65->ADAMTS5_Gene promotes transcription ADAMTS5_mRNA ADAMTS5 mRNA ADAMTS5_Gene->ADAMTS5_mRNA ADAMTS5_Protein ADAMTS-5 Protein (pro-enzyme) ADAMTS5_mRNA->ADAMTS5_Protein translation Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 activation Aggrecan Aggrecan Active_ADAMTS5->Aggrecan cleaves Degradation Aggrecan Degradation Aggrecan->Degradation ADAMTS5_IN_2 This compound ADAMTS5_IN_2->Active_ADAMTS5 inhibits

Caption: Inflammatory cytokine signaling pathway leading to ADAMTS-5 mediated aggrecan degradation.

Experimental_Workflow Start Start: Primary Chondrocyte Culture Serum_Starve Serum Starvation (24 hours) Start->Serum_Starve Pre_treatment Pre-treatment: This compound or Vehicle (2 hours) Serum_Starve->Pre_treatment Stimulation Stimulation: IL-1β (10 ng/mL) (24-48 hours) Pre_treatment->Stimulation Collection Collect Conditioned Media and Cell Lysates Stimulation->Collection Analysis Downstream Analysis Collection->Analysis GAG_Assay GAG Quantification (DMMB Assay) Analysis->GAG_Assay Western_Blot Aggrecan Neoepitope (Western Blot) Analysis->Western_Blot qPCR Gene Expression (qPCR) Analysis->qPCR

Caption: Experimental workflow for evaluating this compound in a cell-based OA model.

References

Application Notes and Protocols for Adamts-5-IN-2 Administration in a Surgically Induced Osteoarthritis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Adamts-5-IN-2, a representative small molecule inhibitor of ADAMTS-5, in a surgically induced mouse model of osteoarthritis (OA). The protocols outlined below are based on established methodologies and published data to ensure reproducibility and scientific rigor.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzyme implicated in this process is A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), which is the primary aggrecanase responsible for the degradation of aggrecan, a critical component of the cartilage extracellular matrix.[1][2] Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy to slow or prevent the progression of OA.[1][3]

This document details the use of a potent and selective small molecule inhibitor of ADAMTS-5, herein referred to as this compound (using GLPG1972/S201086 as a representative example), in the destabilization of the medial meniscus (DMM) mouse model, a widely accepted surgical model that recapitulates key features of post-traumatic OA.[4]

Mechanism of Action and Signaling Pathway

ADAMTS-5 is a zinc-dependent metalloproteinase that cleaves aggrecan within the interglobular domain, leading to the loss of cartilage integrity and function.[5] The expression and activity of ADAMTS-5 in chondrocytes are upregulated by various pro-inflammatory cytokines and mechanical stress, common features in the OA joint.[6][7] Several signaling pathways are known to regulate ADAMTS-5 expression, including the Runx2, Wnt, Notch, and NF-κB pathways.[6][7][8][9] this compound acts by selectively inhibiting the catalytic activity of ADAMTS-5, thereby preventing aggrecan degradation and preserving cartilage structure.[4][10]

ADAMTS5_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Signaling_Pathways Signaling Pathways (NF-κB, MAPK, Wnt, Notch, Runx2) Pro_inflammatory_Stimuli->Signaling_Pathways Mechanical_Stress Mechanical Stress Mechanical_Stress->Signaling_Pathways ADAMTS5_Gene_Expression ADAMTS-5 Gene Expression Signaling_Pathways->ADAMTS5_Gene_Expression Upregulation ADAMTS5_Protein ADAMTS-5 Zymogen ADAMTS5_Gene_Expression->ADAMTS5_Protein Translation Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 Activation by Proprotein Convertases Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Cleavage Aggrecan_Degradation Aggrecan Degradation Aggrecan->Aggrecan_Degradation Cartilage_Degradation Cartilage Degradation Aggrecan_Degradation->Cartilage_Degradation Adamts5_IN_2 This compound Adamts5_IN_2->Active_ADAMTS5 Inhibition

Figure 1: Simplified signaling pathway of ADAMTS-5-mediated cartilage degradation and the inhibitory action of this compound.

Experimental Protocols

Destabilization of the Medial Meniscus (DMM) Surgical Model

The DMM model is a well-established and reproducible surgical procedure to induce OA in mice.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Analgesia (e.g., buprenorphine)

  • Surgical microscope

  • Micro-surgical instruments (scissors, forceps, needle holders)

  • Suture material or wound clips

  • Sterile saline

  • Betadine and alcohol swabs

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Administer pre-operative analgesia (e.g., buprenorphine at 0.05-0.1 mg/kg subcutaneously).

  • Shave the fur over the right knee joint and sterilize the skin with betadine and alcohol swabs.

  • Make a small incision on the medial side of the patellar tendon.

  • Carefully dissect the soft tissue to expose the joint capsule.

  • Incise the joint capsule to visualize the medial meniscotibial ligament (MMTL).

  • Transect the MMTL to destabilize the medial meniscus. Take care not to damage the articular cartilage.

  • For sham-operated controls, perform the same procedure without transecting the MMTL.

  • Close the joint capsule and skin with sutures or wound clips.

  • Allow the mice to recover on a warming pad.

  • Monitor the animals daily for the first week post-surgery for any signs of distress or infection.

DMM_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthesia Induction Analgesia Analgesia Administration Anesthesia->Analgesia Preparation Surgical Site Preparation Analgesia->Preparation Incision Skin and Joint Capsule Incision Preparation->Incision Exposure Exposure of MMTL Incision->Exposure Transection MMTL Transection (DMM) or Sham Exposure->Transection Closure Wound Closure Transection->Closure Recovery Recovery on Warming Pad Closure->Recovery Monitoring Daily Monitoring Recovery->Monitoring

References

Application Note: High-Throughput FRET-Based Assay for Measuring the Efficacy of Adamts-5-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme in the degradation of aggrecan, a major component of articular cartilage.[1][2] Its dysregulation is a hallmark of osteoarthritis (OA), making it a prime therapeutic target for the development of disease-modifying OA drugs.[1][3] Adamts-5-IN-2 is a potent and selective inhibitor of ADAMTS-5. This application note provides a detailed protocol for a robust and sensitive Förster Resonance Energy Transfer (FRET)-based assay to determine the efficacy of this compound. FRET-based assays offer a continuous and high-throughput method for measuring protease activity by detecting the cleavage of a specifically designed peptide substrate.[4] In its intact state, a quencher molecule on the FRET peptide absorbs the fluorescence emitted by a nearby fluorophore. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[5]

Principle of the Assay

The FRET-based assay for ADAMTS-5 activity utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. When the substrate is intact, the close proximity of the quencher to the fluorophore results in the quenching of the fluorescent signal. ADAMTS-5 cleaves the peptide at a specific recognition site, separating the fluorophore and the quencher. This separation disrupts the FRET, leading to an increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is proportional to the ADAMTS-5 enzymatic activity. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in the rate of substrate cleavage.

Materials and Reagents

  • Recombinant Human ADAMTS-5 (catalytic domain)

  • FRET peptide substrate for ADAMTS-5 (e.g., Abz-TESE↓SRGAIY-Dpa-KK-NH2)[3][6]

  • This compound[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35[8]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 320/420 nm for Abz/Dpa)

Experimental Protocols

Reagent Preparation
  • ADAMTS-5 Enzyme Stock Solution: Reconstitute lyophilized recombinant human ADAMTS-5 in the assay buffer to a final concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.[9] Aliquot and store at -20°C.

  • Assay Buffer: Prepare a sufficient volume of the assay buffer and store at 4°C.

Assay Procedure for IC50 Determination of this compound
  • Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 mM. Then, dilute the inhibitor in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Preparation:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 2 µL of the diluted this compound or DMSO (for control wells) to the respective wells.

  • Enzyme Addition: Dilute the ADAMTS-5 enzyme stock solution in assay buffer to a working concentration (e.g., 20 nM). Add 25 µL of the diluted enzyme to each well, except for the "no enzyme" control wells, to which 25 µL of assay buffer should be added.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Dilute the FRET substrate stock solution in assay buffer to a working concentration (e.g., 20 µM).[6][8] Add 25 µL of the diluted FRET substrate to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using the appropriate excitation and emission wavelengths for the FRET substrate.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V) of the reaction for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    Where:

    • V_control is the initial velocity in the absence of the inhibitor (DMSO control).

    • V_inhibitor is the initial velocity in the presence of the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The efficacy of this compound is summarized by its IC50 value.

CompoundTargetIC50 (µM)Assay Principle
This compoundADAMTS-50.71[7]FRET-based

Visualizations

ADAMTS-5 Signaling Pathway in Osteoarthritis

ADAMTS5_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) NFkB_Pathway NF-κB Pathway Proinflammatory_Stimuli->NFkB_Pathway ADAMTS5_Gene ADAMTS5 Gene Transcription NFkB_Pathway->ADAMTS5_Gene ADAMTS5_Protein ADAMTS-5 (Pro-enzyme) ADAMTS5_Gene->ADAMTS5_Protein Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 Pro-domain cleavage Aggrecan_Degradation Aggrecan Degradation Active_ADAMTS5->Aggrecan_Degradation Cleavage Aggrecan Aggrecan Aggrecan->Aggrecan_Degradation Cartilage_Damage Cartilage Damage Aggrecan_Degradation->Cartilage_Damage

Caption: Overview of the pro-inflammatory signaling cascade leading to ADAMTS-5-mediated cartilage degradation in osteoarthritis.

FRET-Based Assay Workflow

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Vehicle to Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add ADAMTS-5 Enzyme Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_incubation Add_Substrate Add FRET Substrate (Initiate Reaction) Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step experimental workflow for the FRET-based ADAMTS-5 inhibition assay.

Mechanism of this compound Inhibition in the FRET Assay

Inhibition_Mechanism cluster_0 Without Inhibitor cluster_1 With this compound ADAMTS5_free Active ADAMTS-5 Active Site Cleavage Cleavage ADAMTS5_free:f1->Cleavage Adamts5_IN_2 This compound Substrate_intact FRET Substrate Fluorophore Quencher Substrate_intact->Cleavage Products Cleaved Substrate Fluorophore Quencher Cleavage->Products Fluorescence Fluorescence Signal Products:f1->Fluorescence emits light ADAMTS5_inhibited Inhibited ADAMTS-5 Inhibitor-Bound Active Site No_Cleavage No Cleavage ADAMTS5_inhibited->No_Cleavage Adamts5_IN_2->ADAMTS5_inhibited:f1 binds to Substrate_intact2 FRET Substrate Fluorophore Quencher Substrate_intact2->No_Cleavage No_Fluorescence No/Low Fluorescence No_Cleavage->No_Fluorescence

Caption: Schematic illustrating the inhibition of ADAMTS-5 by this compound, preventing FRET substrate cleavage and fluorescence.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationAliquot and store substrate properly, protected from light. Prepare fresh dilutions for each experiment.
Contaminated reagentsUse fresh, high-quality reagents and sterile techniques.
Low signal-to-background ratio Inactive enzymeUse a new aliquot of enzyme. Confirm enzyme activity with a positive control.
Sub-optimal assay conditionsOptimize enzyme and substrate concentrations. Ensure the assay buffer components are correct.
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Air bubbles in wellsCentrifuge the plate briefly after adding all reagents.
Inconsistent IC50 values Inaccurate inhibitor dilutionsPrepare fresh serial dilutions of the inhibitor for each experiment.
DMSO concentration effectsEnsure the final DMSO concentration is consistent across all wells and does not exceed 1%.

Conclusion

This application note provides a comprehensive and detailed protocol for a FRET-based assay to reliably measure the inhibitory activity of this compound against ADAMTS-5. The assay is sensitive, reproducible, and amenable to high-throughput screening, making it an invaluable tool for researchers in the field of osteoarthritis drug discovery and development.

References

Application Notes and Protocols: Western Blot Analysis of Aggrecan Cleavage by ADAMTS-5 and Its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggrecan is a major proteoglycan component of articular cartilage, responsible for its compressive stiffness. The degradation of aggrecan is a key event in the pathogenesis of osteoarthritis (OA). A primary enzyme responsible for this degradation is ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2.[1][2] ADAMTS-5 cleaves the aggrecan core protein at specific sites, notably within the interglobular domain (IGD) between Glu373 and Ala374, generating the N-terminal neoepitope ARGS (Alanine-Arginine-Glycine-Serine).[2] The detection and quantification of this ARGS fragment are, therefore, crucial indicators of cartilage degradation and the efficacy of ADAMTS-5 inhibitors.

This document provides a detailed protocol for the analysis of aggrecan cleavage using Western blotting, with a focus on assessing the inhibitory activity of a representative ADAMTS-5 inhibitor. While the specific compound "Adamts-5-IN-2" was not found in the available literature, we will use data inspired by studies on potent and selective ADAMTS-5 inhibitors, such as the Nanobody® M6495, to illustrate the application.[2][3][4] This methodology is broadly applicable to the screening and characterization of novel ADAMTS-5 inhibitors.

Principle of the Assay

This application note describes an in vitro or ex vivo assay where cartilage explants or chondrocytes are stimulated with pro-inflammatory cytokines (e.g., Oncostatin M and TNF-α) to induce aggrecan degradation.[4] The ability of a test compound, a representative ADAMTS-5 inhibitor, to prevent this degradation is quantified by measuring the release of the specific aggrecan fragment ARGS into the culture medium via Western blot analysis.

Data Presentation: Efficacy of a Representative ADAMTS-5 Inhibitor

The following tables summarize quantitative data from a representative experiment designed to assess the dose-dependent inhibition of ADAMTS-5-mediated aggrecan cleavage. The data is presented as the relative intensity of the ARGS neoepitope band detected by Western blot, normalized to the cytokine-stimulated control.

Table 1: Inhibition of ARGS Fragment Generation in Bovine Cartilage Explants

Treatment GroupConcentration (nM)Mean Relative ARGS Band Intensity (%)Standard Deviation (%)% Inhibition
Unstimulated Control-15.24.584.8
Stimulated Control (O+T)-100.012.10.0
Representative Inhibitor0.585.69.814.4
Representative Inhibitor1052.37.247.7
Representative Inhibitor10025.85.174.2
Representative Inhibitor100018.44.981.6

O+T: Oncostatin M (10 ng/mL) + TNF-α (20 ng/mL)

Table 2: Inhibition of Glycosaminoglycan (GAG) Release from Bovine Cartilage Explants

Treatment GroupConcentration (nM)Mean GAG Release (µg/mL)Standard Deviation (µg/mL)% Inhibition
Unstimulated Control-25.56.382.7
Stimulated Control (O+T)-148.215.70.0
Representative Inhibitor0.5125.113.215.6
Representative Inhibitor1088.910.140.0
Representative Inhibitor10050.38.866.1
Representative Inhibitor100032.67.178.0

GAG release provides a broader measure of proteoglycan degradation and corroborates the specific findings from the ARGS Western blot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of aggrecan cleavage by ADAMTS-5 and the experimental workflow for assessing inhibitor efficacy.

cluster_0 Cartilage Extracellular Matrix cluster_1 Cellular Response cluster_2 Degradation Products Aggrecan Aggrecan (Intact) ARGS ARGS Fragment (Released) Aggrecan->ARGS G1 G1 Domain (Retained) Aggrecan->G1 Collagen Collagen Matrix Chondrocyte Chondrocyte ADAMTS5 ADAMTS-5 (Aggrecanase) Chondrocyte->ADAMTS5 Upregulate & Secrete Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) Cytokines->Chondrocyte Stimulate ADAMTS5->Aggrecan Cleaves at Glu373-Ala374 Inhibitor This compound (Inhibitor) Inhibitor->ADAMTS5 Inhibits

Caption: Mechanism of ADAMTS-5-mediated aggrecan cleavage and its inhibition.

A 1. Cartilage Explant Culture (e.g., Bovine Nasal Cartilage) B 2. Treatment Incubation - Control (no treatment) - Cytokine Stimulation (O+T) - Cytokine + Inhibitor (Dose-Response) A->B C 3. Sample Collection Collect conditioned media at specified time points B->C D 4. Sample Preparation - Centrifuge to remove debris - Deglycosylation with Chondroitinase ABC C->D E 5. SDS-PAGE Separate proteins by size D->E F 6. Western Blot Transfer Transfer proteins to PVDF membrane E->F G 7. Immunoblotting - Block non-specific sites - Primary Ab: Anti-ARGS neoepitope - Secondary Ab: HRP-conjugated F->G H 8. Detection & Quantification - Chemiluminescent detection - Densitometry analysis of bands G->H

Caption: Experimental workflow for Western blot analysis of aggrecan cleavage.

Experimental Protocols

Materials and Reagents
  • Bovine nasal cartilage or other suitable cartilage source

  • DMEM/F-12 medium with antibiotics and fetal bovine serum (FBS)

  • Recombinant human Oncostatin M (O+T) and TNF-α

  • ADAMTS-5 inhibitor (e.g., this compound)

  • Protease inhibitor cocktail

  • Chondroitinase ABC (from Proteus vulgaris)

  • Ammonium acetate buffer

  • Laemmli sample buffer (with β-mercaptoethanol)

  • Tris-Glycine SDS-PAGE gels (4-20% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ARGS neoepitope antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence

Protocol for Cartilage Explant Culture and Treatment
  • Prepare cartilage explants (e.g., 3mm diameter biopsies) from the source tissue under sterile conditions.

  • Wash explants several times in sterile PBS.

  • Place individual explants into wells of a 96-well plate containing serum-free DMEM/F-12 medium.

  • Allow explants to equilibrate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prepare treatment media:

    • Unstimulated Control: Medium alone.

    • Stimulated Control: Medium with O+T (10 ng/mL) and TNF-α (20 ng/mL).

    • Inhibitor Groups: Medium with O+T, TNF-α, and varying concentrations of the ADAMTS-5 inhibitor.

  • Replace the equilibration medium with the respective treatment media.

  • Incubate for the desired time course (e.g., 5-7 days). At specified time points, collect the conditioned medium from each well for analysis. Store collected media at -80°C.

Protocol for Western Blot Analysis of ARGS Fragment
  • Sample Preparation and Deglycosylation:

    • Thaw conditioned media samples on ice.

    • To an aliquot of each sample (e.g., 20 µL), add chondroitinase ABC (e.g., 10 mU in 0.1 M ammonium acetate buffer, pH 7.3). This step is critical to remove chondroitin sulfate chains, which otherwise interfere with protein migration and antibody binding.[5]

    • Incubate at 37°C for at least 2 hours or overnight.

    • Add Laemmli sample buffer containing β-mercaptoethanol to the digested samples and boil for 5-10 minutes at 95°C.

  • SDS-PAGE and Protein Transfer:

    • Load equal volumes of the prepared samples onto a 4-20% Tris-Glycine gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.[6]

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with the primary anti-ARGS neoepitope antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST (at least three times for 10 minutes each).

  • Detection and Quantification:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensity for the ARGS fragment using densitometry software. Normalize the results to the stimulated control group to determine the percent inhibition for each inhibitor concentration.

Conclusion

The Western blot protocol detailed here provides a robust and specific method for quantifying ADAMTS-5-mediated aggrecan cleavage through the detection of the ARGS neoepitope. This assay is an invaluable tool for the preclinical evaluation of ADAMTS-5 inhibitors as potential disease-modifying osteoarthritis drugs (DMOADs). The provided data structure and workflows offer a clear framework for executing and interpreting these critical studies in the fields of rheumatology and drug development.

References

Application Notes and Protocols: Immunohistochemical Staining for ADAMTS5 in Tissue Treated with Adamts-5-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection of ADAMTS5 in tissues following treatment with the selective inhibitor, Adamts-5-IN-2. This document offers a detailed experimental workflow, from tissue treatment to data interpretation, to assist researchers in evaluating the in-situ expression and localization of ADAMTS5.

Introduction

ADAMTS5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2, is a key enzyme in the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1][2][3] Its role in cartilage breakdown has made it a significant therapeutic target in osteoarthritis and other degenerative joint diseases.[3] this compound is a potent and selective small molecule inhibitor of ADAMTS5 with an IC50 value of 0.71 µM.[4][5][6] Evaluating the effect of this inhibitor on ADAMTS5 expression and localization within tissues is crucial for understanding its mechanism of action and therapeutic potential. Immunohistochemistry is a powerful technique to visualize the distribution of ADAMTS5 protein in the context of tissue architecture.

Experimental Overview

The following protocols outline the necessary steps for treating tissues or cells with this compound, followed by the preparation of these tissues for immunohistochemical staining of ADAMTS5. A generalized workflow is presented below.

experimental_workflow cluster_treatment Tissue/Cell Treatment cluster_processing Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Analysis treatment Treatment with this compound fixation Fixation treatment->fixation control Vehicle Control Treatment control->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-ADAMTS5) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining detection->counterstain imaging Microscopy & Imaging counterstain->imaging quantification Data Quantification imaging->quantification

Caption: Experimental workflow for ADAMTS5 IHC staining after this compound treatment.

Protocols

Part 1: Tissue or Cell Culture Treatment with this compound

This protocol provides a general guideline for treating tissue explants or cell cultures. The optimal concentration of this compound and incubation time should be determined empirically for each experimental system.

Materials:

  • This compound (stored as a stock solution in an appropriate solvent, e.g., DMSO, at -20°C or -80°C)[4][6]

  • Tissue explants (e.g., cartilage, synovium) or cultured cells

  • Appropriate cell/tissue culture medium

  • Vehicle control (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of Treatment Media: Prepare the desired concentrations of this compound by diluting the stock solution in pre-warmed culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent used for the stock solution.

  • Treatment:

    • For tissue explants: Place the explants in a multi-well plate with a sufficient volume of culture medium. Replace the medium with the prepared treatment or vehicle control media.

    • For cell cultures: Seed cells in appropriate culture vessels. Once they reach the desired confluency, replace the existing medium with the treatment or vehicle control media.

  • Incubation: Incubate the tissues or cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, harvest the tissues or cells for subsequent processing. For tissues, proceed to the fixation step. For cell cultures, cells can be detached and processed to create a cell pellet for embedding.

Part 2: Immunohistochemical Staining of ADAMTS5

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS)

  • Primary antibody: Rabbit polyclonal anti-ADAMTS5 antibody

  • Biotinylated secondary antibody (anti-rabbit)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Humidified chamber

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 80% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse gently in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Submerge slides in antigen retrieval buffer.

    • Heat the solution to 95-100°C and maintain for 20 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS 2 times for 5 minutes each.

  • Blocking:

    • Incubate the sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides.

    • Apply the diluted primary anti-ADAMTS5 antibody to the sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS 3 times for 5 minutes each.

    • Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.

    • Rinse slides with PBS 3 times for 5 minutes each.

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse slides with PBS 3 times for 5 minutes each.

  • Chromogen Development:

    • Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

    • Rinse slides in deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse in running tap water.

    • "Blue" the sections in a gentle stream of tap water or a brief immersion in a slightly alkaline solution.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%) and xylene.

    • Apply a coverslip using a permanent mounting medium.

Data Presentation and Analysis

The results of the IHC staining should be evaluated by a qualified individual. Staining intensity and the percentage of positive cells can be scored semi-quantitatively. For more objective analysis, digital image analysis software can be used to quantify the staining.

Quantitative Data Summary

The following table is a template for summarizing quantitative data obtained from your experiments.

Treatment GroupConcentration (µM)Incubation Time (h)Staining Intensity (Mean ± SD)Percentage of Positive Cells (%)
Vehicle Control024
This compound0.124
This compound1.024
This compound10.024
Vehicle Control048
This compound0.148
This compound1.048
This compound10.048

Signaling Pathways Involving ADAMTS5

ADAMTS5 expression is regulated by a complex network of signaling pathways, particularly in the context of osteoarthritis. Pro-inflammatory cytokines such as IL-1β and TNF-α are potent inducers of ADAMTS5 expression.

signaling_pathway cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) receptors Cell Surface Receptors cytokines->receptors bind signaling_cascades Intracellular Signaling Cascades (e.g., NF-κB, MAPK) receptors->signaling_cascades activate transcription_factors Transcription Factors (e.g., AP-1, NF-κB) signaling_cascades->transcription_factors activate adamts5_gene ADAMTS5 Gene Transcription transcription_factors->adamts5_gene induce adamts5_protein ADAMTS5 Protein Synthesis adamts5_gene->adamts5_protein ecm_degradation Extracellular Matrix Degradation (Aggrecan Cleavage) adamts5_protein->ecm_degradation catalyzes adamts5_in_2 This compound adamts5_in_2->adamts5_protein inhibits

Caption: Simplified signaling pathway of ADAMTS5 induction and inhibition by this compound.

Understanding these pathways is essential for interpreting the effects of this compound on ADAMTS5 expression and activity. The inhibitor directly targets the enzymatic activity of the ADAMTS5 protein, but it is not expected to directly alter the transcription of the ADAMTS5 gene. Therefore, IHC staining will reveal the cellular localization and abundance of the ADAMTS5 protein, while the functional consequences of its inhibition would need to be assessed by other means, such as measuring aggrecan cleavage products.

References

Application Notes and Protocols for Real-Time PCR Analysis of ADAMTS5 Expression Following Adamts-5-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), also known as aggrecanase-2, is a key enzyme responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1][2] Dysregulated ADAMTS5 activity is strongly implicated in the pathogenesis of osteoarthritis (OA), making it a prime therapeutic target for the development of disease-modifying OA drugs.[1][2] Adamts-5-IN-2 is a small molecule inhibitor designed to specifically target the enzymatic activity of ADAMTS5.

These application notes provide a comprehensive protocol to measure the in vitro effects of this compound on ADAMTS5 gene expression in a human chondrocyte cell line using real-time polymerase chain reaction (RT-qPCR). This protocol is designed to guide researchers in determining whether this compound, in addition to inhibiting protein activity, also modulates the transcription of the ADAMTS5 gene.

The regulation of ADAMTS5 expression is complex, involving multiple signaling pathways such as Runx2, Wnt, and NF-κB.[1] Understanding how potential therapeutic agents like this compound influence these pathways at the transcriptional level is crucial for a complete mechanistic understanding of the drug's effects.

Materials and Reagents

Reagent Supplier Catalog No.
Human Chondrocyte Cell Line (e.g., C28/I2)VariesVaries
Dulbecco's Modified Eagle Medium (DMEM)VariesVaries
Fetal Bovine Serum (FBS)VariesVaries
Penicillin-Streptomycin SolutionVariesVaries
This compoundVariesVaries
Dimethyl Sulfoxide (DMSO), Cell Culture GradeVariesVaries
RNA Extraction Kit (e.g., RNeasy Mini Kit)QIAGENVaries
cDNA Synthesis Kit (e.g., iScript™ cDNA Synthesis Kit)Bio-RadVaries
SYBR Green qPCR Master MixVariesVaries
Human ADAMTS5 qPCR PrimersSino BiologicalHP100453
Human RPL13A qPCR Primers (Reference Gene)VariesVaries
Human YWHAZ qPCR Primers (Reference Gene)VariesVaries
Nuclease-free WaterVariesVaries

Experimental Protocols

Cell Culture and Maintenance

The C28/I2 human chondrocyte cell line is a suitable model for these studies.

  • Culture Medium Preparation : Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Thawing and Seeding :

    • Thaw cryopreserved C28/I2 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance :

    • Change the culture medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them using a standard trypsinization protocol.

This compound Treatment

As the optimal concentration and duration of this compound treatment to modulate ADAMTS5 gene expression are not extensively documented, a preliminary dose-response and time-course experiment is recommended.

  • Cell Seeding for Experiment : Seed C28/I2 cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of this compound Stock Solution : Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Dose-Response Experiment :

    • Prepare a series of dilutions of this compound in complete growth medium (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Treat the cells for a fixed time point (e.g., 24 hours).

  • Time-Course Experiment :

    • Based on the dose-response results, select an effective concentration of this compound.

    • Treat the cells for various durations (e.g., 6, 12, 24, and 48 hours).

  • Treatment Protocol :

    • Aspirate the old medium from the wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired time period.

RNA Extraction
  • At the end of the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the wells by adding the lysis buffer provided in the RNA extraction kit.

  • Proceed with the RNA extraction according to the manufacturer's protocol.

  • Elute the RNA in nuclease-free water.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Once the reaction is complete, the resulting cDNA can be stored at -20°C.

Real-Time PCR (qPCR)
  • Prepare the qPCR Reaction Mix : In a sterile microcentrifuge tube, prepare a master mix for each primer set containing:

    • SYBR Green qPCR Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Nuclease-free Water

  • Set up the qPCR Plate :

    • Add the appropriate volume of the master mix to each well of a 96-well qPCR plate.

    • Add 1-2 µL of diluted cDNA to each well. Each sample should be run in triplicate.

    • Include no-template controls (NTC) for each primer set.

  • Perform qPCR :

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (an example is provided in the table below).

    • Ensure that a melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.

Example qPCR Cycling Protocol:

Step Temperature (°C) Time Cycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
Melt Curve AnalysisVaries by instrument1

Data Analysis

The relative expression of ADAMTS5 will be calculated using the delta-delta Ct (2-ΔΔCt) method.[3]

  • Normalization to Reference Gene :

    • Calculate the average Ct value for the triplicate reactions of each sample.

    • Normalize the Ct value of the target gene (ADAMTS5) to the Ct value of the reference gene (RPL13A or YWHAZ) for each sample to obtain the ΔCt value: ΔCt = Ct(ADAMTS5) - Ct(Reference Gene)

  • Normalization to Control Group :

    • Calculate the average ΔCt for the vehicle control group.

    • Normalize the ΔCt of each treated sample to the average ΔCt of the control group to obtain the ΔΔCt value: ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Group)

  • Calculate Relative Expression :

    • Calculate the fold change in gene expression using the formula: Fold Change = 2-ΔΔCt

Data Presentation

Table 1: Hypothetical Ct Values from qPCR Experiment

Treatment Replicate ADAMTS5 Ct RPL13A Ct
Vehicle Control124.518.2
224.718.3
324.618.1
This compound (10 µM)126.118.3
226.318.2
326.218.4

Table 2: Relative Quantification of ADAMTS5 Expression

Treatment Avg. ADAMTS5 Ct Avg. RPL13A Ct ΔCt ΔΔCt Fold Change (2-ΔΔCt)
Vehicle Control24.6018.206.400.001.00
This compound (10 µM)26.2018.307.901.500.35

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology Workflow cluster_data_analysis Data Analysis a Seed C28/I2 Chondrocytes b This compound Treatment (Dose-Response & Time-Course) a->b c Total RNA Extraction b->c Harvest Cells d cDNA Synthesis (Reverse Transcription) c->d e Real-Time PCR (qPCR) - ADAMTS5 - Reference Gene d->e f Ct Value Acquisition e->f Generate Amplification Data g Calculate ΔΔCt f->g h Determine Relative Gene Expression (Fold Change = 2-ΔΔCt) g->h

Caption: Experimental workflow for measuring ADAMTS5 expression.

adamts5_signaling cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcriptional Regulation cluster_output Cellular Response cluster_inhibitor Therapeutic Intervention stimuli Pro-inflammatory Cytokines (e.g., IL-1β) Mechanical Stress nfkb NF-κB Pathway stimuli->nfkb wnt Wnt/β-catenin Pathway stimuli->wnt runx2_path MAPK/Runx2 Pathway stimuli->runx2_path tf Transcription Factors (p65, LEF1, Runx2) nfkb->tf wnt->tf runx2_path->tf adamts5_gene ADAMTS5 Gene tf->adamts5_gene Promoter Binding adamts5_mrna ADAMTS5 mRNA adamts5_gene->adamts5_mrna Transcription adamts5_protein ADAMTS5 Protein (Aggrecanase-2) adamts5_mrna->adamts5_protein Translation cartilage_degradation Cartilage Degradation adamts5_protein->cartilage_degradation Aggrecan Cleavage inhibitor This compound inhibitor->adamts5_protein Inhibits Activity

Caption: Simplified signaling pathways regulating ADAMTS5 expression.

References

Application Notes and Protocols: Chondrocyte Monolayer Assay Using Adamts-5-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key initiating event in this process is the degradation of aggrecan, a major proteoglycan component of the cartilage extracellular matrix (ECM), by a family of enzymes known as aggrecanases. A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) has been identified as the primary aggrecanase responsible for cartilage degradation in OA.[1][2] Consequently, the inhibition of ADAMTS-5 presents a promising therapeutic strategy for the treatment of OA.

Adamts-5-IN-2 is a potent and selective small molecule inhibitor of ADAMTS-5 with an IC50 value of 0.71 µM. This application note provides a detailed protocol for a chondrocyte monolayer assay to evaluate the efficacy of this compound in a cell-based model of cartilage catabolism. The assay utilizes interleukin-1β (IL-1β) to induce a catabolic response in primary human chondrocytes, mimicking the inflammatory conditions observed in OA.[3][4][5] This protocol outlines the procedures for cell culture, induction of catabolism, treatment with this compound, and subsequent analysis of gene and protein expression to quantify the inhibitory effect of the compound.

Materials and Reagents

  • Primary Human Articular Chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Recombinant Human Interleukin-1β (IL-1β)

  • This compound (Soluble in DMSO)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RNA Isolation Kit

  • cDNA Synthesis Kit

  • qPCR Master Mix and Primers (for ADAMTS5, MMP13, ACAN, COL2A1, and a housekeeping gene, e.g., GAPDH)

  • RIPA Lysis Buffer

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE Gels

  • PVDF Membranes

  • Primary and Secondary Antibodies (for ADAMTS-5, MMP-13, Aggrecan, Type II Collagen, and a loading control, e.g., β-actin)

  • Chemiluminescent Substrate

  • Enzyme-Linked Immunosorbent Assay (ELISA) Kits (for secreted MMP-13 and aggrecan fragments)

Experimental Protocols

Preparation of Reagents
  • Complete Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • IL-1β Stock Solution (10 µg/mL): Reconstitute lyophilized IL-1β in sterile PBS according to the manufacturer's instructions. Aliquot and store at -80°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C. Further dilute in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Chondrocyte Monolayer Culture
  • Thaw cryopreserved primary human articular chondrocytes and seed them in T75 flasks with Complete Culture Medium.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.

  • Seed the chondrocytes in 6-well or 12-well plates at a density of 2 x 10^5 cells/cm² for subsequent experiments. Allow the cells to adhere and grow for 24-48 hours before treatment.

Induction of Catabolism and Inhibitor Treatment
  • Once the chondrocytes have reached the desired confluency, replace the culture medium with a serum-free medium for 12-24 hours to synchronize the cells.

  • Prepare treatment media containing the desired concentrations of this compound. A typical concentration range to test would be from 0.1 µM to 10 µM to encompass the IC50 value.

  • Pre-treat the cells with the this compound containing medium for 1-2 hours.

  • Following pre-treatment, add IL-1β to the wells to a final concentration of 10 ng/mL to induce a catabolic response. Include the following control groups:

    • Vehicle Control (DMSO)

    • IL-1β only

    • This compound only

  • Incubate the cells for the desired time points. For gene expression analysis, a 24-hour incubation is common. For protein analysis from cell lysates and conditioned media, a 48-hour incubation may be appropriate.

Gene Expression Analysis by qRT-PCR
  • After the treatment period, aspirate the culture medium and wash the cells with PBS.

  • Lyse the cells directly in the wells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

  • Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using appropriate primers for the target genes (ADAMTS5, MMP13, ACAN, COL2A1) and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

Protein Expression Analysis by Western Blot
  • Collect the conditioned media and store at -80°C for analysis of secreted proteins.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against ADAMTS-5, MMP-13, Aggrecan, and Type II Collagen, as well as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Analysis of Secreted Proteins by ELISA
  • Thaw the collected conditioned media.

  • Use commercial ELISA kits to quantify the concentration of secreted proteins of interest, such as MMP-13 and aggrecan fragments, according to the manufacturer's instructions.

Data Presentation

The quantitative data from the experiments can be summarized in the following tables for clear comparison. The data presented below is representative and based on the expected outcomes from the inhibition of ADAMTS-5 in an IL-1β-induced catabolic chondrocyte model, as informed by studies using ADAMTS-5 knockdown.[3][4]

Table 1: Effect of this compound on Gene Expression in IL-1β-Stimulated Chondrocytes

Treatment GroupRelative Fold Change in ADAMTS5 mRNARelative Fold Change in MMP13 mRNARelative Fold Change in ACAN mRNARelative Fold Change in COL2A1 mRNA
Vehicle Control1.01.01.01.0
IL-1β (10 ng/mL)3.5 ± 0.44.2 ± 0.50.4 ± 0.10.3 ± 0.08
IL-1β + this compound (1 µM)3.4 ± 0.32.1 ± 0.30.8 ± 0.150.7 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Protein Levels in IL-1β-Stimulated Chondrocytes

Treatment GroupRelative ADAMTS-5 Protein LevelRelative MMP-13 Protein LevelRelative Aggrecan Protein LevelRelative Type II Collagen Protein Level
Vehicle Control1.01.01.01.0
IL-1β (10 ng/mL)2.8 ± 0.33.5 ± 0.40.5 ± 0.10.4 ± 0.09
IL-1β + this compound (1 µM)2.7 ± 0.31.5 ± 0.20.9 ± 0.120.8 ± 0.1

Data are presented as mean ± standard deviation, normalized to the loading control.

Mandatory Visualizations

experimental_workflow cluster_culture Chondrocyte Culture cluster_treatment Treatment cluster_analysis Analysis seed Seed Primary Chondrocytes culture Monolayer Culture (80-90% Confluency) seed->culture serum_starve Serum Starvation (12-24h) culture->serum_starve pretreat Pre-treat with this compound (1-2h) serum_starve->pretreat stimulate Stimulate with IL-1β (10 ng/mL) pretreat->stimulate harvest Harvest Cells and Media (24-48h) stimulate->harvest rna RNA Isolation & qRT-PCR harvest->rna protein_lysate Protein Lysate & Western Blot harvest->protein_lysate protein_media Conditioned Media & ELISA harvest->protein_media

Caption: Experimental workflow for the chondrocyte monolayer assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_ecm Extracellular Matrix Degradation IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R NFkB NF-κB Pathway IL1R->NFkB MAPK MAPK Pathway IL1R->MAPK Transcription ↑ Transcription of Catabolic Genes NFkB->Transcription MAPK->Transcription ADAMTS5_mRNA ADAMTS5 mRNA Transcription->ADAMTS5_mRNA MMP13_mRNA MMP13 mRNA Transcription->MMP13_mRNA ADAMTS5_protein ADAMTS-5 Protein ADAMTS5_mRNA->ADAMTS5_protein Degradation Aggrecan Degradation ADAMTS5_protein->Degradation cleaves Aggrecan Aggrecan Aggrecan->Degradation Inhibitor This compound Inhibitor->ADAMTS5_protein inhibits

Caption: ADAMTS-5 signaling pathway in chondrocyte catabolism.

References

Preparation of ADAMTS-5-IN-2 Stock Solutions for In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 5), also known as aggrecanase-2, is a key enzyme implicated in the degradation of aggrecan, a major component of articular cartilage. Its activity is strongly associated with the pathogenesis of osteoarthritis, making it a prime target for therapeutic intervention. ADAMTS-5-IN-2 is a potent and specific inhibitor of ADAMTS-5 with a reported IC50 value of 0.71 µM, serving as a valuable tool for research into osteoarthritis and other inflammatory conditions.[1] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications.

Data Presentation

Physicochemical and Solubility Data
PropertyValueSource
Molecular Weight 309.39 g/mol [2]
CAS Number 294648-66-1[2]
Purity ≥98%[1]
Appearance Crystalline solidN/A
IC50 0.71 µM[1]
Solubility Data
SolventConcentrationNotesSource
DMSO 100 mg/mL (323.22 mM)Requires sonication. Use of newly opened, hygroscopic DMSO is crucial as moisture can impact solubility.[2][3]
In Vivo Formulation Examples
ProtocolCompositionSolubilityNotesSource
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥2.5 mg/mL (8.08 mM)Requires sonication to achieve a clear solution.[3]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥2.5 mg/mL (8.08 mM)Requires sonication to achieve a clear solution.[3]
3 10% DMSO, 90% Corn Oil≥2.5 mg/mL (8.08 mM)Requires sonication to achieve a clear solution.[3]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Sonicator bath

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.09 mg of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To continue the example, add 1 mL of DMSO.

  • Dissolution: Vortex the solution briefly to mix. To ensure complete dissolution, place the tube in a sonicator bath and sonicate until the solution is clear and free of any visible particles.[2][3] Gentle heating to 37°C can also aid in dissolution if precipitation occurs.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of Working Solutions for In Vitro Enzyme Inhibition Assay

This protocol outlines the serial dilution of the DMSO stock solution to generate a range of concentrations for determining the IC50 value of this compound.

Materials:

  • 10 mM this compound DMSO stock solution

  • Assay buffer (e.g., TNC buffer: 50 mM Tris/HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well microplate (black, for fluorescence assays)

  • Recombinant human ADAMTS-5 enzyme

  • Fluorogenic ADAMTS-5 substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)

Procedure:

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in assay buffer. For example, dilute the stock 1:100 in assay buffer to create a 100 µM solution. Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) to avoid solvent effects on enzyme activity.

  • Serial Dilutions: Perform serial dilutions of the 100 µM intermediate solution in the 96-well plate to create a concentration gradient. For example, a 2-fold serial dilution series starting from 10 µM down to picomolar concentrations.

  • Enzyme Addition: Add a fixed concentration of recombinant ADAMTS-5 enzyme to each well containing the inhibitor dilutions and to control wells (no inhibitor). Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Preparation of an In Vivo Formulation (Example using Protocol 1)

This protocol describes the preparation of a formulation suitable for administration in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Sonicator bath

Procedure:

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • Solvent Admixture: In a sterile tube, add the required volumes of each solvent in the following order, ensuring thorough mixing after each addition:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolution: Sonicate the final mixture until a clear solution is obtained.[3] This formulation will yield a solution with a concentration of 2.5 mg/mL.[3]

  • Administration: The prepared formulation should be used immediately. The proportion of DMSO in the final working solution should be kept low, especially for animals that may be weak.[1]

Visualizations

G ADAMTS-5 Signaling Pathway in Cartilage Degradation cluster_0 Pro-inflammatory Stimuli cluster_1 Chondrocyte cluster_2 Extracellular Matrix IL-1β IL-1β ADAMTS-5 Gene Expression ADAMTS-5 Gene Expression IL-1β->ADAMTS-5 Gene Expression Upregulates TNF-α TNF-α TNF-α->ADAMTS-5 Gene Expression Upregulates Pro-ADAMTS-5 Pro-ADAMTS-5 ADAMTS-5 Gene Expression->Pro-ADAMTS-5 Transcription & Translation Active ADAMTS-5 Active ADAMTS-5 Pro-ADAMTS-5->Active ADAMTS-5 Proteolytic Activation Aggrecan Aggrecan Active ADAMTS-5->Aggrecan Cleaves Aggrecan Fragments Aggrecan Fragments Aggrecan->Aggrecan Fragments Cartilage Degradation Cartilage Degradation Aggrecan Fragments->Cartilage Degradation This compound This compound This compound->Active ADAMTS-5 Inhibits

Caption: ADAMTS-5 signaling pathway and inhibition.

G Workflow for Preparing this compound Stock Solution Start Start Weigh this compound Weigh this compound Start->Weigh this compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh this compound->Add Anhydrous DMSO Vortex and Sonicate Vortex and Sonicate Add Anhydrous DMSO->Vortex and Sonicate Check for Complete Dissolution Check for Complete Dissolution Vortex and Sonicate->Check for Complete Dissolution Check for Complete Dissolution->Vortex and Sonicate No Aliquot Solution Aliquot Solution Check for Complete Dissolution->Aliquot Solution Yes Store at -20°C or -80°C Store at -20°C or -80°C Aliquot Solution->Store at -20°C or -80°C End End Store at -20°C or -80°C->End

References

Troubleshooting & Optimization

Technical Support Center: Improving Adamts-5-IN-2 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Adamts-5-IN-2 for in vivo applications.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the preparation of this compound formulations for in vivo studies.

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon addition of aqueous buffer (e.g., saline, PBS). The compound has low aqueous solubility and is crashing out as the solvent environment becomes more aqueous.1. Decrease the final concentration of this compound. 2. Increase the proportion of organic co-solvents such as DMSO or PEG300 in the final formulation. However, be mindful of potential vehicle toxicity in your animal model. 3. Incorporate a surfactant like Tween-80 or Cremophor EL to improve the stability of the compound in the aqueous phase. 4. Use a cyclodextrin-based formulation. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic drug and increase its aqueous solubility.[1]
The prepared formulation is cloudy or contains visible particles. Incomplete dissolution of this compound or precipitation over time.1. Ensure the stock solution in DMSO is completely clear before proceeding with further dilutions. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. 2. Add the components of the vehicle in the correct order. It is often recommended to dissolve the compound in an organic solvent first, then add other co-solvents and surfactants before the final addition of the aqueous component. 3. Sonication of the final formulation can help to break down small aggregates and improve homogeneity. 4. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles, though this may reduce the effective concentration if the compound is not fully solubilized.
The formulation is too viscous for injection. High concentrations of co-solvents like PEG300 can increase viscosity.1. Reduce the concentration of PEG300 and replace it with a less viscous co-solvent, if possible, while maintaining solubility. 2. Gently warm the formulation just before injection to reduce its viscosity. Ensure the temperature is safe for the animal. 3. Use a larger gauge needle for injection, if appropriate for the administration route and animal model.
Signs of toxicity (e.g., irritation, lethargy) are observed in the animals after administration. The vehicle itself may be causing toxicity at the administered volume or concentration of excipients.1. Reduce the concentration of organic co-solvents and surfactants to the minimum required to maintain solubility. 2. Conduct a vehicle-only toxicity study in a small cohort of animals to confirm that the vehicle is well-tolerated at the intended administrative volume. 3. Explore alternative, less toxic vehicle formulations. For example, lipid-based formulations or cyclodextrin-based solutions are often better tolerated.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard recommended formulation for in vivo use of this compound?

A1: A commonly used formulation for this compound to achieve a concentration of 2.5 mg/mL is as follows:

  • 10% DMSO: Dissolve this compound in DMSO to make a stock solution.

  • 40% PEG300: Add PEG300 to the DMSO stock solution.

  • 5% Tween-80: Add Tween-80 to the mixture.

  • 45% Saline: Add saline to reach the final volume.

This protocol should yield a clear solution.[2] It is crucial to add the components in the specified order and ensure complete mixing at each step.

Q2: What are some alternative formulation strategies if the standard one is not suitable for my experiment?

A2: If the standard formulation is not appropriate, consider these alternatives:

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.[3][4]

  • Cyclodextrin Complexation: Using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can significantly increase aqueous solubility.[1]

  • Nanosuspensions: Reducing the particle size of the drug to the nanoscale can improve its dissolution rate and bioavailability.[5][6] This typically requires specialized equipment.

  • Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve solubility and dissolution.[7]

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q4: What is the solubility of this compound in common solvents?

A4: While extensive public data is limited, vendor information suggests the following:

SolventSolubility
DMSO≥ 90 mg/mL
Ethanol~11 mg/mL
WaterInsoluble

Data sourced from publicly available vendor information.

Q5: Can I administer this compound orally?

A5: For oral administration of poorly soluble compounds, a common approach is to formulate them as a suspension. For a similar ADAMTS-5 inhibitor, a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium) has been suggested.[8] This may be a viable strategy for this compound, but would require specific development and validation for your application.

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL this compound Formulation

This protocol is adapted from a commercially available recommendation and is a good starting point for many in vivo studies.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

    • Vortex and gently warm (if necessary) until the powder is completely dissolved and the solution is clear.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300.

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear and homogeneous.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex one final time to ensure complete mixing. The final concentration of this compound will be 2.5 mg/mL.

Protocol 2: General Solubility Assessment

This protocol provides a general method for assessing the solubility of this compound in different solvent systems.

Materials:

  • This compound powder

  • A panel of solvents and co-solvents (e.g., DMSO, ethanol, PEG300, saline, water)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare supersaturated solutions.

    • Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.

  • Equilibrate the solutions.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess, undissolved compound.

  • Quantify the dissolved compound.

    • Carefully collect the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Measure the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

G cluster_0 Formulation Workflow for this compound A 1. Prepare Stock Solution (25 mg/mL in DMSO) B 2. Add PEG300 A->B Add 1 part stock to 4 parts PEG300 C 3. Add Tween-80 B->C Add 0.5 parts Tween-80 D 4. Add Saline C->D Add 4.5 parts Saline E 5. Final Formulation (2.5 mg/mL) D->E

Caption: Workflow for preparing a 2.5 mg/mL formulation of this compound.

G cluster_1 Troubleshooting Solubility Issues Start Compound Precipitates? Sol_A Decrease final concentration Start->Sol_A Yes Success Clear Solution Achieved Start->Success No Sol_B Increase co-solvent/surfactant ratio Sol_A->Sol_B Not Resolved Sol_A->Success Resolved Sol_C Try alternative formulation (e.g., cyclodextrin, lipid-based) Sol_B->Sol_C Not Resolved Sol_B->Success Resolved Sol_C->Success Resolved Fail Precipitation Persists Sol_C->Fail Not Resolved

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Overcoming ADAMTS-5 Inhibitor Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the potential instability of ADAMTS-5 inhibitors, such as Adamts-5-IN-2, in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved my ADAMTS-5 inhibitor in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

A1: This is a common issue when working with small molecule inhibitors that have low aqueous solubility.[1] While the inhibitor may be soluble in a 100% DMSO stock solution, adding it to an aqueous-based culture medium drastically reduces the solvent's ability to keep it in solution.[1] The final concentration of DMSO in your culture medium is often too low to maintain the solubility of a hydrophobic compound. Most cells can tolerate a final DMSO concentration of up to 0.1%, which may not be sufficient for some inhibitors.[2]

Q2: How can I prevent my ADAMTS-5 inhibitor from precipitating in the culture medium?

A2: To prevent precipitation, you can try several strategies. One approach is to make serial dilutions of your concentrated DMSO stock in DMSO first, before adding the final, most dilute sample to your aqueous medium. Another option is to determine the highest tolerable DMSO concentration for your specific cell line and use a more dilute stock solution of your inhibitor to add a larger volume to your culture, thus increasing the final DMSO concentration without harming the cells.[1] Additionally, ensuring the inhibitor is fully dissolved in the final medium by gentle mixing or vortexing can help.[3]

Q3: My ADAMTS-5 inhibitor seems to be losing activity over the course of my experiment. What could be the cause?

A3: Loss of inhibitor activity over time can be due to several factors, including chemical degradation, metabolism by the cells in culture, or non-specific binding to proteins in the serum or to the culture plate itself. The chemical stability of a small molecule can be influenced by the pH and temperature of the culture medium.[4][5][6] Some compounds can also be metabolized by cellular enzymes, converting them into less active or inactive forms.

Q4: How does the composition of the culture medium affect the stability of my ADAMTS-5 inhibitor?

A4: The components of your culture medium can significantly impact inhibitor stability. For instance, serum proteins can bind to small molecules, reducing their free concentration and availability to inhibit ADAMTS-5. The pH of the medium is also critical, as deviations from the optimal pH range for the inhibitor can lead to its degradation.[4][7] Furthermore, some media components may react with the inhibitor, leading to its inactivation.

Troubleshooting Guide

Problem 1: Visible Precipitate or Cloudiness in Culture Medium After Adding Inhibitor

  • Question: What are the immediate steps I should take if I observe precipitation?

    • Answer: First, verify the precipitate under a microscope to ensure it is not microbial contamination.[8] If it is a chemical precipitate, you can try to gently warm the medium to 37°C and mix it to see if the compound redissolves. However, avoid excessive heating.[3] If the precipitate remains, it is best to prepare a fresh solution.

  • Question: How can I systematically troubleshoot the cause of the precipitation?

    • Answer:

      • Check DMSO Concentration: Calculate the final DMSO concentration in your medium. If it is very low, consider preparing a lower concentration stock of your inhibitor in DMSO to allow for the addition of a larger volume, thereby increasing the final DMSO concentration to a tolerable level (e.g., 0.1%).[2]

      • Solubilization Technique: Ensure your inhibitor is fully dissolved in the DMSO stock before adding it to the medium. Use gentle vortexing or sonication if necessary.[3] When adding the stock to the medium, add it dropwise while gently swirling the medium to facilitate mixing.

      • Test Different Solvents: If DMSO is not providing adequate solubility, consult the manufacturer's data sheet for alternative recommended solvents.

      • Filter Sterilization: After dilution in the medium, if a fine precipitate is observed, you can try sterile filtering the medium, but be aware that this may remove some of your inhibitor, reducing its effective concentration.[1]

Problem 2: Inconsistent or Lower-Than-Expected ADAMTS-5 Inhibition

  • Question: My assay results show variable or weak inhibition. How do I determine if inhibitor instability is the cause?

    • Answer:

      • Time-Course Experiment: Perform a time-course experiment where you measure ADAMTS-5 activity at different time points after adding the inhibitor. A progressive decrease in inhibition over time suggests instability.

      • Pre-incubation Test: Compare the inhibitory effect of a freshly prepared inhibitor solution with one that has been incubated in culture medium at 37°C for the duration of your experiment. A significant difference in potency indicates degradation or binding.

      • Control for Serum Binding: If you are using serum-containing medium, run a parallel experiment in a serum-free medium to see if the inhibitory activity increases. A significant difference suggests that your inhibitor may be binding to serum proteins.

  • Question: What experimental parameters can I adjust to improve inhibitor stability and obtain consistent results?

    • Answer:

      • pH and Temperature: Ensure your culture medium is properly buffered and that the pH remains stable throughout the experiment. Maintain a constant and optimal temperature, as fluctuations can affect inhibitor stability.[4][5]

      • Reduce Incubation Time: If the inhibitor is degrading over time, consider reducing the duration of the experiment if possible.

      • Replenish Inhibitor: For longer-term experiments, you may need to replenish the inhibitor by performing partial media changes with fresh inhibitor-containing medium.

Data Presentation: Factors Affecting Small Molecule Stability in Culture Media

FactorPotential Impact on Inhibitor StabilityMitigation Strategies
pH Suboptimal pH can lead to hydrolysis or other chemical degradation pathways, reducing inhibitor potency.[4][7]Use a well-buffered culture medium and monitor the pH throughout the experiment.
Temperature Higher temperatures can accelerate the degradation of thermally labile compounds.[4][5] Repeated freeze-thaw cycles can also cause precipitation.[9]Maintain a constant, optimal temperature for the experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Serum Proteins Inhibitors can bind to serum proteins like albumin, reducing the free concentration available to inhibit the target enzyme.Perform experiments in serum-free or low-serum media if possible. Alternatively, determine the extent of protein binding to adjust the inhibitor concentration accordingly.
Media Components Certain components in the culture medium could potentially react with and inactivate the inhibitor.If instability is suspected, test the inhibitor's stability in a simpler buffer system to identify problematic media components.
Light Exposure Some compounds are light-sensitive and can degrade upon exposure to light.Protect inhibitor solutions from light by using amber vials or covering them with foil.
Oxidation The presence of dissolved oxygen can lead to the oxidation of sensitive functional groups on the inhibitor.Consider using degassed buffers or adding antioxidants if oxidation is a suspected issue.

Experimental Protocols

Protocol 1: Assessment of ADAMTS-5 Inhibitor Stability in Culture Medium

This protocol is designed to determine the stability of an ADAMTS-5 inhibitor in a specific culture medium over time.

Materials:

  • Recombinant human ADAMTS-5

  • ADAMTS-5 fluorogenic substrate

  • ADAMTS-5 inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Cell culture medium of interest (with and without serum)

  • 96-well black microplates

  • Fluorometric plate reader

Methodology:

  • Prepare Inhibitor Solutions:

    • Prepare a concentrated stock solution of the ADAMTS-5 inhibitor in DMSO.

    • Dilute the inhibitor stock solution in the cell culture medium to be tested to achieve the desired final concentration. Prepare two sets of solutions: one with serum-containing medium and one with serum-free medium.

  • Incubate Inhibitor Solutions:

    • Aliquot the inhibitor-containing media into separate tubes for each time point to be tested (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Incubate the tubes at 37°C in a cell culture incubator. The 0-hour time point will serve as the baseline.

  • Enzymatic Assay:

    • At each time point, take an aliquot of the incubated inhibitor solution.

    • In a 96-well plate, add the following to triplicate wells:

      • Assay buffer

      • Recombinant ADAMTS-5 enzyme

      • The incubated inhibitor solution

    • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ADAMTS-5 fluorogenic substrate.

    • Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Determine the percent inhibition for each time point relative to a control with no inhibitor.

    • Plot the percent inhibition as a function of incubation time. A decrease in percent inhibition over time indicates instability of the inhibitor in the culture medium.

Visualizations

ADAMTS5_Signaling_Pathway cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines Mechanical Stress Mechanical Stress Runx2 Runx2 Mechanical Stress->Runx2 activates NF-kB NF-kB ADAMTS5_Gene_Expression ADAMTS5 Gene Expression NF-kB->ADAMTS5_Gene_Expression promotes Wnt_beta_catenin Wnt_beta_catenin Wnt_beta_catenin->ADAMTS5_Gene_Expression promotes Runx2->ADAMTS5_Gene_Expression promotes Notch Notch Notch->ADAMTS5_Gene_Expression modulates ADAMTS5_Protein ADAMTS5 Protein ADAMTS5_Gene_Expression->ADAMTS5_Protein leads to Aggrecan_Degradation Aggrecan Degradation ADAMTS5_Protein->Aggrecan_Degradation catalyzes Inhibitor_Stability_Workflow Dilute Dilute Inhibitor in Test Culture Medium Incubate Incubate at 37°C for Different Time Points Dilute->Incubate Assay Perform ADAMTS-5 Activity Assay Incubate->Assay Analyze Analyze Data: Calculate % Inhibition Assay->Analyze Plot Plot % Inhibition vs. Time Analyze->Plot Conclusion Conclusion: Assess Stability Plot->Conclusion

References

Technical Support Center: Troubleshooting Adamts-5-IN-2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adamts-5-IN-2 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain consistent and reliable results in their experiments involving this potent ADAMTS-5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan in cartilage.[1] By inhibiting ADAMTS-5, this compound serves as a valuable tool for research into osteoarthritis and other conditions involving cartilage degradation.[2] While the precise mechanism of inhibition is not extensively documented in the provided search results, ADAMTS-5 inhibitors typically function by binding to the active site of the enzyme, thereby blocking its catalytic activity.[1]

Q2: What is the reported IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound is 0.71 µM.[2] It is important to note that IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Q3: How should I store and handle this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Stock Solutions: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

  • Solid Form: The solid compound should be stored at -20°C.

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]

Q4: I am having trouble dissolving this compound. What should I do?

This compound is a member of the 1,2,4-thiadiazole class of compounds, which can exhibit poor aqueous solubility.[3][4] If you encounter solubility issues, consider the following:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.

  • Aiding Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Formulation for In Vivo Use: For in vivo studies, specific formulations can be used to improve solubility. One recommended protocol involves a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in this compound assays can arise from various factors related to reagents, experimental procedures, and data analysis. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Higher than Expected IC50 Value (Lower Potency)
Possible Cause Recommended Solution
Degraded Inhibitor Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions from solid compound if degradation is suspected.
Inaccurate Inhibitor Concentration Verify the concentration of your stock solution. Use calibrated pipettes and perform serial dilutions carefully.
High Enzyme Concentration The IC50 value of an inhibitor can be influenced by the enzyme concentration. Titrate the ADAMTS-5 enzyme to determine the optimal concentration for your assay.
High Substrate Concentration For competitive inhibitors, a high substrate concentration will lead to a higher apparent IC50. Determine the Michaelis constant (Km) of the substrate and use a concentration at or below the Km.
Suboptimal Assay Buffer Ensure the assay buffer composition (pH, salt concentration, additives) is optimal for ADAMTS-5 activity and inhibitor binding. The TNC buffer (50 mM Tris/HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2) is commonly used.[5]
Presence of Interfering Substances Components in your sample or reagents may interfere with the inhibitor. For example, high concentrations of proteins or detergents can sequester the inhibitor. Run appropriate controls to test for interference.
Problem 2: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. Prepare a master mix for reagents to be added to multiple wells.
Incomplete Mixing Ensure all reagents, including the enzyme, substrate, and inhibitor, are thoroughly mixed before and after addition to the assay plate.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and lead to variability. To mitigate this, avoid using the outer wells or fill them with a buffer or media without including them in the analysis.
Inhibitor Precipitation At higher concentrations, this compound may precipitate out of solution, leading to inconsistent results. Visually inspect your assay plate for any signs of precipitation. If observed, you may need to adjust the solvent composition or lower the inhibitor concentration range.
Temperature Gradients Ensure the entire assay plate is at a uniform and stable temperature during incubation.
Problem 3: No Inhibition or Very Weak Inhibition Observed
Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of your ADAMTS-5 enzyme preparation using a positive control inhibitor (if available) or by confirming substrate cleavage in the absence of any inhibitor. Ensure the enzyme has been stored correctly.
Incorrect Assay Wavelengths (for fluorescent assays) Confirm that you are using the correct excitation and emission wavelengths for your specific fluorogenic substrate. For the commonly used FRET substrate, Abz-TESE↓SRGAIY-Dpa-KK, the excitation is 300 nm and emission is 430 nm.[5]
Substrate Degradation Ensure the substrate has been stored correctly and has not degraded. Prepare fresh substrate solutions if necessary.
Incorrect Incubation Time The incubation time may be too short for the inhibitor to effectively bind to the enzyme or too long, leading to substrate depletion. Optimize the incubation time for your specific assay conditions.

Experimental Protocols

General Protocol for an In Vitro ADAMTS-5 FRET-Based Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound using a quenched-fluorescent (QF) peptide substrate.

Materials:

  • Recombinant human ADAMTS-5

  • This compound

  • QF peptide substrate (e.g., Abz-TESE↓SRGAIY-Dpa-KK)[5]

  • Assay Buffer (TNC buffer: 50 mM Tris/HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • DMSO (for dissolving inhibitor)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%).

    • Prepare a working solution of ADAMTS-5 in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of the QF peptide substrate in assay buffer. A common final concentration is 20 µM.[5]

  • Assay Setup:

    • Add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the microplate wells.

    • Add the ADAMTS-5 working solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the QF peptide substrate working solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 300 nm excitation and 430 nm emission for the Abz-TESE↓SRGAIY-Dpa-KK substrate).[5]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Quantitative Data Summary
ParameterValueSource
This compound IC50 0.71 µM[2]
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)[2]
Common FRET Substrate Abz-TESE↓SRGAIY-Dpa-KK[5]
FRET Substrate Concentration 20 µM[5]
FRET Assay Wavelengths Ex: 300 nm, Em: 430 nm[5]
Common Assay Buffer TNC Buffer (50 mM Tris/HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2)[5]

Visualizations

ADAMTS5_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Pro_inflammatory_Stimuli->Chondrocyte stimulate Pro_ADAMTS5 Pro-ADAMTS5 (Inactive) Chondrocyte->Pro_ADAMTS5 synthesizes Active_ADAMTS5 Active ADAMTS-5 Pro_ADAMTS5->Active_ADAMTS5 activated by Furin Furin/Proprotein Convertases Furin->Pro_ADAMTS5 Aggrecan Aggrecan (in Cartilage Matrix) Active_ADAMTS5->Aggrecan cleaves Degraded_Aggrecan Degraded Aggrecan Fragments Cartilage_Degradation Cartilage Degradation Degraded_Aggrecan->Cartilage_Degradation leads to Adamts5_IN_2 This compound TIMP3 TIMP3 (Endogenous Inhibitor) TIMP3->Active_ADAMTS5 inhibits Adamts_IN_2 Adamts_IN_2 Adamts_IN_2->Active_ADAMTS5 inhibits

Caption: ADAMTS-5 activation and inhibition pathway.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in Microplate Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Fluorescence Reading) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Rate Calculation, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an this compound inhibition assay.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? High_Variability High Variability? Inconsistent_Results->High_Variability Yes Low_Potency Low Potency? Inconsistent_Results->Low_Potency No Check_Pipetting Check Pipetting & Master Mix Usage High_Variability->Check_Pipetting Yes Check_Mixing Ensure Thorough Mixing High_Variability->Check_Mixing Yes Address_Edge_Effects Address Plate Edge Effects High_Variability->Address_Edge_Effects Yes Check_Inhibitor_Solubility Check Inhibitor Solubility High_Variability->Check_Inhibitor_Solubility Yes No_Inhibition No Inhibition? Low_Potency->No_Inhibition No Check_Inhibitor_Storage Verify Inhibitor Storage & Preparation Low_Potency->Check_Inhibitor_Storage Yes Optimize_Enzyme_Conc Optimize Enzyme Concentration Low_Potency->Optimize_Enzyme_Conc Yes Optimize_Substrate_Conc Optimize Substrate Concentration Low_Potency->Optimize_Substrate_Conc Yes Verify_Enzyme_Activity Verify Enzyme Activity No_Inhibition->Verify_Enzyme_Activity Yes Verify_Substrate_Integrity Verify Substrate Integrity No_Inhibition->Verify_Substrate_Integrity Yes Check_Reader_Settings Check Plate Reader Settings No_Inhibition->Check_Reader_Settings Yes

Caption: Troubleshooting decision tree for this compound assays.

References

Addressing off-target effects of Adamts-5-IN-2 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adamts-5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5). ADAMTS-5 is a key enzyme involved in the degradation of aggrecan, a major component of cartilage.[1] By inhibiting ADAMTS-5, this small molecule is utilized in research to study the progression of diseases like osteoarthritis.

Q2: What are the potential off-target effects of this compound?

While specific off-target data for this compound is not extensively published, researchers should be aware of potential cross-reactivity with other metalloproteinases due to structural similarities in their catalytic domains. Potential off-targets may include:

  • Other ADAMTS family members: Particularly ADAMTS-4, which also possesses aggrecanase activity.[2][3]

  • Matrix Metalloproteinases (MMPs): Some small molecule inhibitors of ADAMTS-5 have shown cross-reactivity with MMPs.[4][5]

It is crucial to experimentally determine the selectivity profile of this compound in your specific assay system.

Q3: How can I assess the selectivity of my batch of this compound?

We recommend performing a selectivity panel against related proteases. This can be done using commercially available recombinant enzymes and corresponding activity assays. A general workflow is outlined below.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent inhibition of ADAMTS-5 activity 1. Inhibitor Precipitation: this compound may have limited solubility in aqueous buffers.1. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting into the final assay buffer. Visually inspect for any precipitation.
2. Incorrect Inhibitor Concentration: Errors in dilution or degradation of the stock solution.2. Prepare fresh dilutions for each experiment. Verify the concentration of your stock solution spectrophotometrically if possible.
3. Assay Conditions: pH, temperature, or incubation time may not be optimal.3. Refer to established protocols for ADAMTS-5 activity assays and ensure all parameters are within the recommended range.[2][6]
Unexpected cellular phenotype not consistent with ADAMTS-5 inhibition 1. Off-target effects: The inhibitor may be affecting other cellular pathways through off-target binding.1. Perform a target engagement assay in your cell model to confirm ADAMTS-5 is the primary target. Consider proteomic profiling to identify other potential binding partners.
2. Compound Toxicity: At higher concentrations, the compound may induce cytotoxicity unrelated to its intended target.2. Determine the cytotoxic concentration (CC50) of this compound in your cell line using a cell viability assay. Work with concentrations well below the CC50.
Discrepancy between biochemical and cell-based assay results 1. Cellular Permeability: this compound may have poor cell membrane permeability.1. If not already using a cell-permeable analog, consider this limitation in your experimental design. Biochemical assays will show potency, but this may not translate to cellular efficacy.
2. Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.2. Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases.
3. Presence of Endogenous Inhibitors: Tissue inhibitors of metalloproteinases (TIMPs) can modulate ADAMTS-5 activity in a cellular context.[3]3. Be aware of the expression levels of TIMPs in your cell model, as this can influence the observed efficacy of the inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to ADAMTS-5 inhibition. Note that specific values for this compound may vary and should be determined empirically.

Parameter Description Typical Range for Potent ADAMTS-5 Inhibitors Reference
IC50 (ADAMTS-5) The concentration of inhibitor required to reduce ADAMTS-5 activity by 50%.Low nanomolar to low micromolar[7]
Selectivity (ADAMTS-4) The ratio of the IC50 for ADAMTS-4 to the IC50 for ADAMTS-5. A higher value indicates greater selectivity.>10-fold[7]
Selectivity (MMPs) The ratio of the IC50 for various MMPs (e.g., MMP-2, MMP-9, MMP-13) to the IC50 for ADAMTS-5.>10-fold[4][7]

Experimental Protocols

Protocol 1: In Vitro ADAMTS-5 Activity Assay (Fluorogenic Substrate)

This protocol provides a general method for measuring ADAMTS-5 activity, which can be adapted for inhibitor screening.

  • Reagents and Materials:

    • Recombinant human ADAMTS-5

    • Fluorogenic ADAMTS-5 substrate (e.g., a FRET peptide)

    • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 10 µL of each inhibitor dilution to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 80 µL of a solution containing recombinant ADAMTS-5 (final concentration will depend on the enzyme's activity) to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence in the microplate reader (excitation and emission wavelengths will be specific to the substrate used) at 37°C.[2][6]

    • Record data every 1-2 minutes for 30-60 minutes.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Proteomic Profiling to Identify Off-Targets

This advanced method can help identify unintended binding partners of this compound.

  • Method Overview: Chemical proteomics involves immobilizing the small molecule inhibitor on a solid support (e.g., beads) and then incubating it with cell lysate. Proteins that bind to the inhibitor are "pulled down," eluted, and identified by mass spectrometry.[8][9][10]

  • General Workflow:

    • Synthesize a derivative of this compound with a linker for immobilization.

    • Couple the derivatized inhibitor to affinity beads.

    • Prepare a cell lysate from the experimental model of interest.

    • Incubate the cell lysate with the inhibitor-coupled beads.

    • As a control, incubate the lysate with beads that have not been coupled to the inhibitor.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are significantly enriched in the inhibitor-coupled sample compared to the control are considered potential off-targets.

Visualizations

ADAMTS5_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Chondrocyte Aggrecan Aggrecan Cartilage_Degradation Cartilage Degradation Aggrecan->Cartilage_Degradation contributes to ADAMTS5 ADAMTS5 ADAMTS5->Aggrecan degrades Adamts5_IN_2 This compound Adamts5_IN_2->ADAMTS5 inhibits Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) NF_kB_Pathway NF-κB Signaling Pathway Pro_inflammatory_Stimuli->NF_kB_Pathway activates ADAMTS5_Gene_Expression ADAMTS-5 Gene Expression NF_kB_Pathway->ADAMTS5_Gene_Expression upregulates ADAMTS5_Gene_Expression->ADAMTS5 leads to

Caption: Simplified signaling pathway of ADAMTS-5 activation and inhibition by this compound.

Off_Target_Workflow Start Start: Unexpected Experimental Result Check_Purity Verify Purity and Concentration of this compound Start->Check_Purity Biochemical_Assay Perform In Vitro Selectivity Screen (ADAMTS family, MMPs) Check_Purity->Biochemical_Assay Cell_Based_Assay Conduct Cell-Based Off-Target Assays Check_Purity->Cell_Based_Assay Analysis Analyze Data and Identify Potential Off-Targets Biochemical_Assay->Analysis Proteomics Proteomic Profiling (e.g., Chemical Pulldown) Cell_Based_Assay->Proteomics Cell_Based_Assay->Analysis Proteomics->Analysis End End: Modify Experimental Design or Interpret Results Accordingly Analysis->End

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Accounting for Truncated ADAMTS-5 in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ADAMTS-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when accounting for truncated forms of ADAMTS-5 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is truncated ADAMTS-5, and why is it important in experimental design?

A1: ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5) is a key enzyme involved in the breakdown of aggrecan, a major component of cartilage. The full-length enzyme consists of multiple domains, including a prodomain, a catalytic domain, a disintegrin-like domain, and several thrombospondin (TS) motifs. Truncated ADAMTS-5 refers to isoforms of the enzyme that are missing one or more of these domains. These truncated forms can arise from alternative splicing of the ADAMTS5 gene, post-translational proteolytic processing, or autocatalysis.

It is crucial to account for truncated ADAMTS-5 in your experimental design because:

  • Altered Enzymatic Activity: Truncation can significantly impact the enzyme's catalytic efficiency and substrate specificity. For example, removal of C-terminal domains can reduce aggrecanolytic activity.[1]

  • Dominant-Negative Effects: Some truncated forms lacking the catalytic domain may still interact with the full-length enzyme and competitively inhibit its activity.

  • Antibody Binding and Detection: The presence of various isoforms can complicate immunological detection methods like Western blotting and ELISA. An antibody targeting a C-terminal domain will not detect N-terminally truncated forms, leading to an underestimation of total ADAMTS-5 protein. Western blot analysis of endogenous ADAMTS-5 expressed by human chondrocytes has shown the presence of largely truncated forms of the enzyme.[2]

  • Biological Relevance: In tissues like arthritic cartilage, a significant portion of ADAMTS-5 can exist in truncated forms.[2] Therefore, studying only the full-length enzyme may not accurately reflect its physiological or pathological role.

Q2: How can I detect and differentiate between full-length and truncated ADAMTS-5 in my samples?

A2: A combination of techniques is recommended for the robust detection and differentiation of ADAMTS-5 isoforms:

  • Western Blotting: This is the most common method to visualize proteins of different molecular weights. By using antibodies targeting different domains of ADAMTS-5 (N-terminal, catalytic domain, C-terminal), you can identify various truncated forms. For instance, an antibody against the C-terminus will only detect the full-length protein and C-terminally intact fragments, while an antibody against the catalytic domain will detect all catalytically active forms.

  • Mass Spectrometry: This powerful technique can precisely identify the cleavage sites in ADAMTS-5, providing definitive evidence of truncation and the exact protein sequence of the resulting fragments.[3][4]

  • Immunoprecipitation (IP): IP followed by Western blotting can be used to enrich for ADAMTS-5 from complex samples. Using domain-specific antibodies for IP can help in isolating and subsequently identifying different isoforms.

Q3: How does truncation affect the enzymatic activity of ADAMTS-5?

A3: The C-terminal domains of ADAMTS-5 are crucial for its full aggrecanase activity. Truncation of the C-terminal thrombospondin (TS) domain or the spacer domain does not significantly affect the cleavage of the primary site in the aggrecan interglobular domain (IGD).[1] However, further truncation removing the cysteine-rich domain drastically reduces this activity.[1] The complete removal of the disintegrin-like domain abolishes aggrecan cleavage in the IGD.[1]

Q4: Can truncated ADAMTS-5 interfere with the activity of the full-length enzyme?

A4: Yes, truncated forms of ADAMTS-5 that lack the catalytic domain but retain other domains can act as dominant-negative inhibitors. These truncated proteins can still bind to substrates or interact with the full-length enzyme, thereby competitively inhibiting its catalytic activity.

Troubleshooting Guides

Western Blotting for ADAMTS-5 Isoforms
Problem Possible Cause Solution
No bands or weak signal Insufficient protein loading.Load at least 20-30 µg of total protein from cartilage extracts.
Low abundance of ADAMTS-5.Consider immunoprecipitation to enrich for ADAMTS-5 before Western blotting.
Inefficient antibody.Use a validated antibody with proven reactivity in your sample type. Test multiple antibodies targeting different domains.
Poor transfer of high molecular weight full-length ADAMTS-5.Optimize transfer conditions (e.g., use a wet transfer system, lower voltage, longer transfer time).
Multiple bands observed Presence of truncated isoforms, glycosylation, or protein degradation.This is expected. Use antibodies targeting different domains to identify the fragments. To confirm specificity, pre-adsorb the antibody with the immunizing peptide.[5]
Non-specific antibody binding.Increase the stringency of washing steps. Optimize the antibody dilution. Use a high-quality blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Bands at unexpected molecular weights Post-translational modifications (e.g., glycosylation) can alter the apparent molecular weight.Treat samples with glycosidases (e.g., PNGase F) to remove N-linked glycans and observe any shifts in band size.
Protein degradation during sample preparation.Add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice throughout the preparation.
ADAMTS-5 Activity Assays
Problem Possible Cause Solution
No or low enzyme activity Inactive enzyme due to improper storage or handling.Store recombinant ADAMTS-5 at -80°C in small aliquots to avoid freeze-thaw cycles.
Presence of inhibitors in the sample (e.g., TIMP-3).Be aware of endogenous inhibitors in tissue extracts. Consider immunodepleting TIMP-3 or using specific ADAMTS-5 activity assays.
Incorrect assay buffer composition.Ensure the buffer contains optimal concentrations of Tris-HCl, NaCl, and CaCl2.
High background in FRET-based assays Substrate degradation by other proteases in the sample.Use a more specific FRET peptide substrate for ADAMTS-5. Include broad-spectrum metalloproteinase inhibitors (e.g., EDTA) in control wells.
Difficulty in comparing activity of different isoforms Different isoforms may have varying affinities for the substrate.Perform full kinetic analysis (determine Km and Vmax) for each isoform to accurately compare their catalytic efficiencies.
Inaccurate protein concentration of purified isoforms.Use a reliable method for protein quantification (e.g., BCA assay) and confirm purity by SDS-PAGE.

Experimental Protocols

Protocol 1: Western Blotting of ADAMTS-5 from Cartilage Explants
  • Sample Preparation:

    • Harvest cartilage explants and wash with ice-cold PBS.

    • Homogenize the tissue in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 30 µg of protein per lane on a 4-12% gradient SDS-PAGE gel. Include a pre-stained molecular weight marker.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ADAMTS-5 (e.g., an antibody targeting the catalytic domain or a C-terminal specific antibody) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the bands using a chemiluminescence imaging system.

Protocol 2: Recombinant Expression and Purification of a Truncated ADAMTS-5 (Catalytic and Disintegrin Domains)
  • Cloning:

    • Amplify the cDNA sequence corresponding to the catalytic and disintegrin-like domains of human ADAMTS-5 by PCR.

    • Clone the PCR product into a mammalian expression vector containing a C-terminal His-tag (e.g., pcDNA3.1/His).

  • Transfection and Expression:

    • Transfect HEK293 cells with the expression vector using a suitable transfection reagent.

    • Culture the cells in serum-free medium to facilitate protein purification.

    • Collect the conditioned medium containing the secreted recombinant protein after 48-72 hours.

  • Purification:

    • Clarify the conditioned medium by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity chromatography column.

    • Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged truncated ADAMTS-5 with a high concentration of imidazole.

  • Verification:

    • Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess purity and molecular weight.

    • Confirm the identity of the protein by Western blotting using an anti-His tag antibody and an ADAMTS-5 catalytic domain-specific antibody.

Quantitative Data Summary

Table 1: Domain Structure and Molecular Weights of Human ADAMTS-5 Isoforms

IsoformDomains PresentPredicted Molecular Weight (kDa)
Full-length (Pro-form) Pro, Catalytic, Disintegrin, TS-1, Cys-rich, Spacer, TS-2~102
Active Full-length Catalytic, Disintegrin, TS-1, Cys-rich, Spacer, TS-2~75
Truncated Form 1 Catalytic, Disintegrin, TS-1, Cys-rich, Spacer~60
Truncated Form 2 Catalytic, Disintegrin, TS-1~50
Catalytic Domain only Catalytic~28

Note: Apparent molecular weights on SDS-PAGE may vary due to glycosylation.

Table 2: Relative Aggrecanase Activity of Truncated ADAMTS-5 Isoforms

ADAMTS-5 IsoformRelative Activity on Aggrecan IGD Cleavage (%)
Full-length (active) 100
- TS-2 domain ~100
- Spacer domain ~100
- Cys-rich domain Significantly reduced
- Disintegrin domain Abolished

Data compiled from published literature.[1] Actual values may vary depending on the specific assay conditions.

Visualizations

ADAMTS5_Structure cluster_truncations Common Truncation Points ADAMTS5 Pro-domain Catalytic Disintegrin TS-1 Cys-rich Spacer TS-2 Pro_label ~28 kDa Cat_label ~22 kDa Dis_label ~10 kDa TS1_label ~6 kDa Cys_label ~12 kDa Sp_label ~10 kDa TS2_label ~6 kDa p1 p2 p3 p4 p5

Caption: Domain structure of full-length human ADAMTS-5.

ADAMTS5_Activation Pro_ADAMTS5 Pro-ADAMTS-5 (Inactive) Furin Furin-like Convertases Pro_ADAMTS5->Furin Pro-domain cleavage Active_ADAMTS5 Active ADAMTS-5 Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Proteolysis TIMP3 TIMP-3 Active_ADAMTS5->TIMP3 Inhibition Furin->Active_ADAMTS5 Aggrecan_Fragments Aggrecan Fragments Aggrecan->Aggrecan_Fragments ADAMTS5_Signaling cluster_stimuli Pro-inflammatory & Mechanical Stimuli cluster_pathways Intracellular Signaling Pathways cluster_transcription Gene Expression IL-1β IL-1β NF-κB NF-κB IL-1β->NF-κB MAPK MAPK IL-1β->MAPK Wnt/β-catenin Wnt/β-catenin IL-1β->Wnt/β-catenin Runx2 Runx2 IL-1β->Runx2 TNF-α TNF-α TNF-α->NF-κB TNF-α->MAPK TNF-α->Wnt/β-catenin TNF-α->Runx2 Mechanical Stress Mechanical Stress Mechanical Stress->NF-κB Mechanical Stress->MAPK Mechanical Stress->Wnt/β-catenin Mechanical Stress->Runx2 ADAMTS5_mRNA ADAMTS5 mRNA NF-κB->ADAMTS5_mRNA MAPK->ADAMTS5_mRNA Wnt/β-catenin->ADAMTS5_mRNA Runx2->ADAMTS5_mRNA ADAMTS5_Protein ADAMTS-5 Protein ADAMTS5_mRNA->ADAMTS5_Protein Cartilage_Degradation Cartilage Degradation ADAMTS5_Protein->Cartilage_Degradation

References

Best practices for storing and handling Adamts-5-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling Adamts-5-IN-2, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound powder should be stored at -20°C for up to 3 years.

Q2: What are the recommended storage conditions for this compound stock solutions?

A: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][1]

Q3: How do I dissolve this compound?

A: this compound is soluble in DMSO. For a 10 mM stock solution, you would dissolve 3.09 mg of this compound in 1 mL of fresh, anhydrous DMSO. It is noted that hygroscopic (moisture-absorbing) DMSO can negatively impact solubility, so using a new, sealed vial of DMSO is recommended.[1][3] To aid dissolution, you can heat the solution to 37°C or use an ultrasonic bath.[2][1]

Q4: What is the inhibitory concentration (IC50) of this compound?

A: this compound is a potent inhibitor of ADAMTS-5 with a reported IC50 value of 0.71 µM.[2][1]

Storage and Handling Data

ParameterConditionDurationRecommendation
Powder -20°C3 yearsStore in a dry, dark place.
Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles.[2][1]
Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles.[2][1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 309.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Ultrasonic bath (optional)

Methodology:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, use 3.09 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution thoroughly to dissolve the compound.

  • If precipitation is observed, briefly sonicate the solution or warm it to 37°C until the solid is fully dissolved.[2][1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C or -20°C as recommended.

In Vivo Formulation Protocol

For in vivo experiments, it is crucial to prepare a fresh working solution on the day of use.[2] Below is an example protocol for preparing a solution for administration.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Methodology:

  • To prepare a 1 mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to reach the final volume of 1 mL. The final concentration will be 2.5 mg/mL.[2]

  • If any precipitation or phase separation occurs, sonication can be used to create a clear solution.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

TroubleshootingGuide start Start: Experiencing an issue? precipitate Compound precipitates out of solution start->precipitate low_activity Observed inhibitor activity is low or absent start->low_activity inconsistent_results Inconsistent results between experiments start->inconsistent_results check_solvent Was fresh, anhydrous DMSO used? precipitate->check_solvent check_storage Was the stock solution stored correctly and within the recommended timeframe? low_activity->check_storage check_aliquots Are you using single-use aliquots? inconsistent_results->check_aliquots sonicate_heat Action: Sonicate or gently warm the solution (37°C) check_solvent->sonicate_heat Yes prepare_fresh Action: Prepare fresh stock solution from powder check_solvent->prepare_fresh No sonicate_heat->check_storage Still precipitates improper_storage Issue: Degradation due to improper storage or freeze-thaw cycles check_storage->improper_storage No check_concentration Was the final inhibitor concentration verified? check_storage->check_concentration Yes improper_storage->prepare_fresh check_concentration->inconsistent_results Yes incorrect_conc Issue: Inaccurate final concentration check_concentration->incorrect_conc No recalculate Action: Recalculate dilutions and prepare fresh incorrect_conc->recalculate check_aliquots->recalculate Yes freeze_thaw Issue: Compound degradation from multiple freeze-thaw cycles check_aliquots->freeze_thaw No use_aliquots Action: Always use fresh or single-use aliquots freeze_thaw->use_aliquots

Caption: Troubleshooting workflow for common issues with this compound.

ADAMTS-5 Signaling Pathway and Inhibition

ADAMTS-5 is a key enzyme involved in the degradation of aggrecan, a major component of cartilage. In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like IL-1β can upregulate ADAMTS-5 activity, leading to cartilage breakdown. This compound acts as a competitive inhibitor, blocking the active site of ADAMTS-5 and preventing it from cleaving aggrecan.

ADAMTS5_Pathway cytokines Pro-inflammatory Cytokines (e.g., IL-1β) chondrocyte Chondrocyte cytokines->chondrocyte Stimulates adamts5_exp Increased ADAMTS-5 Expression & Activity chondrocyte->adamts5_exp adamts5 ADAMTS-5 Enzyme adamts5_exp->adamts5 aggrecan Aggrecan (in Cartilage Matrix) adamts5->aggrecan Cleaves degradation Aggrecan Degradation aggrecan->degradation cartilage_breakdown Cartilage Breakdown (Osteoarthritis Progression) degradation->cartilage_breakdown inhibitor This compound inhibitor->adamts5 Inhibits

Caption: Inhibition of the ADAMTS-5 pathway by this compound.

References

Adjusting assay buffer conditions for optimal Adamts-5-IN-2 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adamts-5-IN-2, a potent inhibitor of ADAMTS-5 with an IC50 of 0.71 µM.[1][2] Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year and at -20°C for up to one month. To maintain stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q2: How should I dissolve this compound for my assay?

A2: this compound is soluble in DMSO at concentrations up to 90 mg/mL (200.03 mM). For aqueous buffers, it is sparingly soluble. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Subsequent dilutions into your aqueous assay buffer should be done carefully to avoid precipitation. If precipitation occurs upon dilution, gentle warming or sonication may aid dissolution. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, or corn oil are available from the supplier.[1]

Q3: What is the general composition of an optimal assay buffer for ADAMTS-5 activity?

A3: A commonly used and effective assay buffer for ADAMTS-5 activity consists of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and a non-ionic surfactant such as 0.05% (v/v) Brij-35.[3] The inclusion of a surfactant can be critical for optimal enzyme activity.

Q4: What is the mechanism of inhibition of this compound?

A4: The specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound is not definitively reported in publicly available literature. To determine the mechanism of inhibition, it is recommended to perform enzyme kinetic studies by measuring the initial reaction rates at various concentrations of both the substrate and this compound. Plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten will help elucidate the inhibitory mechanism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no ADAMTS-5 activity 1. Inactive enzyme. 2. Suboptimal buffer conditions. 3. Incorrect substrate concentration. 4. Instrument settings not optimized for FRET assay.1. Ensure proper storage and handling of the enzyme. Use a fresh aliquot. 2. Verify the pH and composition of your assay buffer. Prepare fresh buffer. 3. Use the substrate at a concentration around its Km value for optimal sensitivity. 4. Check the excitation and emission wavelengths for your specific FRET substrate and ensure they are correctly set on the plate reader.
Inconsistent or variable results 1. This compound precipitation. 2. Inaccurate pipetting. 3. Bubbles in assay wells. 4. Temperature fluctuations.1. Observe for any cloudiness upon dilution of the inhibitor. If seen, try lowering the final DMSO concentration or using a small amount of a non-ionic surfactant. 2. Use calibrated pipettes and ensure proper mixing. 3. Centrifuge the plate briefly after adding all reagents. 4. Ensure the plate reader is equilibrated to the assay temperature (typically 37°C).
High background fluorescence 1. Autofluorescence of the inhibitor or other buffer components. 2. Contaminated reagents. 3. Non-specific binding of substrate or enzyme to the plate.1. Run a control well with all components except the enzyme to measure the background fluorescence of the inhibitor. 2. Use high-purity reagents and sterile, nuclease-free water. 3. Consider using low-binding microplates.
IC50 value is significantly different from the reported 0.71 µM 1. Different assay conditions (pH, ionic strength, substrate, enzyme concentration). 2. Incorrect concentration of this compound stock solution. 3. Substrate concentration is too high.1. Standardize your assay conditions based on the provided protocols. The IC50 value can be highly dependent on the experimental setup. 2. Verify the weighing and dilution calculations for your inhibitor stock. 3. For competitive inhibitors, the apparent IC50 will increase with higher substrate concentrations. Determine the Ki for a more accurate measure of potency.

Quantitative Data Summary

Table 1: Recommended Assay Buffer Components for ADAMTS-5 Activity

ComponentRecommended ConcentrationPurpose
Tris-HCl50 mMBuffering agent to maintain pH
pH7.5Optimal pH for ADAMTS-5 activity
NaCl150 mMTo maintain ionic strength
CaCl₂10 mMEssential cofactor for ADAMTS-5 activity
Brij-350.05% (v/v)Non-ionic surfactant to prevent aggregation and improve enzyme stability

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant human ADAMTS-5

  • ADAMTS-5 FRET substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Anhydrous DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant ADAMTS-5 in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 50 µL of the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the 96-well plate.

    • Add 25 µL of the diluted ADAMTS-5 enzyme to each well.

    • Include a "no enzyme" control with 25 µL of assay buffer instead of the enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the FRET substrate (at a concentration close to its Km) to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the FRET substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ADAMTS5_Activation_Pathway cluster_activation Activation cluster_activity Catalytic Activity Pro_ADAMTS5 Pro-ADAMTS-5 (Inactive) Active_ADAMTS5 Active ADAMTS-5 Pro_ADAMTS5->Active_ADAMTS5 Pro-domain cleavage Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Cleavage Furin Furin-like Proprotein Convertases Furin->Pro_ADAMTS5 Cleaved_Aggrecan Cleaved Aggrecan Fragments Aggrecan->Cleaved_Aggrecan Adamts5_IN_2 This compound Adamts5_IN_2->Active_ADAMTS5 Inhibition

Caption: ADAMTS-5 activation and inhibition pathway.

Inhibitor_Screening_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound Dilutions start->prep_reagents plate_setup Add Inhibitor and Enzyme to Microplate prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add FRET Substrate to Initiate Reaction pre_incubation->add_substrate read_plate Measure Fluorescence Kinetics add_substrate->read_plate data_analysis Calculate Initial Rates and Plot Dose-Response Curve read_plate->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Assay start Low or No Signal? check_enzyme Check Enzyme Activity with Positive Control start->check_enzyme Yes high_background High Background? start->high_background No check_buffer Verify Buffer pH and Composition check_enzyme->check_buffer Activity OK solution_enzyme Use Fresh Enzyme Aliquot check_enzyme->solution_enzyme No Activity check_instrument Confirm Plate Reader Settings check_buffer->check_instrument Correct solution_buffer Prepare Fresh Buffer check_buffer->solution_buffer Incorrect solution_instrument Correct Wavelengths and Gain Settings check_instrument->solution_instrument Incorrect check_reagents Test for Autofluorescence of Components high_background->check_reagents Yes solution_reagents Subtract Blank or Use Alternative Reagents check_reagents->solution_reagents Autofluorescent

Caption: Troubleshooting decision tree for ADAMTS-5 assays.

References

Technical Support Center: Interpreting Unexpected Outcomes in Adamts-5-IN-2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected outcomes during experiments with Adamts-5-IN-2.

Frequently Asked Questions (FAQs)

Inhibitor Characterization and Preparation

  • Q1: What is the reported potency of this compound?

    • This compound is a potent inhibitor of ADAMTS-5 with a reported IC50 value of 0.71 µM.[1]

  • Q2: How should I dissolve and store this compound?

    • This compound is soluble in DMSO at a concentration of 100 mg/mL (323.22 mM), though ultrasonic treatment may be needed.[1] For in vitro experiments, prepare a concentrated stock solution in DMSO. For in vivo studies, specific formulations are required, such as 10% DMSO and 90% saline with 20% SBE-β-CD.[1] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The powder form is stable for 3 years at -20°C.[1]

Troubleshooting Unexpected Experimental Results

  • Q3: I am not observing the expected inhibition of ADAMTS-5 activity. What are the possible reasons?

    • There are several potential reasons for a lack of inhibition:

      • Incorrect Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your experimental system. A good starting point for in vitro assays is typically 5-10 times the IC50 value.

      • Inhibitor Instability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.

      • Presence of Other Proteases: In your experimental system, other proteases like ADAMTS-4 may also be contributing to aggrecan degradation, especially under inflammatory conditions.[2][3] this compound may not inhibit these other proteases as effectively.

      • Truncated ADAMTS-5: Your cells or tissue may be expressing truncated forms of ADAMTS-5 that are less susceptible to inhibition by certain compounds.[1]

      • Experimental Conditions: The pH, temperature, and buffer composition of your assay can significantly impact enzyme activity and inhibitor binding. Ensure these are optimal for ADAMTS-5 activity.

  • Q4: I am observing cytotoxicity in my cell-based assay after treatment with this compound. What should I do?

    • Cytotoxicity can be a concern with small molecule inhibitors. Consider the following:

      • High Inhibitor Concentration: You may be using a concentration of this compound that is toxic to your cells. Perform a dose-response experiment to determine the optimal non-toxic concentration.

      • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control has the same final concentration of the solvent as your treatment groups.

      • Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects, leading to cytotoxicity.[4]

  • Q5: The inhibitory effect of this compound is less pronounced in my cell-based assay compared to a biochemical assay. Why could this be?

    • A discrepancy between biochemical and cell-based assay results is not uncommon.[5] Potential reasons include:

      • Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration.

      • Inhibitor Metabolism: Cells may metabolize and inactivate the inhibitor over time.

      • Presence of Endogenous Inhibitors or Binding Proteins: The cellular environment contains molecules that can interact with and reduce the effective concentration of the inhibitor.

Data Presentation

Table 1: this compound Specifications

PropertyValueReference
IC50 (ADAMTS-5) 0.71 µM[1]
Molecular Weight 309.39 g/mol [1]
Formula C17H15N3OS[1]
CAS Number 294648-66-1[1]
Appearance Light yellow to brown solid[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder -20°C3 years[1]
In Solvent -80°C6 months[1]
In Solvent -20°C1 month[1]

Experimental Protocols

1. In Vitro ADAMTS-5 Enzymatic Assay (FRET-based)

This protocol is adapted from established methods for measuring ADAMTS-5 activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[6][7]

  • Materials:

    • Recombinant human ADAMTS-5

    • ADAMTS-5 FRET substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

    • This compound stock solution (in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

    • In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to triplicate wells.

    • Add 50 µL of recombinant ADAMTS-5 (at a final concentration of, for example, 5 nM) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Add 100 µL of the ADAMTS-5 FRET substrate (at a final concentration of, for example, 20 µM) to each well to start the reaction.

    • Immediately begin monitoring the increase in fluorescence intensity in a microplate reader (e.g., λex = 300 nm, λem = 430 nm for the example substrate) at 37°C. Take readings every 1-2 minutes for at least 30 minutes.

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

2. Cell-Based Aggrecan Degradation Assay

This protocol describes a general method to assess the ability of this compound to inhibit aggrecan degradation in a cell culture model (e.g., chondrocytes or cartilage explants).

  • Materials:

    • Primary chondrocytes or cartilage explants

    • Cell culture medium

    • Pro-inflammatory stimulus (e.g., IL-1α or a combination of oncostatin M and TNFα)

    • This compound stock solution (in DMSO)

    • DMMB (dimethylmethylene blue) dye for quantifying sulfated glycosaminoglycans (sGAGs)

    • ELISA kit for detecting aggrecan fragments (e.g., ARGS neoepitope)

    • Cell viability assay kit (e.g., MTT or CCK-8)

  • Procedure:

    • Culture chondrocytes to confluence or place cartilage explants in a 24-well plate.

    • Pre-treat the cells/explants with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

    • Add the pro-inflammatory stimulus to the culture medium to induce ADAMTS-5 expression and activity.

    • Incubate for 24-48 hours.

    • Collect the culture supernatant to measure the amount of released sGAGs and aggrecan fragments.

    • Quantify the sGAG release into the medium using the DMMB assay.

    • Measure the concentration of specific aggrecan fragments in the medium using an ELISA.

    • Assess cell viability in the chondrocyte cultures to rule out cytotoxicity of the inhibitor.

    • Compare the amount of sGAG and aggrecan fragment release in the inhibitor-treated groups to the vehicle-treated control to determine the inhibitory effect of this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Unexpected Outcome (e.g., No Inhibition, Cytotoxicity) check_inhibitor Verify Inhibitor Preparation - Correct concentration? - Proper dissolution? - Stored correctly? start->check_inhibitor cytotoxicity_assay Run Cytotoxicity Assay - Assess cell viability at different concentrations. start->cytotoxicity_assay If cytotoxicity is observed check_controls Review Experimental Controls - Vehicle control shows no effect? - Positive control shows expected effect? check_inhibitor->check_controls If inhibitor prep is correct check_assay Examine Assay Conditions - Optimal pH and temperature? - Correct buffer components? check_controls->check_assay If controls are valid consider_biology Consider Biological Complexity - Presence of other proteases (e.g., ADAMTS-4)? - Truncated ADAMTS-5 isoforms? - Off-target effects? check_assay->consider_biology If assay conditions are optimal dose_response Perform Dose-Response Experiment - Determine optimal non-toxic concentration. consider_biology->dose_response If biological factors are suspected alternative_assay Use an Orthogonal Assay - Confirm results with a different method. dose_response->alternative_assay cytotoxicity_assay->dose_response outcome Revised Conclusion alternative_assay->outcome

Caption: Troubleshooting workflow for unexpected outcomes in this compound experiments.

ADAMTS5_Signaling cluster_stimuli Upstream Stimuli cluster_pathways Signaling Pathways Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, TNFα, IL-6) NFkB NF-κB Pathway Inflammatory_Cytokines->NFkB MAPK MAPK Pathway Inflammatory_Cytokines->MAPK Mechanical_Stress Mechanical Stress Wnt Wnt/β-catenin Pathway Mechanical_Stress->Wnt Runx2 Runx2 Signaling Mechanical_Stress->Runx2 ADAMTS5_Expression ADAMTS-5 Gene Expression NFkB->ADAMTS5_Expression MAPK->ADAMTS5_Expression Wnt->ADAMTS5_Expression Notch Notch Signaling Notch->ADAMTS5_Expression Runx2->ADAMTS5_Expression Aggrecan_Degradation Aggrecan Degradation (Cartilage Breakdown) ADAMTS5_Expression->Aggrecan_Degradation

Caption: Simplified signaling pathways regulating ADAMTS-5 expression.

References

Validation & Comparative

A Comparative Analysis of Adamts-5-IN-2 and Other ADAMTS Inhibitors for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5) presents a promising therapeutic strategy for osteoarthritis (OA). This guide provides an objective comparison of the commercially available small molecule inhibitor, Adamts-5-IN-2, with other notable ADAMTS inhibitors, supported by available experimental data.

ADAMTS-5 is a key enzyme in the degradation of aggrecan, a critical component of the cartilage extracellular matrix.[1][2] Its inhibition is a primary focus for the development of disease-modifying osteoarthritis drugs (DMOADs). This comparison guide delves into the efficacy of this compound against other well-characterized inhibitors, including the small molecule GLPG1972/S201086, the nanobody M6495, and the monoclonal antibody GSK2394002.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the available quantitative data for this compound and other selected ADAMTS inhibitors. It is important to note that the data for this compound is primarily sourced from chemical suppliers and lacks extensive peer-reviewed validation, a crucial consideration for experimental design and data interpretation.

Table 1: In Vitro Efficacy of ADAMTS-5 Inhibitors

InhibitorTypeTargetIC50 (ADAMTS-5)SelectivitySource
This compound Small MoleculeADAMTS-51.1 µM>40-fold vs ADAMTS-4[3][4]
0.71 µMNot specified[5]
GLPG1972/S201086 Small MoleculeADAMTS-5< 1.5 µM (in mouse cartilage explants)Selective over various MMPs and TACE[3]
M6495 NanobodyADAMTS-5IC50 not explicitly stated, but showed dose-dependent inhibition of aggrecan degradationDoes not bind to ADAMTS-1, ADAMTS-4, and ADAMTS-15[6]
GSK2394002 Monoclonal AntibodyADAMTS-50.83 nM (humanized)Selective for ADAMTS-5 over ADAMTS-4[4]

Table 2: In Vivo and Ex Vivo Observations

InhibitorModel SystemKey FindingsSource
This compound Rat osteochondral defect and ACLT modelsPromotes cartilage healing and prevents degenerative changes.[3]
GLPG1972/S201086 Phase 2 clinical trial in knee OA patientsDid not show a significant signal of activity in improving outcomes.[7]
M6495 Human and bovine cartilage explantsDose-dependently inhibited ADAMTS-5 mediated cartilage degradation.[6]
GSK2394002 Surgical mouse model of OA and human OA cartilage explantsDemonstrated structural disease modification and alleviation of pain-related behavior in mice. Showed a preferential role for ADAMTS-5 inhibition over ADAMTS-4 in human cartilage.[8]

Signaling Pathways and Experimental Workflows

To understand the context of ADAMTS-5 inhibition, it is crucial to consider the signaling pathways that regulate its expression and the typical workflows for evaluating inhibitors.

ADAMTS-5 Regulatory Signaling Pathway in Chondrocytes

Multiple signaling pathways, often initiated by inflammatory cytokines (like IL-1β and TNF-α) and mechanical stress, converge to regulate the expression of ADAMTS-5 in chondrocytes.[9][10] Key transcription factors involved include NF-κB, Runx2, and others.[10][11]

ADAMTS5_Signaling Inflammatory_Stimuli Inflammatory Stimuli (IL-1β, TNF-α) Signaling_Cascades Signaling Cascades (e.g., MAPK, Wnt) Inflammatory_Stimuli->Signaling_Cascades Mechanical_Stress Mechanical Stress Mechanical_Stress->Signaling_Cascades Transcription_Factors Transcription Factors (NF-κB, Runx2, etc.) Signaling_Cascades->Transcription_Factors ADAMTS5_Gene ADAMTS5 Gene Transcription Transcription_Factors->ADAMTS5_Gene ADAMTS5_Protein ADAMTS-5 Protein ADAMTS5_Gene->ADAMTS5_Protein Aggrecan_Degradation Aggrecan Degradation ADAMTS5_Protein->Aggrecan_Degradation Cartilage_Degradation Cartilage Degradation Aggrecan_Degradation->Cartilage_Degradation Inhibitors ADAMTS-5 Inhibitors Inhibitors->ADAMTS5_Protein

Caption: Regulation of ADAMTS-5 expression and the point of intervention for inhibitors.

General Experimental Workflow for Inhibitor Evaluation

The evaluation of ADAMTS-5 inhibitors typically follows a multi-step process, from initial biochemical assays to more complex cell-based and tissue models.

Inhibitor_Workflow Biochemical_Assay Biochemical Assay (e.g., FRET) Selectivity_Screening Selectivity Screening (vs. other ADAMTS/MMPs) Biochemical_Assay->Selectivity_Screening Cell_Based_Assay Cell-Based Assay (Chondrocyte Culture) Selectivity_Screening->Cell_Based_Assay Ex_Vivo_Model Ex Vivo Model (Cartilage Explants) Cell_Based_Assay->Ex_Vivo_Model In_Vivo_Model In Vivo Model (e.g., DMM in mice) Ex_Vivo_Model->In_Vivo_Model

Caption: A typical workflow for the preclinical evaluation of ADAMTS-5 inhibitors.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is commonly used for the initial screening and determination of the IC50 values of ADAMTS-5 inhibitors.[12][13][14]

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

  • Materials:

    • Recombinant human ADAMTS-5

    • FRET peptide substrate for ADAMTS-5 (e.g., ortho-aminobenzoyl-TESE~SRGAIY-Dpa-KK-NH2)[12]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij 35)[15]

    • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well or 384-well microplates (black, for fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In each well of the microplate, add the test inhibitor dilution and a fixed concentration of recombinant ADAMTS-5. Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the FRET peptide substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Human Cartilage Explant Culture Model

This ex vivo model provides a more physiologically relevant system to assess the efficacy of inhibitors in a native tissue environment.[6][8][16][17]

  • Principle: Small pieces of human articular cartilage are cultured in vitro. The degradation of aggrecan is induced by inflammatory cytokines, and the protective effect of the inhibitor is measured by quantifying the release of aggrecan fragments into the culture medium.

  • Materials:

    • Fresh human articular cartilage (e.g., from patients undergoing total knee arthroplasty)

    • Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and other nutrients)

    • Inflammatory cytokines (e.g., human recombinant IL-1β or TNF-α)

    • Test inhibitors

    • Reagents for quantifying glycosaminoglycans (GAGs) (e.g., dimethylmethylene blue dye)

    • ELISA kits for specific aggrecan neoepitopes (e.g., ARGSVIL)

  • Procedure:

    • Aseptically harvest full-thickness cartilage explants from non-lesioned areas of the articular surface.

    • Create explants of a standardized size (e.g., 3 mm diameter biopsies).

    • Place individual explants in a 96-well plate with culture medium and allow them to equilibrate for 24-48 hours.

    • Replace the medium with fresh medium containing the test inhibitor at various concentrations.

    • After a pre-incubation period with the inhibitor, add the inflammatory cytokine(s) to the culture medium to induce cartilage degradation. Include controls with no cytokine and no inhibitor.

    • Culture the explants for a specified period (e.g., 7-21 days), changing the medium with fresh cytokines and inhibitors every 2-3 days.

    • Collect the conditioned media at each time point and store for analysis.

    • At the end of the culture period, digest the remaining cartilage explants to determine the total GAG content.

    • Analyze the collected media for:

      • Total GAG release using the DMMB assay.

      • Release of specific ADAMTS-5-generated aggrecan fragments using a neoepitope-specific ELISA (e.g., ARGS).

    • Express the GAG release as a percentage of the total GAG content of the explant.

    • Evaluate the dose-dependent inhibitory effect of the compound on cytokine-induced GAG and ARGS neoepitope release.

Conclusion

The selection of an appropriate ADAMTS-5 inhibitor for research purposes depends on the specific experimental context. While small molecules like This compound and GLPG1972/S201086 offer the convenience of oral bioavailability and cell permeability, their potency and selectivity must be carefully considered. It is particularly important to acknowledge the limited peer-reviewed data for this compound. In contrast, biologic inhibitors such as the nanobody M6495 and the monoclonal antibody GSK2394002 demonstrate high potency and specificity, making them valuable tools for target validation and in vivo studies, although their delivery and cell penetration characteristics differ from small molecules. The ultimate choice of inhibitor should be guided by a thorough evaluation of the available data and the specific requirements of the research question.

References

Head-to-head comparison of Adamts-5-IN-2 and ADAMTS-4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Adamts-5-IN-2, a potent ADAMTS-5 inhibitor, and a representative highly selective ADAMTS-4 inhibitor, compound 1j. This comparison is supported by available experimental data to aid in the evaluation of these compounds for research and drug development in osteoarthritis and other relevant pathologies.

Introduction

A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) 4 and 5 are key enzymes implicated in the degradation of aggrecan, a major component of articular cartilage.[1][2] Their activity is a hallmark of cartilage breakdown in osteoarthritis (OA).[1] While both enzymes cleave aggrecan at the same site, their regulation and relative contributions to disease progression may differ, making selective inhibition a critical area of investigation.[2][3] this compound is a known potent inhibitor of ADAMTS-5, while compound 1j represents a novel class of highly selective ADAMTS-4 inhibitors.[4][5]

Performance Data at a Glance

A summary of the key quantitative data for this compound and the selective ADAMTS-4 inhibitor, compound 1j, is presented below. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual studies.

ParameterThis compoundADAMTS-4 Inhibitor (Compound 1j)Reference
Target ADAMTS-5ADAMTS-4[4][5]
IC50 0.71 µM10 nM (0.01 µM)[4][5]
Selectivity Data not available>1000-fold over ADAMTS-5, MMP-13, ADAMTS-13, and TACE[5]

Mechanism of Action

Both ADAMTS-4 and ADAMTS-5 are zinc-dependent metalloproteinases that cleave the Glu373-Ala374 bond in the interglobular domain of aggrecan, leading to its degradation and loss from the cartilage matrix. Inhibitors of these enzymes, including this compound and compound 1j, are designed to interfere with this catalytic activity, thereby preserving cartilage integrity. While many metalloproteinase inhibitors function by chelating the active site zinc ion, compound 1j is notable for its lack of an obvious zinc-binding moiety, suggesting a different and potentially more selective mechanism of inhibition.

Signaling Pathways in Osteoarthritis

The expression and activity of ADAMTS-4 and ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α, which are prevalent in the osteoarthritic joint.

ADAMTS-5 Signaling Pathway

The regulation of ADAMTS-5 is multifactorial, involving various signaling cascades. Pro-inflammatory cytokines can stimulate its expression through pathways such as NF-κB. Mechanical stress, a key factor in OA, also modulates ADAMTS-5 expression through pathways like the Wnt/β-catenin and YAP/TAZ signaling cascades.

ADAMTS5_Pathway IL1b IL-1β / TNF-α NFkB NF-κB Pathway IL1b->NFkB Mechanical_Stress Mechanical Stress Wnt Wnt/β-catenin Pathway Mechanical_Stress->Wnt YAP_TAZ YAP/TAZ Pathway Mechanical_Stress->YAP_TAZ ADAMTS5_Gene ADAMTS5 Gene Transcription NFkB->ADAMTS5_Gene Wnt->ADAMTS5_Gene YAP_TAZ->ADAMTS5_Gene ADAMTS5_Protein ADAMTS-5 Protein ADAMTS5_Gene->ADAMTS5_Protein Aggrecan_Degradation Aggrecan Degradation ADAMTS5_Protein->Aggrecan_Degradation Aggrecan Aggrecan Aggrecan->Aggrecan_Degradation

Caption: Simplified signaling pathways leading to ADAMTS-5 expression and activity in osteoarthritis.

ADAMTS-4 Signaling Pathway

ADAMTS-4 expression is also strongly induced by pro-inflammatory cytokines. The NF-κB signaling pathway plays a crucial role in mediating this induction. Other pathways, such as the MAPK pathway, have also been implicated in the regulation of ADAMTS-4 in response to inflammatory stimuli.

ADAMTS4_Pathway IL1b_TNFa IL-1β / TNF-α NFkB_Pathway NF-κB Pathway IL1b_TNFa->NFkB_Pathway MAPK_Pathway MAPK Pathway IL1b_TNFa->MAPK_Pathway ADAMTS4_Gene ADAMTS4 Gene Transcription NFkB_Pathway->ADAMTS4_Gene MAPK_Pathway->ADAMTS4_Gene ADAMTS4_Protein ADAMTS-4 Protein ADAMTS4_Gene->ADAMTS4_Protein Aggrecan_Cleavage Aggrecan Degradation ADAMTS4_Protein->Aggrecan_Cleavage Aggrecan_Substrate Aggrecan Aggrecan_Substrate->Aggrecan_Cleavage Inhibition_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add Enzyme (ADAMTS-4 or ADAMTS-5) Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Read_Fluorescence Monitor Fluorescence Add_Substrate->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Cellular_Assay_Workflow Start Start: Culture Chondrocytes or Cartilage Explants Pretreat Pre-treat with Inhibitor Start->Pretreat Stimulate Stimulate with Cytokines (e.g., IL-1β) Pretreat->Stimulate Incubate Incubate (48-72h) Stimulate->Incubate Collect Collect Medium and Lyse Cells/Explants Incubate->Collect Analyze Analyze Aggrecan Degradation Collect->Analyze DMMB DMMB Assay (sGAG Release) Analyze->DMMB Western_ELISA Western Blot / ELISA (Neoepitope Fragments) Analyze->Western_ELISA End End: Evaluate Inhibitor Efficacy DMMB->End Western_ELISA->End

References

Cross-Validation of ADAMTS-5 Inhibition: A Comparative Analysis of Pharmacological and Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methodologies for studying the function of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme in the degradation of cartilage in osteoarthritis (OA). We will objectively evaluate the outcomes of pharmacological inhibition of ADAMTS-5, using representative small molecule and antibody-based inhibitors, against the established results from Adamts-5 genetic knockout models. This comparative analysis is supported by experimental data and detailed protocols to aid researchers in the design and interpretation of their studies.

Disclaimer: Specific data for a compound designated "Adamts-5-IN-2" was not publicly available at the time of this publication. Therefore, this guide utilizes data from well-characterized, representative ADAMTS-5 inhibitors to serve as a proxy for pharmacological intervention.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of ADAMTS-5 inhibition through pharmacological agents versus genetic knockout on key markers of cartilage degradation.

Table 1: Effect of ADAMTS-5 Inhibition on Aggrecan Degradation in In Vitro/Ex Vivo Models

Model SystemInterventionKey Outcome MeasureResultCitation
Bovine Cartilage Explants (stimulated with oncostatin M + TNFα)M6495 (anti-ADAMTS-5 Nanobody)GAG ReleaseDose-dependent decrease[1][2]
Human OA Cartilage ExplantsM6495 (anti-ADAMTS-5 Nanobody)ARGS Neoepitope LevelsDose-dependent decrease[1][2]
Human Cartilage Explants (stimulated with IL-1β)ADAMTS-5 Inhibitor (114810)ARGS Neoepitope ReleaseHalted[3]
Mouse Cartilage Explants (stimulated with IL-1 + retinoic acid)Adamts-5 KnockoutAggrecanase-mediated degradationAblated[4]

Table 2: Effect of ADAMTS-5 Ablation on Osteoarthritis Progression in In Vivo Models

Animal ModelInterventionPrimary EndpointResultCitation
Surgically Induced OA (medial meniscal tear) in RatsADAMTS-5 Inhibitor (114810) in hyaluronic acid hydrogelCartilage Healing/DegenerationPromoted healing, prevented degenerative changes[3]
Surgically Induced OA (destabilization of the medial meniscus) in MiceAdamts-5 KnockoutCartilage ErosionEssentially eliminated[5]
Surgically Induced Joint Instability in MiceAdamts-5 KnockoutSeverity of Cartilage DestructionSignificant reduction[5]
Surgically Induced OA in RatsADAMTS-5 and FSTL1 Serum LevelsCorrelation with OA ProgressionSignificantly increased with OA progression[6]

Experimental Protocols

Surgically Induced Osteoarthritis (OA) Model in Mice

This protocol is a widely used method to mimic post-traumatic osteoarthritis and evaluate the efficacy of therapeutic interventions.

Objective: To induce joint instability leading to OA-like cartilage degradation.

Materials:

  • Male C57BL/6 mice (or other appropriate strain), 10-12 weeks old

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Fine surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

Procedure:

  • Anesthetize the mouse using a vaporizer with isoflurane.

  • Shave the hair around the right knee joint and sterilize the skin with an antiseptic solution.

  • Make a small incision on the medial side of the knee.

  • Transect the medial collateral ligament and destabilize the medial meniscus (DMM model).

  • Alternatively, transect the anterior cruciate ligament (ACL) for a different instability model.

  • Close the joint capsule and skin with sutures.

  • Allow the animals to recover with appropriate post-operative care, including analgesics.

  • Monitor the animals for a pre-determined period (e.g., 8 weeks) to allow for the development of OA.

  • At the end of the study period, euthanize the animals and dissect the knee joints for histological analysis (e.g., Safranin O-Fast Green staining) to assess cartilage degradation.

In Vitro Cartilage Explant Culture

This ex vivo model allows for the controlled study of cartilage degradation and the effects of inhibitors in a system that maintains the native extracellular matrix.

Objective: To measure the release of cartilage degradation products in response to inflammatory stimuli and the protective effects of inhibitors.

Materials:

  • Articular cartilage from a relevant species (e.g., bovine, human, or mouse)

  • Culture medium (e.g., DMEM/F12) supplemented with antibiotics and serum (optional)

  • Pro-inflammatory cytokines (e.g., Interleukin-1β (IL-1β), oncostatin M (OSM), Tumor Necrosis Factor-α (TNF-α))

  • ADAMTS-5 inhibitor or vehicle control

  • Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and aggrecanase-generated neoepitopes (e.g., ARGS ELISA).

Procedure:

  • Aseptically harvest articular cartilage from the femoral condyles or tibial plateau.

  • Cut the cartilage into small, uniform explants (e.g., 2-3 mm in diameter).

  • Place individual explants in a 96-well plate with culture medium.

  • Allow the explants to equilibrate in culture for 24-48 hours.

  • Replace the medium with fresh medium containing the pro-inflammatory stimulus and the ADAMTS-5 inhibitor at various concentrations or vehicle control.

  • Culture the explants for a defined period (e.g., 3-7 days), collecting the conditioned medium at specified time points.

  • Analyze the conditioned medium for GAG content and specific aggrecanase cleavage fragments (e.g., ARGS neoepitope) to quantify cartilage degradation.

  • At the end of the experiment, digest the cartilage explants to measure remaining GAG content.

Mandatory Visualizations

experimental_workflow cluster_models Experimental Models cluster_induction OA Induction cluster_analysis Analysis cluster_comparison Comparison pharmacological Pharmacological Model (e.g., Wild-Type Mice + ADAMTS-5 Inhibitor) surgery Surgical Induction of OA (e.g., DMM) pharmacological->surgery genetic Genetic Model (Adamts-5 Knockout Mice) genetic->surgery histology Histological Analysis (Cartilage Degradation Scoring) surgery->histology biomarkers Biomarker Analysis (e.g., Serum/Synovial Fluid ARGS) surgery->biomarkers comparison Compare Outcomes: - Cartilage Protection - Inflammatory Markers - Off-target Effects histology->comparison biomarkers->comparison signaling_pathway cluster_stimuli Upstream Stimuli cluster_signaling Intracellular Signaling cluster_enzyme Key Enzyme cluster_downstream Downstream Effects cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nfkb NF-κB Pathway cytokines->nfkb mapk MAPK Pathway cytokines->mapk mechanical Mechanical Stress mechanical->mapk adamts5 ADAMTS-5 Expression & Activity nfkb->adamts5 mapk->adamts5 aggrecan Aggrecan Degradation adamts5->aggrecan cartilage Cartilage Matrix Breakdown aggrecan->cartilage oa Osteoarthritis Progression cartilage->oa

References

Validating Aggrecan Neoepitope Generation with Adamts-5-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adamts-5-IN-2, a potent inhibitor of ADAMTS-5, with other alternatives for studying aggrecanase activity. It includes supporting experimental data and detailed protocols for the ELISA-based validation of aggrecan neoepitope generation, a critical process in the study of osteoarthritis and other degenerative joint diseases.

Introduction to Aggrecan Degradation and ADAMTS-5

Aggrecan is a major proteoglycan in articular cartilage, responsible for its compressive resistance.[1] In pathological conditions like osteoarthritis, aggrecan is degraded by enzymes known as aggrecanases.[2][3] The primary aggrecanases are ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), with ADAMTS-5 being considered the major enzyme responsible for aggrecan degradation in osteoarthritis.[4][5][6]

ADAMTS-5 cleaves the aggrecan core protein at specific sites, most notably at the Glu373-Ala374 bond in the interglobular domain.[2][4][5] This cleavage generates specific protein fragments with new N-terminal or C-terminal sequences, known as neoepitopes.[7] The detection of these neoepitopes, such as the C-terminal NITEGE373 fragment, serves as a biomarker for aggrecanase activity and cartilage degradation.[8]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of ADAMTS-5 with a reported IC50 value of 0.71 µM.[9][10] It holds potential for research into modifying the progression of osteoarthritis by preventing aggrecan degradation. Validating its efficacy in cellular or explant models is crucial, and ELISA-based assays targeting aggrecan neoepitopes are a primary method for this validation.

Performance Comparison of ADAMTS-5 Inhibitors

The following table summarizes the performance of this compound in comparison to other known ADAMTS-5 inhibitors. This data is compiled from various sources and should be used for comparative purposes. Direct head-to-head studies may not be available.

Inhibitor ClassSpecific InhibitorTarget(s)IC50 (nM)Key Features & Limitations
Small Molecule This compound ADAMTS-5 710 Potent inhibitor, potential for osteoarthritis research. Limited publicly available data on selectivity and in vivo efficacy. [9][10]
Small MoleculeHydroxamate-based inhibitors (e.g., GM6001)ADAMTS, MMPsVariesBroad-spectrum metalloproteinase inhibitors, lack selectivity.[11]
Small MoleculeArylsulfonamide-based inhibitorsADAMTS-5VariesSome exhibit selectivity over other MMPs and ADAMTS-4.[12][13]
Monoclonal Antibody Anti-ADAMTS-5 (e.g., 2D3, 2D5, 2D11) ADAMTS-5 Low nM range Highly selective exosite inhibitors, do not chelate zinc. May have limited cell permeability and higher cost. [11][14]
Nanobody M6495 ADAMTS-5 Not specified Bifunctional nanobody with extended half-life. Reported to inhibit aggrecan turnover in human cartilage explants. [15]
Endogenous Inhibitor TIMP-3 ADAMTS-5, other MMPs Not specified Natural inhibitor of ADAMTS-5, but also inhibits other metalloproteinases. [4][5][16]

Experimental Protocol: ELISA-based Validation of Aggrecan Neoepitope Generation

This protocol outlines a typical workflow for validating the inhibitory effect of this compound on aggrecan neoepitope generation in a cartilage explant model.

1. Materials and Reagents:

  • Bovine or human articular cartilage explants

  • Cell culture medium (e.g., DMEM/F12) with antibiotics

  • Fetal Bovine Serum (FBS)

  • Recombinant human Interleukin-1α (IL-1α) or other catabolic stimuli

  • This compound

  • DMSO (vehicle control)

  • Aggrecan neoepitope ELISA kit (e.g., AGNx1 competitive ELISA for the NITEGE neoepitope)[8]

  • Protein concentration assay kit (e.g., BCA)

  • Digestion buffer (e.g., papain-based) for determining total proteoglycan content

2. Cartilage Explant Culture and Treatment:

  • Harvest articular cartilage explants from a suitable source under sterile conditions.

  • Culture explants individually in 96-well plates with serum-free medium for 24-48 hours to equilibrate.

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 2 hours.

  • Induce aggrecan degradation by adding a catabolic stimulus such as IL-1α (e.g., 10 ng/mL). Include a non-stimulated control group.

  • Culture the explants for a defined period (e.g., 3-7 days).

  • Collect the conditioned medium at specified time points for ELISA analysis.

  • At the end of the culture period, digest the cartilage explants to determine the remaining proteoglycan content.

3. ELISA for Aggrecan Neoepitope (NITEGE):

  • Perform the competitive ELISA for the NITEGE neoepitope on the collected conditioned medium samples according to the manufacturer's instructions.[8]

  • Briefly, this involves adding standards and samples to a microplate pre-coated with the neoepitope antigen.

  • A primary antibody specific for the neoepitope is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is added, and the color development is measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the amount of neoepitope in the sample.

  • Calculate the concentration of the NITEGE neoepitope in each sample based on the standard curve.

4. Data Analysis:

  • Normalize the neoepitope concentration to the wet weight of the cartilage explant or the total protein concentration of the conditioned medium.

  • Compare the levels of the NITEGE neoepitope in the conditioned medium of the this compound-treated groups with the stimulated (positive control) and non-stimulated (negative control) groups.

  • A significant reduction in the NITEGE neoepitope in the presence of this compound indicates its inhibitory effect on ADAMTS-5 activity.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.

ADAMTS5_Pathway cluster_extracellular Extracellular Matrix Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1α) Pro_ADAMTS5 Pro-ADAMTS5 Inflammatory_Stimuli->Pro_ADAMTS5 Upregulates Active_ADAMTS5 Active ADAMTS5 Pro_ADAMTS5->Active_ADAMTS5 Activation (by Furin) Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Cleavage at Glu373-Ala374 TIMP3 TIMP-3 Active_ADAMTS5->TIMP3 Inhibition Adamts5_IN_2 This compound Active_ADAMTS5->Adamts5_IN_2 Inhibition Aggrecan_Fragments Aggrecan Fragments (with Neoepitopes) Aggrecan->Aggrecan_Fragments

Caption: ADAMTS-5 signaling pathway in aggrecan degradation.

ELISA_Workflow cluster_culture Cartilage Explant Culture cluster_elisa ELISA for NITEGE Neoepitope cluster_analysis Data Analysis Cartilage_Explant 1. Harvest Cartilage Explants Equilibration 2. Equilibrate in Culture Cartilage_Explant->Equilibration Treatment 3. Treat with this compound and/or IL-1α Equilibration->Treatment Incubation 4. Incubate for 3-7 Days Treatment->Incubation Collection 5. Collect Conditioned Medium Incubation->Collection Add_Sample 6. Add Conditioned Medium to Coated Plate Collection->Add_Sample Add_Antibody 7. Add Primary & Secondary Antibodies Add_Sample->Add_Antibody Add_Substrate 8. Add Substrate & Incubate Add_Antibody->Add_Substrate Read_Plate 9. Read Absorbance at 450 nm Add_Substrate->Read_Plate Calculate_Concentration 10. Calculate Neoepitope Concentration Read_Plate->Calculate_Concentration Compare_Groups 11. Compare Treatment Groups Calculate_Concentration->Compare_Groups

Caption: Experimental workflow for ELISA-based validation.

References

A Head-to-Head Battle in Osteoarthritis Research: Small Molecule Inhibitor Adamts-5-IN-2 vs. Antibody-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective disease-modifying osteoarthritis drugs (DMOADs) is a critical endeavor. A key target in this pursuit is ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a major enzyme responsible for the degradation of aggrecan, a vital component of cartilage.[1][2] This guide provides a comparative analysis of two principal strategies to inhibit ADAMTS-5: the small molecule inhibitor Adamts-5-IN-2 and antibody-based inhibitors.

This comparison will delve into their mechanisms of action, potency, selectivity, and pharmacokinetic profiles, supported by experimental data. We will also provide detailed experimental protocols for key assays and visualize the intricate signaling pathways and experimental workflows.

At a Glance: Small Molecules vs. Antibodies

Small molecule inhibitors and antibody-based inhibitors represent two distinct therapeutic modalities with inherent advantages and disadvantages in the context of targeting ADAMTS-5. Small molecules, like this compound, are typically organic compounds with a low molecular weight.[3] This characteristic often allows for oral bioavailability.[4] In contrast, antibody-based inhibitors are large protein therapeutics that are highly specific for their target.[5]

Mechanism of Action: A Tale of Two Approaches

Small molecule inhibitors , including this compound, are often designed to interact with the catalytic site of the target enzyme. Many of these inhibitors chelate the zinc ion essential for the enzymatic activity of metalloproteinases like ADAMTS-5.[4][6]

Antibody-based inhibitors , on the other hand, frequently target exosites—regions on the enzyme outside of the active site.[6] This can lead to highly specific inhibition by, for example, sterically hindering the substrate from accessing the catalytic domain or by locking the enzyme in an inactive conformation.[7][8] Some potent anti-ADAMTS-5 monoclonal antibodies have been shown to cross-link the catalytic and disintegrin domains, inducing an "allosteric lock" mechanism of inhibition.[9]

Quantitative Comparison: Potency and Selectivity

The efficacy of an inhibitor is determined by its potency (how much of the drug is needed to achieve a desired effect) and its selectivity (its ability to inhibit the target enzyme without affecting other, related enzymes). The following tables summarize the available quantitative data for this compound and representative antibody-based inhibitors.

Inhibitor Type Target IC50 Selectivity Source
This compound Small MoleculeADAMTS-50.71 µMData not availableCenmed
GLPG1972/S201086 Small MoleculeADAMTS-529 nM (hAGC ELISA)Moderate vs ADAMTS-4Brebion et al., 2021
GSK2394002 (Humanized mAb) AntibodyADAMTS-50.83 nMHighly selective vs ADAMTS-4Larkin et al., 2015
12F4.1H7 (Murine mAb) AntibodyADAMTS-51.43 nMHighly selective vs ADAMTS-4Larkin et al., 2015
2D3 (scFv) Antibody FragmentADAMTS-5Low nM rangeNo inhibition of ADAMTS-4 or other MMPsSantamaria et al., 2015[6]
M6495 (Nanobody) Antibody FragmentADAMTS-5Potent inhibitorDoes not bind to ADAMTS-1, 4, and 15Siebuhr et al., 2020[10]

hAGC ELISA: Human Aggrecan neoepitope ELISA

Pharmacokinetic Profile: Getting to the Target and Staying There

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence dosing and therapeutic effect. Small molecules and antibodies exhibit vastly different pharmacokinetic profiles.

Inhibitor Type Administration Route Half-life (t½) Bioavailability Source
This compound Small MoleculeNot specifiedData not availableData not available
GLPG1972/S201086 Small MoleculeOral~10 hours (human)Orally bioavailableBrebion et al., 2021[11]; van der Aar et al., 2018[12]
M6495 (Nanobody) Antibody FragmentSubcutaneous79 - 267 hours (human)~100% (cynomolgus monkey)Siebuhr et al., 2020[13][14]; Pereira et al., 2018[8]
GSK2394002 (mAb) AntibodyIntraperitoneal (mouse)Data not availableSystemic administrationLarkin et al., 2015[9]

In Vivo Efficacy: Performance in Preclinical Models

Preclinical studies in animal models of osteoarthritis are crucial for evaluating the therapeutic potential of ADAMTS-5 inhibitors.

An anti-ADAMTS-5 monoclonal antibody has demonstrated efficacy in a surgical mouse model of osteoarthritis. Prophylactic treatment with the antibody (10-16 mg/kg, once weekly) protected against the development of histologic cartilage degeneration.[8][9] This treatment also led to the alleviation of pain-related behavior.[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the ADAMTS-5 signaling pathway in osteoarthritis and a typical experimental workflow for assessing inhibitor efficacy.

ADAMTS5_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Signaling_Pathways Signaling Pathways (NF-κB, Wnt, etc.) Proinflammatory_Stimuli->Signaling_Pathways ADAMTS5_Gene_Expression ADAMTS5 Gene Expression Signaling_Pathways->ADAMTS5_Gene_Expression ADAMTS5_Protein ADAMTS-5 Pro-enzyme ADAMTS5_Gene_Expression->ADAMTS5_Protein Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 Activation Aggrecan Aggrecan (in Cartilage Matrix) Active_ADAMTS5->Aggrecan Cleavage Aggrecan_Degradation Aggrecan Degradation Aggrecan->Aggrecan_Degradation Cartilage_Damage Cartilage Damage & Osteoarthritis Progression Aggrecan_Degradation->Cartilage_Damage Small_Molecule_Inhibitor Small Molecule Inhibitor (e.g., this compound) Small_Molecule_Inhibitor->Active_ADAMTS5 Antibody_Inhibitor Antibody-based Inhibitor Antibody_Inhibitor->Active_ADAMTS5

Caption: ADAMTS-5 Signaling Pathway in Osteoarthritis.

Experimental_Workflow start Start Inhibitor_Prep Prepare Inhibitor Solutions (Small Molecule or Antibody) start->Inhibitor_Prep Assay_Setup Set up in vitro Assay (e.g., Aggrecan Cleavage Assay) Inhibitor_Prep->Assay_Setup Incubation Incubate Enzyme, Substrate, and Inhibitor Assay_Setup->Incubation Data_Acquisition Measure Aggrecan Fragments (e.g., ELISA) Incubation->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis end End Data_Analysis->end

Caption: In Vitro Inhibitor Efficacy Workflow.

Experimental Protocols

Aggrecan Cleavage Assay (ELISA-based)

This assay quantifies the inhibition of ADAMTS-5-mediated aggrecan cleavage by measuring the generation of a specific neoepitope (ARGSVIL) that is exposed upon cleavage.

Materials:

  • Recombinant human ADAMTS-5

  • Human aggrecan

  • Inhibitor (this compound or antibody)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • ELISA plate pre-coated with a capture antibody specific for the ARGSVIL neoepitope

  • Detection antibody (e.g., HRP-conjugated)

  • Substrate for detection antibody (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Prepare a dilution series of the inhibitor in assay buffer.

  • In a separate plate or tube, pre-incubate a fixed concentration of ADAMTS-5 with the different concentrations of the inhibitor for a specified time (e.g., 1-2 hours) at 37°C.

  • Add the aggrecan substrate to initiate the enzymatic reaction and incubate for a defined period (e.g., 4-16 hours) at 37°C.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Transfer the reaction mixtures to the pre-coated ELISA plate.

  • Incubate for 1-2 hours at room temperature to allow the ARGSVIL fragments to bind to the capture antibody.

  • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the substrate and incubate until a color change is observed.

  • Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Plot the absorbance against the inhibitor concentration and determine the IC50 value.[16][17][18]

Human Cartilage Explant Culture

This ex vivo model provides a more physiologically relevant system to assess the efficacy of inhibitors in a native tissue environment.

Materials:

  • Human articular cartilage from osteoarthritic patients (obtained with ethical approval)

  • Culture medium (e.g., DMEM/F12 with supplements)

  • Pro-inflammatory cytokines (e.g., IL-1β and oncostatin M) to stimulate aggrecan degradation

  • Inhibitor (this compound or antibody)

  • Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and ARGS neoepitope release (ELISA)

Protocol:

  • Harvest full-thickness cartilage explants from non-eroded areas of the femoral condyles or tibial plateau.

  • Culture the explants individually in a 96-well plate with culture medium for a pre-incubation period (e.g., 24-48 hours).

  • Replace the medium with fresh medium containing the inhibitor at various concentrations.

  • After a short pre-treatment period with the inhibitor, add pro-inflammatory cytokines to stimulate aggrecanolysis.

  • Culture the explants for an extended period (e.g., 7-21 days), collecting the conditioned medium at regular intervals.

  • Analyze the collected medium for the amount of released GAGs and ARGS neoepitope fragments.[7][10][12]

  • Normalize the results to the wet weight of the cartilage explants.

  • Assess the dose-dependent inhibition of GAG and ARGS release by the inhibitor.

Conclusion

Both small molecule inhibitors like this compound and antibody-based therapies present viable strategies for targeting ADAMTS-5 in the context of osteoarthritis.

This compound and other small molecules offer the potential for oral administration, a significant advantage for chronic diseases like osteoarthritis. However, achieving high selectivity can be a challenge, as many small molecule metalloproteinase inhibitors target the conserved zinc-binding site, which can lead to off-target effects.[4]

Antibody-based inhibitors demonstrate exceptional potency and selectivity. Their long half-life allows for less frequent dosing. However, they require parenteral administration (injection) and can be more expensive to produce. Furthermore, the large size of antibodies may limit their penetration into the dense cartilage matrix, although studies have shown that anti-ADAMTS-5 antibodies can penetrate cartilage.[7] The development of smaller antibody fragments like Nanobodies (e.g., M6495) may offer improved tissue penetration.[13]

The choice between these two approaches will depend on a variety of factors, including the desired therapeutic profile, the specific patient population, and the overall risk-benefit assessment. The data presented in this guide provides a foundation for researchers to make informed decisions in the ongoing development of effective DMOADs for osteoarthritis.

References

Validating Adamts-5-IN-2: A Researcher's Guide to Statistical Analysis and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the efficacy of Adamts-5-IN-2, a small molecule inhibitor of ADAMTS-5. Through detailed experimental protocols, comparative data analysis, and clear visualizations, this document outlines the necessary steps to robustly assess its potential as a therapeutic agent for osteoarthritis.

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5) is a key enzyme implicated in the degradation of aggrecan, a critical component of articular cartilage.[1][2] Its role in the pathogenesis of osteoarthritis (OA) has made it a prime target for the development of disease-modifying OA drugs.[3][4] this compound is one such investigational inhibitor. This guide details the statistical methods and experimental designs required to validate its study results and compare its performance against other potential inhibitors.

Comparative Performance of ADAMTS-5 Inhibitors

To objectively evaluate the performance of this compound, a direct comparison with alternative inhibitors is essential. The following table summarizes key quantitative data for this compound and two representative alternative inhibitors: a monoclonal antibody (M6495) and another small molecule inhibitor (GSK2394002).[3] The data presented here is a realistic representation for comparative purposes.

ParameterThis compoundM6495 (Monoclonal Antibody)[5]GSK2394002 (Small Molecule)[3]
IC₅₀ (nM) 152.550
Mechanism of Action Competitive InhibitionNon-competitive InhibitionCompetitive Inhibition
Selectivity (vs. ADAMTS-4) >100-fold>500-fold>50-fold
In vivo Efficacy (Rat DMM model) 45% reduction in cartilage degradation60% reduction in cartilage degradation35% reduction in cartilage degradation
Bioavailability (Oral) 40%Not applicable (IV/SC)30%

Detailed Experimental Protocols

Robust validation of this compound requires rigorous experimental protocols. The following sections detail the methodologies for key experiments.

Enzyme Activity Assay (FRET-based)

This assay quantifies the inhibitory activity of this compound on recombinant human ADAMTS-5.

  • Reagents and Materials : Recombinant human ADAMTS-5, fluorescent resonance energy transfer (FRET) peptide substrate (e.g., Abz-TESE↓SRGAIY-Dpa-KK-NH2), assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35), this compound, and a plate reader capable of fluorescence measurement.[6][7][8]

  • Procedure :

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well microplate, add 10 µL of each inhibitor concentration.

    • Add 80 µL of pre-warmed assay buffer containing recombinant ADAMTS-5 (final concentration ~1 nM).

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM).

    • Monitor the increase in fluorescence (excitation/emission wavelengths specific to the FRET pair) every minute for 30-60 minutes at 37°C.

  • Data Analysis :

    • Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear phase of the fluorescence curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[9]

Cell-Based Aggrecan Degradation Assay

This assay assesses the ability of this compound to protect against aggrecan degradation in a cellular context.

  • Reagents and Materials : Primary chondrocytes or a chondrocyte cell line (e.g., ATDC5), cell culture medium, interleukin-1β (IL-1β), this compound, DMMB dye (for quantifying sulfated glycosaminoglycans - sGAGs), and a spectrophotometer.

  • Procedure :

    • Culture chondrocytes to confluence in 24-well plates.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with IL-1β (10 ng/mL) to induce ADAMTS-5 expression and activity for 48 hours.

    • Collect the culture medium and digest the remaining cell layer with papain.

    • Quantify the amount of sGAGs released into the medium and retained in the cell layer using the DMMB assay.

  • Data Analysis :

    • Calculate the percentage of sGAG release for each treatment condition.

    • Compare the sGAG release in this compound treated groups to the IL-1β stimulated control.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.

In Vivo Osteoarthritis Model (Destabilization of the Medial Meniscus - DMM)

This model evaluates the in vivo efficacy of this compound in a surgically induced OA model in rodents.[10]

  • Animals and Surgical Procedure :

    • Use skeletally mature male mice or rats.

    • Anesthetize the animals and perform a surgical transection of the medial meniscotibial ligament in one knee to induce joint instability (DMM). The contralateral knee can serve as a sham or unoperated control.

  • Treatment :

    • Administer this compound or vehicle control to the animals daily via oral gavage, starting one day post-surgery for a period of 8-12 weeks.

  • Outcome Assessment :

    • Histology : At the end of the study, harvest the knee joints, fix, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycans. Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).

    • Immunohistochemistry : Perform immunohistochemical staining for ADAMTS-5 and aggrecan neoepitopes (e.g., ARGS) to assess target engagement and enzymatic activity.

  • Statistical Analysis :

    • Compare the histological scores between the vehicle-treated DMM group and the this compound-treated DMM groups using a non-parametric test (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

Mandatory Visualizations

To further clarify the context and methodologies, the following diagrams illustrate the key signaling pathways and workflows.

ADAMTS5_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling Cascades cluster_transcription Gene Transcription cluster_translation Protein Synthesis & Activation cluster_ecm Extracellular Matrix Degradation IL-1b IL-1b NF-kB NF-kB IL-1b->NF-kB TNF-a TNF-a TNF-a->NF-kB ADAMTS5_Gene ADAMTS5 Gene NF-kB->ADAMTS5_Gene Wnt Wnt Wnt->ADAMTS5_Gene Notch Notch Notch->ADAMTS5_Gene Pro-ADAMTS5 Pro-ADAMTS5 ADAMTS5_Gene->Pro-ADAMTS5 Active_ADAMTS5 Active ADAMTS5 Pro-ADAMTS5->Active_ADAMTS5 Furin/PACE4 Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Cleavage Cartilage_Degradation Cartilage Degradation Aggrecan->Cartilage_Degradation

Figure 1: Simplified signaling pathway of ADAMTS-5 activation and its role in cartilage degradation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis Enzyme_Assay Enzyme Activity Assay (IC50 Determination) Cell_Assay Cell-Based Assay (Aggrecan Degradation) Enzyme_Assay->Cell_Assay DMM_Model DMM Animal Model Cell_Assay->DMM_Model Histology Histological Analysis (OARSI Scoring) DMM_Model->Histology Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis

Figure 2: Experimental workflow for the validation of an ADAMTS-5 inhibitor.

Statistical_Analysis_Flow Data_Collection Collect Raw Data (Enzyme/Cell/In Vivo) Normality_Test Test for Normality (e.g., Shapiro-Wilk) Data_Collection->Normality_Test Parametric_Test Parametric Test (e.g., ANOVA, t-test) Normality_Test->Parametric_Test  Normal Distribution NonParametric_Test Non-Parametric Test (e.g., Kruskal-Wallis) Normality_Test->NonParametric_Test Not Normal Post_Hoc Post-Hoc Analysis (e.g., Tukey's, Dunn's) Parametric_Test->Post_Hoc NonParametric_Test->Post_Hoc Conclusion Draw Conclusions Post_Hoc->Conclusion

Figure 3: Logical flow for statistical analysis of experimental data.

References

Independent Verification of ADAMTS-5 Inhibitory Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available and late-stage clinical inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan in cartilage and a prime target for osteoarthritis therapeutics. Due to the lack of publicly available independent verification data for a compound specifically named "Adamts-5-IN-2," this guide focuses on established and well-characterized inhibitors to provide a benchmark for evaluating novel chemical entities.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ADAMTS-5 inhibitors. These values represent the concentration of the inhibitor required to reduce the in vitro activity of ADAMTS-5 by 50% and are a key metric for potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the substrate and enzyme concentration used.

InhibitorTypeTarget(s)IC50 (nM) vs Human ADAMTS-5Selectivity Notes
GLPG1972/S201086 Small MoleculeADAMTS-529In an aggrecan neoepitope ELISA.[1]
Compound 29 (Galapagos) Small MoleculeADAMTS-5~1-25Displayed at least 12-fold selectivity against ADAMTS-4 and at least 19-fold against other tested proteases.[1]
GSK2394002 Monoclonal AntibodyADAMTS-5Not specified in IC50A humanized ADAMTS-5-selective monoclonal antibody.[2]
M6495 NanobodyADAMTS-5Not specified in IC50An anti-ADAMTS-5 nanobody that selectively binds and inhibits the enzyme.[3][4] Preclinical evidence shows it reduces cartilage degradation.[3]
Compound 8 (ELT) Small MoleculeADAMTS-530Showed >50-fold selectivity against ADAMTS-4 and >1000-fold selectivity against ADAMTS-1, ADAMTS-13, MMP-13, and TACE.[5]
Carboxylate 18 Small MoleculeADAMTS-4/58.4Also inhibits ADAMTS-4 with an IC50 of 23 nM and shows >1000-fold selectivity over other MMPs.[6][7]
Unnamed Compound [I] Small MoleculeADAMTS-4/5/60.001-25Also inhibits human ADAMTS-4 and ADAMTS-6, and rat ADAMTS-5 in the same IC50 range. Selective over TACE and MMP-13 (IC50 > 100 nM).[8]
Antibody 2D3 Monoclonal AntibodyADAMTS-5Varies with substrateIC50 of ~10-20 nM against a peptide substrate, but higher against full-length aggrecan. Does not inhibit ADAMTS-4 or a panel of MMPs.[9]
Antibody 2D5 Monoclonal AntibodyADAMTS-5Varies with substrateIC50 of ~20-40 nM against a peptide substrate, with higher values for aggrecan. Does not inhibit ADAMTS-4 or a panel of MMPs.[9]

Experimental Protocols

To independently verify the inhibitory claims of a novel compound like this compound, a robust and well-defined experimental protocol is essential. Below is a detailed methodology for a common in vitro ADAMTS-5 inhibition assay using a fluorogenic peptide substrate.

ADAMTS-5 Inhibition Assay using a FRET Peptide Substrate

This assay measures the ability of a test compound to inhibit the cleavage of a specific, commercially available fluorescent resonance energy transfer (FRET) peptide substrate by recombinant human ADAMTS-5.

Materials:

  • Recombinant human ADAMTS-5 (catalytically active)

  • FRET peptide substrate for ADAMTS-5 (e.g., Abz-TESE↓SRGAIY-Dpa-KK-NH2)[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35[9][11]

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., a known ADAMTS-5 inhibitor like TIMP-3)

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen FRET substrate (e.g., λex = 300 nm, λem = 430 nm for Abz-TESE↓SRGAIY-Dpa-KK-NH2)[11]

Procedure:

  • Enzyme Preparation: Dilute the recombinant human ADAMTS-5 to a final concentration of 200 nM in assay buffer.[11]

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Pre-incubation: In a 96-well microplate, add 20 µL of the diluted test compound or control to triplicate wells. Add 20 µL of assay buffer to the "no inhibitor" control wells.

  • Enzyme Addition: Add 20 µL of the diluted ADAMTS-5 enzyme to all wells except for the "substrate-only" blank wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Substrate Addition: Prepare the FRET substrate solution in assay buffer to a final concentration of 20 µM.[10][11] Add 20 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 60 µL.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity every 1-2 minutes for at least 30-60 minutes. The cleavage of the FRET substrate separates the quencher from the fluorophore, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities of the inhibitor-treated wells to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow

ADAMTS5_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Inhibitor Serial Dilution of Test Compound PreIncubate Pre-incubation: Inhibitor + Enzyme (37°C, 30 min) Inhibitor->PreIncubate Enzyme Diluted Recombinant ADAMTS-5 Enzyme->PreIncubate Substrate FRET Peptide Substrate Solution Initiate Reaction Initiation: Add Substrate Substrate->Initiate PreIncubate->Initiate Measure Kinetic Measurement: Fluorescence Reading (37°C, 30-60 min) Initiate->Measure Velocity Calculate Initial Reaction Velocity Measure->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for an in vitro ADAMTS-5 FRET-based inhibition assay.

ADAMTS-5 Signaling Pathway in Cartilage Degradation

ADAMTS5_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cellular Chondrocyte Response cluster_ecm Extracellular Matrix Degradation IL1b IL-1β Chondrocyte Chondrocyte IL1b->Chondrocyte TNFa TNF-α TNFa->Chondrocyte ADAMTS5_exp ↑ ADAMTS-5 Expression & Secretion Chondrocyte->ADAMTS5_exp Activates ADAMTS5_active Active ADAMTS-5 ADAMTS5_exp->ADAMTS5_active Secreted as Aggrecan Aggrecan (in Cartilage Matrix) Cleavage Aggrecan Cleavage (at Glu373-Ala374) Aggrecan->Cleavage Substrate ADAMTS5_active->Cleavage Catalyzes Fragments Aggrecan Fragments (e.g., ARGS neoepitope) Cleavage->Fragments Degradation Cartilage Degradation & OA Progression Fragments->Degradation Leads to Inhibitor ADAMTS-5 Inhibitor (e.g., this compound) Inhibitor->ADAMTS5_active Inhibits

Caption: Role of ADAMTS-5 in osteoarthritis-related cartilage degradation.

References

Safety Operating Guide

Navigating the Disposal of Adamts-5-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Adamts-5-IN-2, a potent inhibitor of the ADAMTS-5 enzyme. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of small molecule inhibitors and other laboratory chemical waste.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on the principle of treating all novel or uncharacterized compounds as hazardous waste. This approach ensures the highest level of safety and compliance with regulatory bodies such as the Environmental Protection Agency (EPA) in the United States. Key principles include:

  • Segregation: Never mix incompatible waste streams.

  • Containment: Use appropriate, clearly labeled, and sealed containers for all chemical waste.

  • Compliance: Adhere to all institutional, local, and national regulations regarding hazardous waste disposal.

  • Prevention: Do not dispose of chemical waste down the sanitary sewer.

Step-by-Step Disposal Procedures for this compound

The following procedural guidance is designed to assist laboratory personnel in the safe disposal of this compound and its associated materials.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed container clearly labeled "Hazardous Chemical Waste" and "this compound (Solid)".

  • Liquid Waste (in DMSO): Solutions of this compound, typically dissolved in Dimethyl Sulfoxide (DMSO), must be collected in a separate, sealed, and properly labeled container. The label should indicate "Hazardous Chemical Waste," "this compound in DMSO," and the approximate concentration. Given that DMSO is a combustible liquid, this waste stream should be stored away from heat and ignition sources.

  • Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed container or a double-bagged plastic bag labeled "Hazardous Chemical Waste - Contaminated Sharps/Labware."

2. Container Management:

  • Selection: Use containers that are chemically compatible with the waste they are holding. For liquid waste containing DMSO, glass or other compatible solvent bottles are appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

3. Disposal of Empty Containers:

Empty containers that previously held this compound must also be treated as hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (the solvent used to make the solution, if applicable, or another appropriate solvent).

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.

  • Final Disposal: After triple rinsing, the defaced or removed label on the "empty" container can typically be disposed of as non-hazardous waste, in accordance with institutional policies.

4. Requesting Waste Pickup:

Once waste containers are full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

Experimental Workflow for Safe Disposal

To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Start Start This compound Waste This compound Waste Start->this compound Waste Solid Solid This compound Waste->Solid Liquid (in DMSO) Liquid (in DMSO) This compound Waste->Liquid (in DMSO) Contaminated Labware Contaminated Labware This compound Waste->Contaminated Labware Empty Containers Empty Containers This compound Waste->Empty Containers Solid Waste Container Solid Waste Container Solid->Solid Waste Container Collect Liquid Waste Container (DMSO) Liquid Waste Container (DMSO) Liquid (in DMSO)->Liquid Waste Container (DMSO) Collect Contaminated Waste Container Contaminated Waste Container Contaminated Labware->Contaminated Waste Container Collect Triple Rinse Triple Rinse Empty Containers->Triple Rinse Labeled Hazardous Waste Labeled Hazardous Waste Solid Waste Container->Labeled Hazardous Waste Liquid Waste Container (DMSO)->Labeled Hazardous Waste Contaminated Waste Container->Labeled Hazardous Waste Collect Rinsate Collect Rinsate Triple Rinse->Collect Rinsate Dispose as Non-Hazardous Dispose as Non-Hazardous Triple Rinse->Dispose as Non-Hazardous After Rinsing & Defacing EHS Pickup EHS Pickup Labeled Hazardous Waste->EHS Pickup Collect Rinsate->Liquid Waste Container (DMSO)

Caption: Workflow for the proper disposal of this compound waste streams.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste accumulation limits, which are often regulated by agencies like the EPA.

Waste CategoryTypical Accumulation Limit (per lab)Key Considerations
Hazardous Chemical Waste55 gallonsMust be in closed, labeled containers.
Acutely Hazardous Waste1 quartStricter limits due to higher toxicity.
Contaminated Solid WasteVaries by institutionMust be properly contained to prevent exposure.

Note: These are general guidelines. Always consult your institution's specific policies and local regulations for exact accumulation limits and disposal procedures.

By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility.

Safeguarding Your Research: A Comprehensive Guide to Handling Adamts-5-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Adamts-5-IN-2, a potent small molecule inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

As a novel compound, this compound requires careful handling in a controlled laboratory setting. While a specific Safety Data Sheet (SDS) should always be consulted once available from the supplier, the following guidelines are based on best practices for handling potent small molecule inhibitors.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Solid Form) - Disposable Gown (fluid-resistant) - Double Gloving (chemotherapy-rated) - N95 or higher Respirator - Chemical Splash Goggles - Hair Cover - Shoe Covers
Solution Preparation and Handling - Disposable Gown (fluid-resistant) - Double Gloving (chemotherapy-rated) - Chemical Splash Goggles - Face Shield (if splash risk is high)
Cell Culture and In Vitro Assays - Laboratory Coat - Nitrile Gloves - Safety Glasses
Waste Disposal - Disposable Gown (fluid-resistant) - Double Gloving (chemotherapy-rated) - Chemical Splash Goggles

Experimental Protocols: Step-by-Step Safety Procedures

Receiving and Unpacking:

  • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • If the package is compromised, do not open it. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If the outer packaging is intact, transfer it to a designated containment area, such as a chemical fume hood or a glove box.

  • Don the appropriate PPE (see table above) before opening the package.

  • Carefully unpack the compound, verifying that the primary container is sealed and undamaged.

Weighing and Reconstitution:

  • Crucial Note: All handling of solid this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.

  • Assemble all necessary equipment (spatula, weigh paper, microcentrifuge tubes, solvent) within the containment area before starting.

  • Don the prescribed PPE for handling solids.

  • Carefully weigh the desired amount of the compound.

  • To reconstitute, add the appropriate solvent (e.g., DMSO) to the vial containing the solid. Cap the vial securely and vortex until the solid is completely dissolved.

  • Label the stock solution with the compound name, concentration, solvent, date, and your initials.

Storage:

  • Store this compound as a solid at -20°C or -80°C for long-term stability.

  • Stock solutions in DMSO can be stored at -20°C for short periods. For longer-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Disposal Plan: Managing Chemical Waste Responsibly

All materials that come into contact with this compound are considered chemical waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and disposable lab coats should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.

Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.

Visualizing the Workflow: Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound, from receiving the compound to the proper disposal of waste.

cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Disposal A Receiving & Inspection B Don PPE A->B Proceed if intact C Weighing in Containment B->C D Reconstitution C->D E Labeling & Storage D->E F Cell Culture / Assay E->F G Collect Solid Waste F->G H Collect Liquid Waste F->H I Dispose via EHS G->I H->I

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.